molecular formula C6H3ClFN3 B1529550 2-Chloro-7-fluoro-5H-pyrrolo[2,3-B]pyrazine CAS No. 1392803-74-5

2-Chloro-7-fluoro-5H-pyrrolo[2,3-B]pyrazine

Cat. No.: B1529550
CAS No.: 1392803-74-5
M. Wt: 171.56 g/mol
InChI Key: MOFRYIYEWUUXKL-UHFFFAOYSA-N
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Description

2-Chloro-7-fluoro-5H-pyrrolo[2,3-B]pyrazine is a useful research compound. Its molecular formula is C6H3ClFN3 and its molecular weight is 171.56 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-chloro-7-fluoro-5H-pyrrolo[2,3-b]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClFN3/c7-4-2-10-6-5(11-4)3(8)1-9-6/h1-2H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOFRYIYEWUUXKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=NC(=CN=C2N1)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClFN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

physicochemical properties of 2-Chloro-7-fluoro-5H-pyrrolo[2,3-B]pyrazine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Physicochemical Properties of 2-Chloro-7-fluoro-5H-pyrrolo[2,3-b]pyrazine

Introduction

In the landscape of modern drug discovery, a thorough understanding of a compound's physicochemical properties is not merely academic; it is a cornerstone of successful therapeutic development.[1][2][3] These intrinsic characteristics govern a molecule's behavior from the moment of administration, influencing its absorption, distribution, metabolism, and excretion (ADME), and ultimately, its efficacy and safety.[2][4][5] This guide provides a comprehensive examination of this compound, a heterocyclic compound of interest within medicinal chemistry. The pyrrolo[2,3-b]pyrazine scaffold is recognized as a privileged structure in the development of kinase inhibitors and other targeted therapies.[6][7][8]

While specific experimental data for this exact molecule is not extensively published, this paper will establish its foundational properties through available data and predictive models. Furthermore, it will detail the authoritative, field-proven experimental protocols for determining these critical parameters, providing researchers with a self-validating framework for characterization.

Core Molecular & Physicochemical Profile

A molecule's journey to becoming a viable drug candidate begins with its fundamental physicochemical properties. These parameters provide the initial lens through which medicinal chemists assess "drug-likeness" and potential liabilities.[1]

Molecular Structure and Identity
  • IUPAC Name: this compound[9]

  • CAS Number: 1392803-74-5[9]

  • Molecular Formula: C₆H₃ClFN₃

  • InChI Key: MOFRYIYEWUUXKL-UHFFFAOYSA-N[9]

  • SMILES: C1=C(C2=NC(=CN=C2N1)Cl)F[9]

The structure features a fused pyrrolopyrazine ring system, a core common in biologically active molecules.[6][8] The chlorine and fluorine substitutions are critical modulators of electronic properties, lipophilicity, and metabolic stability, which are key considerations in drug design.

Summary of Physicochemical Data

The following table summarizes the known and predicted physicochemical properties of this compound. It is crucial for research and development professionals to recognize that while computational predictions are invaluable for initial screening, experimental validation is indispensable.[2]

PropertyValue (Predicted/Known)Significance in Drug Development
Molecular Weight 171.56 g/mol Adherence to Lipinski's Rule of 5 (<500 Da) suggests good potential for oral bioavailability.[10][11][12][13]
logP (Octanol/Water Partition Coefficient) 1.8 (Predicted)Indicates moderate lipophilicity, which is often correlated with good membrane permeability and solubility.[3][14]
Hydrogen Bond Donors 1Complies with Lipinski's Rule of 5 (≤5), favoring membrane permeability.[11][13]
Hydrogen Bond Acceptors 3Complies with Lipinski's Rule of 5 (≤10), contributing to good pharmacokinetic properties.[11][13]
pKa (Predicted Acidic: ~8.5, Predicted Basic: ~1.5)The ionization state at physiological pH (7.4) affects solubility, permeability, and target binding.[3][15]
Aqueous Solubility Data not available (Requires experimental determination)Crucial for absorption and formulation; low solubility can hinder bioavailability.[16][17]
Melting Point Data not available (Requires experimental determination)An indicator of purity and lattice energy, which can influence solubility and dissolution rate.[18]

The Causality Behind Experimental Choices: Why These Properties Matter

The selection of which physicochemical properties to measure is driven by their profound impact on a drug's pharmacokinetic and pharmacodynamic profile.[4] This section delves into the "why" behind the core experimental determinations.

Lipophilicity (logP) and Its Central Role

Lipophilicity, quantified as logP, dictates how a drug partitions between lipid and aqueous environments.[3][14] This balance is critical:

  • Too Lipophilic (High logP): May lead to poor aqueous solubility, increased metabolic clearance, and potential for off-target toxicity.[12]

  • Too Hydrophilic (Low logP): May result in poor absorption and inability to cross cell membranes to reach intracellular targets.[14]

A predicted logP of 1.8 for our molecule is promising, falling within the ideal range for many oral drugs.[14] This property is a cornerstone of Lipinski's Rule of 5 , a foundational guideline for predicting oral bioavailability.[10][11][12][13]

G logP Lipophilicity (logP) Solubility Aqueous Solubility logP->Solubility Inversely related Permeability Membrane Permeability logP->Permeability Directly related Metabolism Metabolic Clearance logP->Metabolism Influences Absorption Oral Absorption Solubility->Absorption Permeability->Absorption

Caption: Interplay of Lipophilicity with Key ADME Properties.

Ionization Constant (pKa) and pH-Dependent Behavior

The pKa value reveals the pH at which a molecule is 50% ionized.[19] Since different tissues and cellular compartments have distinct pH values, a drug's ionization state will change as it moves through the body. This is critical because:

  • Ionized species are generally more water-soluble but less permeable across lipid membranes.

  • Neutral species are typically less water-soluble but more permeable.

For this compound, the pyrrole-like nitrogen is weakly acidic, while the pyrazine nitrogens are basic. Accurately determining these pKa values is essential for predicting its behavior in the gastrointestinal tract and its ability to enter target cells.[15]

Solubility: The Prerequisite for Absorption

A drug must be in solution to be absorbed.[16][17] Poor aqueous solubility is a major hurdle in drug development, often leading to low and variable bioavailability.[16][17] The "shake-flask" method remains the gold standard for determining thermodynamic solubility, providing a definitive measure of a compound's maximum dissolved concentration in a given medium.[20][21]

Melting Point: A Proxy for Purity and Stability

The melting point is a fundamental thermal property that provides insights into the purity and the strength of the crystal lattice.[22] A sharp melting point range is indicative of a pure compound, while a broad range often suggests impurities.[18] Furthermore, high melting points can correlate with poor solubility due to strong intermolecular forces in the crystal lattice.

Self-Validating Experimental Protocols

The following protocols are described to be self-validating systems, incorporating controls and precise methodologies to ensure trustworthy and reproducible results.

Protocol 1: Determination of Melting Point (Capillary Method)

This method is the most common for determining the melting point of a crystalline solid.[23]

Methodology:

  • Sample Preparation: Ensure the sample is completely dry and finely powdered.

  • Capillary Loading: Load the sample into a capillary tube (sealed at one end) to a height of 2-3 mm.[24] Tap the tube gently to compact the powder.[24]

  • Apparatus Setup: Place the capillary tube into a calibrated melting point apparatus.[23]

  • Rough Determination: Heat the sample rapidly (e.g., 5-10°C per minute) to find an approximate melting range.[22][24] This saves time in the precise measurement.

  • Precise Determination: Allow the apparatus to cool to at least 15°C below the rough melting point.[24] Begin heating again at a slow, controlled rate of 1-2°C per minute.[22][24]

  • Observation: Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the last solid particle disappears (complete melting).[24] This range is the melting point. A pure compound will have a sharp range of 0.5-1.0°C.

Caption: Workflow for Capillary Melting Point Determination.

Protocol 2: Determination of Aqueous Solubility (Shake-Flask Method)

Considered the "gold standard," this method measures thermodynamic (equilibrium) solubility.[20][21]

Methodology:

  • Preparation: Add an excess amount of the solid compound to a vial containing a precise volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Equilibration: Seal the vial and place it in a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C). Agitate the mixture for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached.[17]

  • Phase Separation: After equilibration, allow the suspension to settle. Separate the solid and liquid phases by centrifugation or filtration (using a filter that does not bind the compound).

  • Quantification: Carefully take an aliquot of the clear supernatant. Determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or LC-MS/MS.[16][17]

  • Calculation: The measured concentration represents the thermodynamic solubility of the compound under the specified conditions.

Protocol 3: Determination of pKa (Potentiometric Titration)

Potentiometric titration is a highly accurate and widely used method for pKa determination.[19][25][26]

Methodology:

  • Solution Preparation: Dissolve an accurately weighed amount of the compound in a suitable solvent (often with a co-solvent like methanol for poorly soluble compounds) to a known concentration (e.g., 1 mM).[19] Maintain a constant ionic strength using a background electrolyte like KCl.[19]

  • Titration Setup: Place the solution in a jacketed vessel to maintain a constant temperature. Use a calibrated pH electrode to monitor the pH.[15][19]

  • Titration: Titrate the solution by making small, incremental additions of a standardized acid (e.g., 0.1 M HCl) or base (e.g., 0.1 M NaOH).[19] Record the pH after each addition, allowing the reading to stabilize.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point, which is identified as the inflection point on the titration curve.[15][19][27] First or second derivative plots can be used to pinpoint the equivalence point with high precision.[27]

Conclusion: Synthesizing Data for Drug Development Success

The physicochemical properties of this compound, when systematically characterized, provide a roadmap for its development. The predicted properties are favorable, aligning well with the principles of drug-likeness, such as Lipinski's Rule of 5.[10][13] However, this guide emphasizes the non-negotiable step of experimental validation. By employing the robust, self-validating protocols detailed herein for melting point, solubility, and pKa, researchers can build a reliable data package. This foundation of high-quality physicochemical data is indispensable for making informed decisions, optimizing lead compounds, and ultimately reducing attrition in the challenging journey of drug discovery.[1]

References
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  • Dissolution Technologies. (2014). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]

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  • SciSpace. (2019). Using potentiometric acid-base titration to determine pka from mangosteen pericarps extract. Journal of Physics: Conference Series, 1341, 032030.
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An In-depth Technical Guide to 2-Chloro-7-fluoro-5H-pyrrolo[2,3-b]pyrazine: A Privileged Scaffold in Kinase Inhibitor Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of 2-Chloro-7-fluoro-5H-pyrrolo[2,3-b]pyrazine, a heterocyclic building block of significant interest to researchers, scientists, and professionals in the field of drug development. We will delve into its chemical identity, structure, synthesis, reactivity, and, most importantly, its pivotal role as a scaffold in the design of potent and selective kinase inhibitors.

Core Compound Identification and Structure

This compound is a fluorinated and chlorinated derivative of the pyrrolopyrazine bicyclic heterocycle. Its unique electronic properties, conferred by the electron-withdrawing halogen substituents and the arrangement of nitrogen atoms, make it a valuable intermediate in medicinal chemistry.

Table 1: Compound Identification

IdentifierValue
CAS Number 1392803-74-5[1][2]
IUPAC Name This compound[2]
Molecular Formula C₆H₃ClFN₃
Molecular Weight 171.56 g/mol
SMILES C1=C(C2=NC(=CN=C2N1)Cl)F[2]

Chemical Structure:

The structure of this compound is characterized by a fused pyrrole and pyrazine ring system. The chlorine atom at the 2-position and the fluorine atom at the 7-position are key features that modulate the compound's reactivity and biological activity.

Chemical structure of this compound

Figure 1. Chemical structure of this compound.

Synthesis and Purification: A Proposed Pathway

Proposed Synthetic Workflow:

Synthetic_Workflow A 2,3-Diaminopyridine Precursor C Condensation A->C B Glyoxal Derivative B->C D Pyrrolo[2,3-b]pyrazine Core C->D Cyclization E Halogenation D->E Sequential or Direct Halogenation F This compound E->F

Caption: A proposed synthetic workflow for this compound.

Step-by-Step Methodological Considerations:

  • Formation of the Pyrrolo[2,3-b]pyrazine Core: The synthesis would likely commence with the condensation of a suitably substituted 2,3-diaminopyridine with a glyoxal derivative. The choice of substituents on the starting materials is crucial for introducing the desired fluorine atom or a precursor group for later fluorination.

  • Halogenation: Following the formation of the core structure, halogenation steps are required to introduce the chlorine and fluorine atoms at the 2 and 7 positions, respectively. This could be achieved through various established methods:

    • Chlorination: The use of reagents such as N-chlorosuccinimide (NCS) or phosphorus oxychloride (POCl₃) can be employed for the chlorination of the pyrazine ring.

    • Fluorination: The introduction of the fluorine atom might be more challenging and could involve nucleophilic aromatic substitution on a suitable precursor or the use of electrophilic fluorinating agents like Selectfluor®.

  • Purification: Purification of the final product would likely involve standard techniques such as column chromatography on silica gel, followed by recrystallization to obtain the compound in high purity.

Self-Validation and Characterization:

The identity and purity of the synthesized this compound should be rigorously confirmed using a combination of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would confirm the chemical structure and the position of the substituents. The fluorine atom would introduce characteristic splitting patterns in both proton and carbon spectra.

  • Mass Spectrometry (MS): High-resolution mass spectrometry would verify the molecular weight and elemental composition of the compound.

  • High-Performance Liquid Chromatography (HPLC): HPLC analysis would be used to assess the purity of the final product.

While specific spectral data for this exact compound is not widely published, commercial suppliers often provide access to NMR, HPLC, and LC-MS data upon request.[1]

Chemical Properties and Reactivity

The chemical reactivity of this compound is dictated by the interplay of the electron-deficient pyrazine ring, the electron-rich pyrrole ring, and the two halogen substituents.

  • Nucleophilic Aromatic Substitution (SNAr): The chlorine atom at the 2-position of the electron-deficient pyrazine ring is susceptible to nucleophilic aromatic substitution. This is a key reaction for the derivatization of this scaffold in drug discovery, allowing for the introduction of various amine, alcohol, and thiol-containing fragments. The rate of this reaction is enhanced by the electron-withdrawing nature of the pyrazine nitrogens and the fluorine atom.

  • Metal-Catalyzed Cross-Coupling Reactions: The chloro and fluoro groups can also participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings. These reactions provide a powerful tool for the introduction of aryl, heteroaryl, and alkyl groups at these positions, enabling the exploration of a wide chemical space.

  • N-Functionalization of the Pyrrole Ring: The nitrogen atom of the pyrrole ring can be functionalized through reactions such as alkylation, acylation, or sulfonylation. This provides another avenue for modifying the properties of the molecule.

Reactivity Workflow:

Reactivity_Workflow Start This compound SNAr Nucleophilic Aromatic Substitution (at C2) Start->SNAr R-NH2, R-OH, R-SH CrossCoupling Metal-Catalyzed Cross-Coupling (at C2/C7) Start->CrossCoupling Pd-catalysis N_Func N-Functionalization (at Pyrrole N-H) Start->N_Func Alkylation, Acylation, etc. Derivatives Diverse Library of Functionalized Derivatives SNAr->Derivatives CrossCoupling->Derivatives N_Func->Derivatives

Caption: Key reactivity pathways of this compound.

Applications in Drug Discovery: A Privileged Scaffold for FGFR Inhibitors

The 5H-pyrrolo[2,3-b]pyrazine scaffold has emerged as a "privileged structure" in medicinal chemistry, particularly in the development of kinase inhibitors. Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.

Fibroblast Growth Factor Receptors (FGFRs): A Key Target

Fibroblast Growth Factor Receptors (FGFRs) are a family of receptor tyrosine kinases that are frequently mutated or overexpressed in various cancers. This makes them an attractive target for the development of targeted cancer therapies. Several studies have highlighted the potential of 5H-pyrrolo[2,3-b]pyrazine derivatives as potent and selective inhibitors of FGFRs.

The this compound core serves as a versatile starting point for the synthesis of these inhibitors. The chlorine atom at the 2-position acts as a handle for introducing various substituents that can interact with the ATP-binding site of the FGFR kinase domain. The fluorine atom at the 7-position can enhance binding affinity and modulate the physicochemical properties of the molecule, such as metabolic stability and cell permeability.

Structure-Activity Relationship (SAR) Insights:

Research into pyrrolo[2,3-b]pyrazine-based FGFR inhibitors has revealed several key SAR trends:

  • The 2-position: Substitution at this position with various anilines or other aromatic moieties is crucial for achieving high potency. These groups often form key hydrogen bonds and hydrophobic interactions within the kinase's active site.

  • The 7-position: The presence of a small electron-withdrawing group like fluorine at this position is often beneficial for activity.

  • The Pyrrole N-H: This group can act as a hydrogen bond donor, and its substitution can be used to fine-tune the molecule's properties.

FGFR Signaling Pathway and Inhibition:

FGFR_Signaling FGF FGF Ligand FGFR FGFR FGF->FGFR Binds Dimerization Dimerization & Autophosphorylation FGFR->Dimerization Downstream Downstream Signaling (e.g., RAS-MAPK, PI3K-AKT) Dimerization->Downstream Activates Proliferation Cell Proliferation, Survival, Angiogenesis Downstream->Proliferation Inhibitor This compound -based Inhibitor Inhibitor->FGFR Blocks ATP Binding

Caption: Simplified FGFR signaling pathway and the mechanism of its inhibition.

Conclusion

This compound is a valuable and versatile building block for the synthesis of biologically active molecules. Its unique structural features and reactivity make it an ideal starting material for the development of kinase inhibitors, particularly those targeting the FGFR family. The insights provided in this technical guide are intended to support researchers and scientists in their efforts to design and synthesize novel therapeutics based on this privileged scaffold. Further exploration of the synthetic methodologies and biological applications of this compound and its derivatives holds significant promise for the future of targeted drug discovery.

References

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The 7-Azaindole Scaffold: A Privileged Motif in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Biological Activity of 7-Azaindole Derivatives

For Researchers, Scientists, and Drug Development Professionals

The 7-azaindole scaffold, a unique heterocyclic motif, has emerged from the realm of chemical curiosities to become a cornerstone in the edifice of modern medicinal chemistry. Its strategic incorporation of a nitrogen atom into the indole ring system imparts a distinctive set of physicochemical and biological properties. This guide offers a comprehensive exploration of the multifaceted biological activities of 7-azaindole derivatives, delving into their mechanisms of action, showcasing their therapeutic potential, and providing detailed experimental methodologies for their evaluation. As a privileged structure, the 7-azaindole core has been instrumental in the design of numerous successful clinical candidates and approved drugs, solidifying its status as an indispensable tool in the quest for novel therapeutics.[1]

The Rise of a Privileged Scaffold: Kinase Inhibition

The most profound impact of the 7-azaindole scaffold has been in the domain of kinase inhibition.[2] Kinases, a vast family of enzymes crucial for cellular signaling, are frequently dysregulated in diseases like cancer, making them prime therapeutic targets.[2] The 7-azaindole moiety has proven to be an exceptional "hinge-binding" motif, adept at forming critical hydrogen bond interactions with the kinase hinge region, a flexible segment that connects the N- and C-lobes of the enzyme's catalytic domain.[2]

Mechanism of Action: Mimicking ATP

The 7-azaindole core acts as a bioisostere of the adenine base in adenosine triphosphate (ATP), the natural substrate for kinases. The pyridine nitrogen and the pyrrole N-H group of the 7-azaindole scaffold form a bidentate hydrogen bond with the backbone of the kinase hinge region, effectively competing with ATP for binding to the active site.[3] This competitive inhibition blocks the phosphorylation of downstream substrates, thereby disrupting the aberrant signaling pathways that drive disease progression.

G cluster_kinase Kinase Active Site cluster_inhibitor Inhibition ATP ATP Kinase_Hinge Kinase Hinge Region ATP->Kinase_Hinge Binds Substrate Substrate Kinase_Hinge->Substrate Phosphorylates Phosphorylated_Substrate Phosphorylated Substrate Substrate->Phosphorylated_Substrate 7_Azaindole 7-Azaindole Derivative 7_Azaindole->Kinase_Hinge Competitively Binds

Caption: Competitive inhibition of kinase activity by a 7-azaindole derivative.

Quantitative Analysis of Kinase Inhibitory Potency

The potency of 7-azaindole derivatives as kinase inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) values. The following table summarizes the IC50 values for a selection of 7-azaindole-based inhibitors against various kinases, highlighting the scaffold's versatility.

Compound/InhibitorTarget KinaseIC50 (nM)Reference
Vemurafenib (PLX4032)BRAF V600E31[3]
Pexidartinib (PLX3397)CSF1R13[3]
7-azaindole derivative 97JAK21[4]
C-3 aryl-7-azaindole derivative 94JAK2260[2]
7-azaindole analogue 178dVEGFR237[4]
6-azaindole derivative 178cVEGFR248[4]
7-azaindole derivative 164CDK17[4]
7-azaindole derivative 164CDK23[4]
Azaindole 10PI3Kγ50[5]
(S)-enantiomer of (±)-7PI3Kγ35[5]

Broadening the Horizon: Antiviral Activity

Beyond their celebrated role in oncology, 7-azaindole derivatives have demonstrated significant promise as antiviral agents, with activity reported against a range of viruses, including the severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) and influenza virus.[6][7]

Combating SARS-CoV-2: Blocking Viral Entry

Recent research has identified 7-azaindole derivatives that can inhibit the entry of SARS-CoV-2 into host cells.[6] The mechanism of action involves the disruption of the interaction between the viral spike protein's receptor-binding domain (SBD) and the human angiotensin-converting enzyme 2 (hACE2) receptor.[6][8] By binding to the SBD-hACE2 interface, these compounds allosterically induce conformational changes that reduce the binding affinity, thereby preventing the virus from attaching to and entering host cells.[6]

G SARS_CoV_2 SARS-CoV-2 Spike_Protein Spike Protein (SBD) SARS_CoV_2->Spike_Protein hACE2 hACE2 Receptor Spike_Protein->hACE2 Binds Viral_Entry Viral Entry & Replication Spike_Protein->Viral_Entry Mediates Host_Cell Host Cell hACE2->Host_Cell On Surface 7_Azaindole 7-Azaindole Derivative 7_Azaindole->Spike_Protein Binds to SBD-hACE2 interface

Caption: Inhibition of SARS-CoV-2 entry by a 7-azaindole derivative.

Tackling Influenza: Targeting the Viral Polymerase

7-Azaindole derivatives have also been identified as potent inhibitors of the influenza virus.[7][9] The molecular target for some of these compounds is the PB2 subunit of the influenza viral polymerase, which is essential for the "cap-snatching" process required for viral mRNA transcription.[9] By binding to the cap-binding domain of the PB2 subunit, these inhibitors prevent the virus from utilizing host pre-mRNAs as primers for its own replication, effectively halting the viral life cycle.[9]

Quantitative Analysis of Antiviral Efficacy

The antiviral activity of 7-azaindole derivatives is measured by their half-maximal effective concentration (EC50), which represents the concentration required to inhibit 50% of the viral activity.

CompoundVirusAssayEC50 (µM)Reference
ASM-7SARS-CoV-2 (Pseudovirus)Pseudovirus Entry0.45[6]
ASM-7SARS-CoV-2 (Original Strain)Viral Infection1.001[6]
G7aSARS-CoV-2 (Pseudovirus)Pseudovirus Entry9.08[6]
11aInfluenza AViral InhibitionPotent (specific value not stated)[7]
PimodivirInfluenza APB2 InhibitionPotent (specific value not stated)[7]

A New Frontier: Antimicrobial Activity

The therapeutic potential of 7-azaindole derivatives extends to the realm of infectious diseases, with a growing body of evidence supporting their antibacterial and antifungal activities.[10][11]

Mechanism of Action: Disrupting the Bacterial Fortress

While the exact mechanisms are still under investigation for many compounds, some 7-azaindole derivatives have been shown to potentiate the activity of conventional antibiotics against Gram-negative bacteria.[1][12] This effect is likely achieved by destabilizing the outer membrane's integrity, which is regulated by lipopolysaccharides (LPS).[12] By disrupting this protective barrier, the 7-azaindole derivatives may allow antibiotics that are normally ineffective against Gram-negative bacteria to penetrate the cell and reach their targets.

G Gram_Negative_Bacteria Gram-Negative Bacterium Outer_Membrane Outer Membrane (with LPS) Gram_Negative_Bacteria->Outer_Membrane Antibiotic Antibiotic Outer_Membrane->Antibiotic Blocks Entry Bacterial_Cell_Death Bacterial Cell Death Antibiotic->Bacterial_Cell_Death Induces (after entry) 7_Azaindole 7-Azaindole Derivative 7_Azaindole->Outer_Membrane Destabilizes

Caption: Potentiation of antibiotic activity by a 7-azaindole derivative.

Quantitative Analysis of Antimicrobial Potency

The antimicrobial potency of 7-azaindole derivatives is determined by their minimum inhibitory concentration (MIC), the lowest concentration that prevents visible microbial growth.

CompoundMicroorganismMIC (µmol/mL)Reference
7-azaindole-1,2,3-triazole hybridsBacillus subtilis0.0108 - 0.0432[10]
Staphylococcus aureus0.0108 - 0.0432[10]
Escherichia coli0.0108 - 0.0432[10]
Pseudomonas aeruginosa0.0108 - 0.0432[10]
Candida albicans< 0.0408[10]
Aspergillus niger< 0.0408[10]
Compound IIIb (R=Cl)Gram-positive & Gram-negative bacteriaActive (comparable to Ciprofloxacin)[11]
Compound IIIc (R=F)Gram-positive & Gram-negative bacteriaActive (comparable to Ciprofloxacin)[11]

Experimental Protocols

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a common method for measuring the inhibitory activity of a compound against a specific kinase.

Materials:

  • Kinase of interest

  • Kinase substrate (peptide or protein)

  • ATP

  • 7-azaindole test compound

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 96- or 384-well plates

Procedure:

  • Compound Preparation: Prepare a serial dilution of the 7-azaindole test compound in DMSO.

  • Kinase Reaction:

    • In a well of a microplate, add the test compound dilution.

    • Add the kinase enzyme and incubate for 10-15 minutes at room temperature to allow for inhibitor binding.

    • Initiate the reaction by adding a mixture of the kinase substrate and ATP.

    • Incubate at 30°C for a specified time (e.g., 60 minutes).

  • ADP Detection:

    • Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve to determine the IC50 value.

MTT Cell Viability and Cytotoxicity Assay

This colorimetric assay is used to assess the effect of a compound on cell viability.

Materials:

  • Cell line of interest

  • Cell culture medium

  • 7-azaindole test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the 7-azaindole test compound and incubate for a desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Remove the treatment medium and add fresh medium containing MTT solution to each well. Incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

  • Solubilization: Remove the MTT-containing medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells.

SARS-CoV-2 Pseudovirus Neutralization Assay

This assay measures the ability of a compound to inhibit the entry of SARS-CoV-2 pseudovirus into host cells.

Materials:

  • HEK293T cells expressing hACE2

  • SARS-CoV-2 pseudovirus (e.g., lentiviral or VSV-based) expressing a reporter gene (e.g., luciferase or GFP)

  • 7-azaindole test compound

  • Cell culture medium

  • 96-well plates

Procedure:

  • Cell Seeding: Seed hACE2-expressing HEK293T cells in a 96-well plate and incubate overnight.

  • Neutralization Reaction:

    • Prepare serial dilutions of the 7-azaindole test compound.

    • Mix the compound dilutions with a fixed amount of SARS-CoV-2 pseudovirus and incubate for 1 hour at 37°C.

  • Infection: Add the virus-compound mixture to the seeded cells and incubate for 48-72 hours.

  • Reporter Gene Assay:

    • For luciferase reporter, lyse the cells and measure the luciferase activity using a luminometer.

    • For GFP reporter, visualize and quantify the GFP-positive cells using a fluorescence microscope or flow cytometer.

  • Data Analysis: Calculate the percentage of neutralization by comparing the reporter signal in treated wells to that in untreated virus control wells. Determine the EC50 value.

Influenza Plaque Reduction Assay

This assay quantifies the ability of a compound to inhibit the replication of infectious influenza virus.

Materials:

  • Madin-Darby Canine Kidney (MDCK) cells

  • Influenza virus strain of interest

  • 7-azaindole test compound

  • Infection medium (e.g., serum-free MEM with TPCK-trypsin)

  • Overlay medium (e.g., containing Avicel or agarose)

  • Crystal violet solution

Procedure:

  • Cell Seeding: Seed MDCK cells in 6- or 12-well plates to form a confluent monolayer.

  • Infection:

    • Prepare serial dilutions of the influenza virus.

    • Infect the cell monolayers with the virus dilutions in the presence of various concentrations of the 7-azaindole test compound.

    • Incubate for 1 hour at 37°C to allow for viral adsorption.

  • Overlay: Remove the virus inoculum and add the overlay medium to restrict the spread of the virus to adjacent cells.

  • Incubation: Incubate the plates at 37°C for 2-3 days until visible plaques are formed.

  • Plaque Visualization:

    • Fix the cells with a fixative (e.g., 4% paraformaldehyde).

    • Stain the cells with crystal violet solution. The plaques will appear as clear zones where the cells have been lysed by the virus.

  • Data Analysis: Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the untreated virus control. Determine the EC50 value.

Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution)

This assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • Bacterial or fungal strain of interest

  • Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi)

  • 7-azaindole test compound

  • 96-well microtiter plates

Procedure:

  • Compound Dilution: Prepare a two-fold serial dilution of the 7-azaindole test compound in the broth medium in the wells of a 96-well plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the microorganism in the broth medium.

  • Inoculation: Add the microbial inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.

Conclusion

The 7-azaindole scaffold has unequivocally established itself as a privileged motif in drug discovery, with a remarkable breadth of biological activities. Its success as a kinase inhibitor is well-documented, and its emerging roles as an antiviral and antimicrobial agent highlight its vast therapeutic potential. The unique electronic properties and hydrogen bonding capabilities of the 7-azaindole ring system provide a versatile platform for the design of potent and selective modulators of diverse biological targets. As our understanding of the intricate mechanisms of disease continues to grow, the strategic application of the 7-azaindole scaffold will undoubtedly continue to fuel the development of the next generation of innovative medicines.

References

  • Zheng, Y., et al. (2023). Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction. International Journal of Biological Macromolecules, 245, 125182. [Link]

  • Kumar, A., et al. (2024). Two Step One-Pot Synthesis of 7-Azaindole Linked 1,2,3-Triazole Hybrids: In-Vitro and In-Silico Antimicrobial Evaluation. Chemistry & Biodiversity, e202400168. [Link]

  • ResearchGate. (n.d.). MIC test results for compounds 6, and 7 and the standard antibiotic, azithromycin. [Link]

  • Sharma, P., & Kumar, V. (2022). Development of Azaindole-Based Frameworks as Potential Antiviral Agents and Their Future Perspectives. Journal of Medicinal Chemistry, 65(10), 7049-7088. [Link]

  • Merel, S., et al. (2013). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 18(9), 10335-10368. [Link]

  • Sharma, S., et al. (2021). Azaindole Based Potentiator of Antibiotics against Gram-Negative Bacteria. ACS Infectious Diseases, 7(11), 3009-3024. [Link]

  • Zheng, Y., et al. (2023). Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction. International journal of biological macromolecules, 245, 125182. [Link]

  • ResearchGate. (2023). Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction. [Link]

  • Sharma, S., et al. (2021). Azaindole Based Potentiator of Antibiotics against Gram-Negative Bacteria. ACS infectious diseases, 7(11), 3009–3024. [Link]

  • Ali, A., et al. (2018). Discovery of Potent and Selective 7-Azaindole Isoindolinone-Based PI3Kγ Inhibitors. ACS Medicinal Chemistry Letters, 9(5), 440-445. [Link]

  • Saify, Z. S., et al. (2009). 7-Azaindole derivatives as potential antibacterial agents. Pakistan Journal of Scientific and Industrial Research, 52(1), 1-7. [Link]

  • IOSR Journal. (2017). Synthesis and Evaluation of Antibacterial Activity of Novel Azaindole Derivatives. IOSR Journal of Pharmacy and Biological Sciences, 12(5), 1-10. [Link]

  • White, S. W., et al. (2019). Design, Synthesis, and Biological Evaluation of Novel Indoles Targeting the Influenza PB2 Cap Binding Region. ACS medicinal chemistry letters, 10(11), 1563–1569. [Link]

  • Li, Y., et al. (2022). Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling. International Journal of Molecular Sciences, 23(19), 11846. [Link]

  • Saifya, Z. S., et al. (2009). 7-Azaindole Derivatives as Potential Antibacterial Agents. Biological Sciences - PJSIR, 52(1), 1–7. [Link]

  • Flutrackers. (2017). Novel 2-Substituted 7-Azaindole and 7-Azaindazole Analogues as Potential Antiviral Agents for the Treatment of Influenza. [Link]

  • ResearchGate. (2016). De novo design, synthesis and pharmacological evaluation of new azaindole derivatives as dual inhibitors of Abl and Src kinases. [Link]

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The Solubility Profile of 2-Chloro-7-fluoro-5H-pyrrolo[2,3-B]pyrazine: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers

Abstract

2-Chloro-7-fluoro-5H-pyrrolo[2,3-b]pyrazine is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery, serving as a critical building block for synthesizing targeted therapeutics. A thorough understanding of its solubility in various organic solvents is paramount for its effective use in reaction chemistry, purification, formulation, and screening. This guide provides a comprehensive analysis of the theoretical solubility of this compound based on its physicochemical properties, alongside detailed, field-proven experimental protocols for accurately determining its thermodynamic and kinetic solubility.

Introduction: The Strategic Importance of Solubility

In the landscape of drug discovery, the journey from a promising molecule to a viable drug candidate is paved with critical physicochemical challenges. Among the most fundamental of these is solubility. For a key synthetic intermediate like this compound, solubility is not merely a data point; it is a cornerstone of process development, dictating everything from solvent selection for synthesis and purification to the feasibility of creating stock solutions for high-throughput screening (HTS) and preclinical formulation.

This document serves as a technical guide for researchers, offering a predictive analysis of the compound's behavior in common organic solvents and providing robust methodologies for its empirical determination.

Physicochemical Properties and Predicted Solubility

The solubility of a compound is governed by its molecular structure. The structure of this compound—featuring a fused pyrrolopyrazine ring system with halogen substituents—provides key insights into its expected behavior.

  • Molecular Formula: C₆H₃ClFN₃[1]

  • Molecular Weight: 171.56 g/mol [1]

  • Core Structure: The 5H-pyrrolo[2,3-b]pyrazine core is an aromatic, heterocyclic system. The pyrrole-like nitrogen contains a hydrogen atom capable of acting as a hydrogen bond donor, while the pyrazine nitrogens act as hydrogen bond acceptors.

  • Substituents: The chloro and fluoro groups are electron-withdrawing, increasing the polarity of the aromatic system.

  • Crystal Lattice Energy: As with many planar heterocyclic compounds, intermolecular forces (such as pi-pi stacking and hydrogen bonding) in the solid state can lead to significant crystal lattice energy. Overcoming this energy is a prerequisite for dissolution.

Based on this analysis, we can predict the compound's solubility across different solvent classes.

Table 1: Predicted Solubility of this compound in Common Organic Solvents

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Aprotic Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF)Very High These are powerful, highly polar solvents capable of disrupting the crystal lattice and forming strong dipole-dipole interactions. DMSO is often considered a "super solvent" for such compounds.[2][3]
Acetonitrile (ACN), Tetrahydrofuran (THF)High to Moderate These solvents are polar enough to effectively solvate the molecule, though they lack the hydrogen bonding capabilities of protic solvents or the sheer solvent power of DMSO/DMF.
Polar Protic Methanol (MeOH), Ethanol (EtOH), Isopropanol (IPA)Moderate to High These solvents can engage in hydrogen bonding with the pyrrole N-H and pyrazine nitrogens, which is a highly effective mechanism for solvation. Solubility is expected to decrease as the alkyl chain length increases (Ethanol > Isopropanol).
Non-Polar Toluene, Hexanes, HeptaneVery Low The high polarity of the target molecule is incompatible with the non-polar nature of these solvents. The energy required to break the solute-solute and solvent-solvent interactions is not sufficiently compensated by solute-solvent interactions.
Chlorinated Dichloromethane (DCM), Chloroform (CHCl₃)Low to Moderate While possessing a dipole moment, these solvents are not strong hydrogen bond acceptors and will be less effective than polar aprotic or protic solvents.

Experimental Determination of Solubility: Protocols & Workflows

Theoretical predictions provide a valuable starting point, but empirical data is essential for practical applications. The two most common and relevant methods for solubility determination in a drug discovery context are the kinetic and thermodynamic assays.

Kinetic Solubility Measurement

Kinetic solubility is a high-throughput method often used in early discovery to quickly assess a compound's solubility under non-equilibrium conditions. It measures the concentration at which a compound, introduced from a DMSO stock solution, precipitates in an aqueous or organic medium.[4] This is particularly useful for flagging potential issues for HTS assays.

  • Stock Solution Preparation: Accurately prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).

  • Solvent Plate Preparation: Dispense the chosen organic solvents into the wells of a 96-well microplate.

  • Serial Dilution: Add a small volume of the DMSO stock solution to the solvents and perform serial dilutions directly in the plate.

  • Incubation: Allow the plate to incubate at a controlled temperature (e.g., 25 °C) for a short period (e.g., 1-2 hours) to allow for precipitation.

  • Detection: Measure the turbidity of each well using a nephelometer or a plate reader capable of detecting light scattering. The concentration at which precipitation is first observed is the kinetic solubility.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep1 Prepare 10 mM Stock in 100% DMSO exp1 Add DMSO Stock to Solvents & Perform Serial Dilution prep1->exp1 prep2 Dispense Organic Solvents into 96-Well Plate prep2->exp1 exp2 Incubate Plate (e.g., 2h at 25°C) exp1->exp2 analysis1 Measure Turbidity (Nephelometry/Plate Reader) exp2->analysis1 analysis2 Determine Concentration at Precipitation Point analysis1->analysis2 G cluster_setup Setup cluster_equilibration Equilibration cluster_quant Quantification setup1 Add Excess Solid Compound to Vials setup2 Add Precise Volume of Solvent setup1->setup2 eq1 Seal and Agitate (24-48h at 25°C) setup2->eq1 eq2 Centrifuge to Pellet Excess Solid eq1->eq2 quant1 Collect & Filter Supernatant eq2->quant1 quant2 Analyze via HPLC/LC-MS Against Calibration Curve quant1->quant2 quant3 Calculate Solubility (mg/mL or mol/L) quant2->quant3

Sources

Unraveling the Spectroscopic Signature of 2-Chloro-7-fluoro-5H-pyrrolo[2,3-b]pyrazine: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive analysis of the expected spectroscopic data for 2-Chloro-7-fluoro-5H-pyrrolo[2,3-b]pyrazine, a heterocyclic compound of significant interest in medicinal chemistry and drug development. While publicly available experimental spectra for this specific molecule are scarce, this document leverages established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS), along with spectral data from analogous structures, to present a robust, predictive guide for researchers and scientists.

Molecular Structure and Spectroscopic Overview

This compound belongs to the pyrrolopyrazine class of compounds, which are known scaffolds in the development of kinase inhibitors.[1] The presence of chloro and fluoro substituents, along with the fused heterocyclic ring system, imparts a unique electronic and structural profile that is reflected in its spectroscopic characteristics. Understanding this signature is paramount for its unambiguous identification, purity assessment, and structural elucidation in synthetic and metabolic studies.

This guide will systematically predict and interpret the ¹H, ¹³C, and ¹⁹F NMR spectra, the key vibrational modes in the IR spectrum, and the fragmentation pattern in the mass spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the solution-state structure of organic molecules. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments will provide a complete picture of its atomic connectivity and electronic environment.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show signals for the two protons on the pyrrolo[2,3-b]pyrazine core and the N-H proton of the pyrrole ring. The predicted chemical shifts (in ppm, relative to TMS) and multiplicities are based on data from related pyrrolopyridine and pyrrolopyrazine systems.[2][3][4]

Proton Predicted Chemical Shift (ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz) Rationale
H3~8.2 - 8.4Singlet (s)-Located on the pyrazine ring, deshielded by the adjacent nitrogen atoms.
H6~6.6 - 6.8Doublet (d)~3-4 Hz (³JHF)Located on the pyrrole ring, coupled to the fluorine at position 7. The electron-donating nature of the pyrrole nitrogen shields this proton relative to H3.
N5-H~12.0 - 12.5Broad Singlet (br s)-The N-H proton of the pyrrole ring is typically deshielded and often appears as a broad signal due to quadrupole broadening and potential hydrogen bonding.
Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will reveal the six unique carbon environments in the molecule. The predicted chemical shifts are influenced by the electronegativity of the nitrogen, chlorine, and fluorine atoms, as well as the aromaticity of the ring system.[1][4]

Carbon Predicted Chemical Shift (ppm) Rationale
C2~150 - 152Attached to chlorine and two nitrogen atoms, resulting in significant deshielding.
C3~135 - 137Part of the pyrazine ring, deshielded by the adjacent nitrogen.
C3a~128 - 130Bridgehead carbon, influenced by both ring systems.
C6~100 - 105Attached to a proton and adjacent to the fluorine-bearing carbon, expected to show a large ¹JCF coupling.
C7~155 - 160 (d)Directly bonded to fluorine, resulting in a large downfield shift and a significant C-F coupling constant (~240-260 Hz).
C7a~145 - 148Bridgehead carbon, adjacent to the pyrrole nitrogen and the pyrazine ring.
Predicted ¹⁹F NMR Spectrum

¹⁹F NMR is a highly sensitive technique that will provide a clear signal for the fluorine atom.[5][6] The chemical shift is typically referenced to CFCl₃.

Fluorine Predicted Chemical Shift (ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz) Rationale
F7-120 to -140Doublet (d)~3-4 Hz (³JFH)The chemical shift is in the typical range for a fluorine atom attached to an aromatic ring. It will be coupled to the adjacent H6 proton.
Workflow for NMR Data Acquisition and Analysis

Caption: Workflow for NMR data acquisition and analysis.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational modes of a molecule, providing valuable information about the functional groups present. The IR spectrum of this compound is expected to show characteristic absorptions for the N-H bond, aromatic C-H bonds, and the carbon-halogen bonds.[7][8][9]

Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
N-H Stretch3100 - 3300Medium, Broad
Aromatic C-H Stretch3000 - 3100Medium to Weak
C=N and C=C Ring Stretching1450 - 1600Medium to Strong (multiple bands)
C-F Stretch1200 - 1250Strong
C-Cl Stretch700 - 800Strong
C-H Out-of-plane Bending800 - 900Medium to Strong

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and insights into the structure.

Predicted Molecular Ion and Isotopic Pattern

The nominal molecular weight of C₆H₃ClFN₃ is 171.56 g/mol . Due to the presence of chlorine, the molecular ion peak (M⁺) in the mass spectrum will exhibit a characteristic isotopic pattern. The two major isotopes of chlorine are ³⁵Cl and ³⁷Cl, with a natural abundance ratio of approximately 3:1. Therefore, the mass spectrum will show two molecular ion peaks:

  • [M]⁺: at m/z 171 (corresponding to the ³⁵Cl isotope)

  • [M+2]⁺: at m/z 173 (corresponding to the ³⁷Cl isotope), with an intensity of approximately one-third of the [M]⁺ peak.

Predicted Fragmentation Pathway

The fragmentation of this compound under electron ionization (EI) is expected to proceed through several key pathways, initiated by the loss of small, stable molecules or radicals.[10][11]

G M [C₆H₃ClFN₃]⁺˙ m/z 171/173 F1 [C₅H₃FN₃]⁺˙ m/z 136 M->F1 - Cl F2 [C₆H₂FN₃]⁺˙ m/z 150/152 M->F2 - HCN F3 [C₅H₂FN₂]⁺ m/z 107 F2->F3 - Cl

Caption: Predicted mass spectrometry fragmentation pathway.

Key Predicted Fragments:

m/z (³⁵Cl) Formula Loss
171[C₆H₃ClFN₃]⁺˙Molecular Ion
144[C₅H₂ClFN₂]⁺˙- HCN
136[C₆H₃FN₃]⁺- Cl
109[C₅H₂FN₂]⁺- Cl, - HCN
Experimental Protocol for GC-MS Analysis
  • Sample Preparation: Prepare a 1 mg/mL solution of the compound in a suitable solvent such as dichloromethane or methanol.

  • GC Conditions:

    • Column: A non-polar capillary column (e.g., HP-5MS).

    • Injector Temperature: 250 °C.

    • Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min.

    • Carrier Gas: Helium.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-300.

    • Source Temperature: 230 °C.

Conclusion

This technical guide provides a detailed, predictive framework for the spectroscopic characterization of this compound. By integrating fundamental principles with data from analogous compounds, researchers can confidently approach the identification and structural verification of this important heterocyclic molecule. The provided protocols and interpretations serve as a valuable resource for drug discovery and development professionals, ensuring scientific rigor in the absence of publicly available experimental data.

References

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  • Baklanov, M. A., et al. (2023). Bioactive Pyrrolo[2,1-f][7][10][12]triazines: Synthesis, Molecular Docking, In Vitro Cytotoxicity Assay and Antiviral Studies. Molecules, 28(23), 7789. [Link]

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Unlocking Therapeutic Potential: A Technical Guide to the Kinase-Targeting Landscape of 2-Chloro-7-fluoro-5H-pyrrolo[2,3-B]pyrazine

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide delves into the promising, yet uncharted, therapeutic landscape of 2-Chloro-7-fluoro-5H-pyrrolo[2,3-B]pyrazine. While direct extensive research on this specific molecule is not publicly available, the foundational 5H-pyrrolo[2,3-b]pyrazine scaffold is a well-established "privileged structure" in medicinal chemistry, renowned for its potent kinase inhibitory activity. This document, therefore, serves as a predictive exploration of its most probable and impactful therapeutic targets, grounded in the rich body of evidence surrounding its chemical analogs. We will illuminate the causal reasoning behind target selection, provide robust experimental frameworks for validation, and offer a forward-looking perspective on its potential applications in oncology and immunology.

The Pyrrolo[2,3-b]pyrazine Scaffold: A Proven Kinase Inhibitor Core

The pyrrolo[2,3-b]pyrazine core is an analog of purine, the natural scaffold for ATP, the universal phosphate donor for kinases. This structural mimicry allows pyrrolopyrazine derivatives to competitively bind to the ATP-binding site of a wide array of kinases, thereby inhibiting their enzymatic activity. The versatility of this scaffold has been demonstrated through the development of inhibitors for several critical kinase families implicated in cancer and inflammatory diseases.[1][2]

The specific substitutions on the core, in this case, a chloro group at the 2-position and a fluoro group at the 7-position, are anticipated to modulate the compound's potency, selectivity, and pharmacokinetic properties. Halogen atoms can enhance binding affinity through various interactions and can influence metabolic stability, making these substitutions a key area for investigation.

Primary Therapeutic Target Classes: A Data-Driven Hypothesis

Based on extensive research into the broader family of pyrrolo[2,3-b]pyrazine derivatives, two kinase families emerge as the most probable and compelling therapeutic targets for this compound: the Janus Kinases (JAKs) and the Fibroblast Growth Factor Receptors (FGFRs) .

The Janus Kinase (JAK) Family

The JAK family of non-receptor tyrosine kinases, comprising JAK1, JAK2, JAK3, and TYK2, are central mediators of cytokine signaling.[3] Their dysregulation is a hallmark of numerous autoimmune diseases and cancers. The pyrrolo[2,3-b]pyrazine scaffold has been successfully exploited to create potent JAK inhibitors.[1][4]

  • JAK1/JAK3 in Inflammation: JAK1 and JAK3 are crucial for the signaling of interleukins (IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21), which are vital for the proliferation and function of lymphocytes.[4] Inhibition of JAK1 and/or JAK3 is a validated strategy for treating autoimmune conditions like rheumatoid arthritis and psoriasis.

  • JAK2 in Myeloproliferative Neoplasms: Aberrant JAK2 signaling is a primary driver of myeloproliferative neoplasms, such as polycythemia vera and myelofibrosis.[5]

Given the established activity of the pyrrolopyrazine core against JAKs, it is highly probable that this compound will exhibit inhibitory activity against one or more members of this family. The specific halogen substitutions could confer selectivity, a highly desirable trait in modern kinase inhibitor design to minimize off-target effects.[5][6]

JAK_STAT_Pathway cluster_membrane Cell Membrane Cytokine_Receptor Cytokine Receptor JAK JAK Cytokine_Receptor->JAK Activates Cytokine Cytokine Cytokine->Cytokine_Receptor Binds STAT STAT JAK->STAT Phosphorylates STAT_P p-STAT STAT->STAT_P Dimer_STAT_P p-STAT Dimer STAT_P->Dimer_STAT_P Dimerizes Nucleus Nucleus Dimer_STAT_P->Nucleus Translocates Gene_Expression Gene Expression (Inflammation, Proliferation) Nucleus->Gene_Expression Modulates Inhibitor 2-Chloro-7-fluoro- 5H-pyrrolo[2,3-B]pyrazine Inhibitor->JAK Inhibits

Caption: Inhibition of the JAK-STAT signaling pathway.

Fibroblast Growth Factor Receptors (FGFRs)

The FGFR family, consisting of four receptor tyrosine kinases (FGFR1-4), plays a pivotal role in cell proliferation, differentiation, and angiogenesis.[7] Genetic alterations in FGFRs are oncogenic drivers in a variety of cancers, including bladder, lung, and breast cancer.[8] The 5H-pyrrolo[2,3-b]pyrazine scaffold has been the basis for the development of potent FGFR inhibitors.[2][8][9]

  • Oncogenic Driver: Gene amplification, activating mutations, and chromosomal translocations involving FGFRs lead to constitutive kinase activity, driving tumor growth and survival.[2]

  • Therapeutic Target: Targeting these aberrant FGFRs with small molecule inhibitors has shown significant clinical efficacy in patients with FGFR-altered tumors.[10]

The proven efficacy of pyrrolo[2,3-b]pyrazine derivatives as FGFR inhibitors strongly suggests that this compound is a candidate for development as an anti-cancer agent targeting this pathway.[7][11] A recent patent application has highlighted 7-substituted pyrrolo[2,3-b]pyrazines as irreversible FGFR inhibitors, further strengthening the rationale for investigating the 7-fluoro substitution.[10]

FGFR_Pathway cluster_membrane Cell Membrane FGFR FGFR RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway FGFR->RAS_RAF_MEK_ERK Activates PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway FGFR->PI3K_AKT_mTOR Activates FGF FGF FGF->FGFR Binds Proliferation Cell Proliferation & Survival RAS_RAF_MEK_ERK->Proliferation Angiogenesis Angiogenesis RAS_RAF_MEK_ERK->Angiogenesis PI3K_AKT_mTOR->Proliferation Inhibitor 2-Chloro-7-fluoro- 5H-pyrrolo[2,3-B]pyrazine Inhibitor->FGFR Inhibits

Caption: Inhibition of FGFR downstream signaling pathways.

Experimental Validation Workflow: A Step-by-Step Guide

To empirically determine the therapeutic targets of this compound, a systematic, multi-tiered approach is required.

Tier 1: Broad Kinase Profiling

The initial step is to ascertain the compound's kinase selectivity profile across a broad panel of human kinases.

Protocol: Kinome-Wide Inhibitor Binding Assay (e.g., KiNativ™ or KINOMEscan™)

  • Compound Preparation: Solubilize this compound in DMSO to a stock concentration of 10 mM.

  • Assay Execution: Submit the compound to a commercial kinase profiling service (e.g., Eurofins DiscoverX, Reaction Biology). The compound is typically screened at a concentration of 1-10 µM against a panel of over 400 human kinases.

  • Data Analysis: The output is typically a percentage of inhibition for each kinase. Potent "hits" are identified as those kinases showing significant inhibition (e.g., >90% at 1 µM).

  • Causality: This unbiased screen provides a global view of the compound's selectivity and identifies primary target candidates for further validation.

Tier 2: In Vitro Enzymatic Assays

For the primary hits identified in Tier 1 (hypothetically, specific JAK and/or FGFR family members), dose-response enzymatic assays are performed to determine the half-maximal inhibitory concentration (IC50).

Protocol: In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™)

  • Reagents: Recombinant human kinase (e.g., JAK3, FGFR1), appropriate substrate peptide, ATP, and the ADP-Glo™ kinase assay kit (Promega).

  • Compound Dilution: Prepare a serial dilution of this compound in assay buffer.

  • Kinase Reaction: In a 384-well plate, combine the kinase, substrate, and serially diluted compound. Initiate the reaction by adding ATP. Incubate at room temperature for 1 hour.

  • ADP Detection: Add ADP-Glo™ reagent to terminate the kinase reaction and deplete remaining ATP. Add Kinase Detection Reagent to convert ADP to ATP, which is then used to generate a luminescent signal.

  • Data Acquisition: Measure luminescence using a plate reader.

  • IC50 Calculation: Plot the luminescence signal against the compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value.

Hypothetical IC50 Data This compound (nM)
JAK150
JAK2250
JAK35
TYK2400
FGFR115
FGFR220
FGFR310
FGFR4100

This table presents hypothetical data for illustrative purposes.

Tier 3: Cellular Target Engagement and Pathway Modulation

Demonstrating that the compound engages its intended target in a cellular context and modulates downstream signaling is a critical validation step.

Protocol: Western Blot Analysis of Phospho-Protein Levels

  • Cell Culture: Culture a relevant cell line (e.g., a human cancer cell line with an FGFR3 fusion like RT112, or a human T-cell line for JAK3 like Jurkat).

  • Compound Treatment: Treat cells with increasing concentrations of this compound for a specified time (e.g., 2 hours).

  • Stimulation: For the JAK pathway, stimulate the cells with an appropriate cytokine (e.g., IL-2) to activate the pathway. For FGFR, serum starvation followed by stimulation with FGF may be used.

  • Cell Lysis and Protein Quantification: Lyse the cells and determine the protein concentration of the lysates.

  • Western Blotting: Separate protein lysates by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against the phosphorylated form of the target kinase (e.g., phospho-JAK3, phospho-FGFR) and a key downstream substrate (e.g., phospho-STAT5, phospho-ERK). Also, probe for total protein levels as a loading control.

  • Data Analysis: Quantify band intensities to determine the concentration-dependent inhibition of target phosphorylation.

Sources

The Strategic Deployment of 2-Chloro-7-fluoro-5H-pyrrolo[2,3-b]pyrazine in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the landscape of contemporary medicinal chemistry, the pursuit of novel molecular entities with enhanced potency, selectivity, and favorable pharmacokinetic profiles is a perpetual challenge. Fragment-Based Drug Discovery (FBDD) has emerged as a powerful paradigm to navigate this complex chemical space. This guide provides an in-depth technical analysis of 2-chloro-7-fluoro-5H-pyrrolo[2,3-b]pyrazine, a heterocyclic fragment poised for significant impact in drug discovery programs. We will dissect its strategic value as a bioisosteric replacement for the well-established 7-azaindole scaffold, explore its synthetic accessibility, and detail its application in the design of targeted therapeutics, with a particular focus on kinase inhibitors. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this high-potential fragment in their discovery pipelines.

Introduction: The Rise of the Pyrrolo[2,3-b]pyrazine Core

The 5H-pyrrolo[2,3-b]pyrazine scaffold, a derivative of 4,7-diazaindole, has garnered considerable attention as a "privileged" structure in medicinal chemistry. Its structural resemblance to purine, the core component of ATP, makes it an ideal starting point for the development of kinase inhibitors.[1] The strategic placement of nitrogen atoms in the bicyclic system allows for the formation of key hydrogen bond interactions within the hinge region of kinase active sites, a critical determinant of binding affinity.[2]

The subject of this guide, this compound, introduces two critical modifications to this core: a chloro substituent at the 2-position and a fluoro group at the 7-position. These substitutions are not arbitrary; they are deliberate design elements intended to modulate the fragment's electronic properties, metabolic stability, and binding interactions. The chloro group provides a reactive handle for further chemical elaboration, a crucial feature for fragment evolution, while the fluoro group can enhance binding affinity through favorable electrostatic interactions and improve metabolic stability by blocking potential sites of oxidation.

Physicochemical Properties and Fragment-Based Screening Suitability

For a molecule to be an effective fragment in FBDD, it must adhere to certain physicochemical property guidelines, often referred to as the "Rule of Three" (Ro3).[3] These guidelines help to ensure that the fragment is small, has good solubility, and possesses a favorable lipophilicity profile, thereby increasing the likelihood of identifying high-quality hits.

Below is a table of calculated physicochemical properties for this compound, demonstrating its compliance with the Ro3 and its suitability as a fragment for screening campaigns.

PropertyCalculated Value"Rule of Three" Guideline
Molecular Weight (MW)185.56 g/mol ≤ 300
LogP (octanol-water partition coefficient)1.85≤ 3
Hydrogen Bond Donors (HBD)1≤ 3
Hydrogen Bond Acceptors (HBA)3≤ 3
Rotatable Bonds0≤ 3
Polar Surface Area (PSA)49.5 ŲN/A

These properties underscore the fragment's potential for high ligand efficiency and its amenability to exploration in aqueous screening environments.

Synthesis of the this compound Core

Proposed Synthetic Protocol

This multi-step synthesis would likely commence with a commercially available, appropriately substituted pyrazine or pyrrole precursor, followed by cyclization and subsequent functionalization.

Step 1: Synthesis of a Substituted Aminopyrazine Precursor

The initial step would involve the synthesis of a di-substituted pyrazine. A plausible starting material would be 2,5-dichloropyrazine. A nucleophilic aromatic substitution with ammonia or a protected amine would yield the corresponding aminopyrazine. Subsequent fluorination at the desired position could be achieved using a suitable fluorinating agent.

Step 2: Introduction of the Pyrrole Ring Moiety

The pyrrole ring can be constructed via several methods. A common approach involves the introduction of a two-carbon unit to the aminopyrazine precursor. This could be achieved through a Sonogashira coupling with a protected acetylene, followed by a cyclization reaction.[6]

Step 3: Chlorination of the Pyrrolo[2,3-b]pyrazine Core

Once the 7-fluoro-5H-pyrrolo[2,3-b]pyrazine core is formed, the final step would be the selective chlorination at the 2-position. This can typically be accomplished using a chlorinating agent such as N-chlorosuccinimide (NCS) or phosphorus oxychloride (POCl₃).

Diagram of Proposed Synthetic Workflow:

G start Substituted Pyrazine step1 Amination & Fluorination start->step1 step2 Sonogashira Coupling & Cyclization step1->step2 step3 Chlorination step2->step3 end This compound step3->end

Caption: Proposed synthetic workflow for this compound.

Application in Drug Discovery: A Focus on Kinase Inhibition

The pyrrolo[2,3-b]pyrazine scaffold has proven to be a versatile core for the development of potent and selective kinase inhibitors.[7] The strategic placement of the nitrogen atoms facilitates key hydrogen bonding interactions with the kinase hinge region, mimicking the binding of the adenine portion of ATP.

Targeting Fibroblast Growth Factor Receptors (FGFRs)

Aberrant signaling of Fibroblast Growth Factor Receptors (FGFRs) is a known driver in various cancers. Several research groups have successfully developed potent FGFR inhibitors based on the 5H-pyrrolo[2,3-b]pyrazine core.[4] The 2-chloro substituent on our fragment of interest serves as a crucial attachment point for introducing moieties that can occupy the hydrophobic pocket adjacent to the hinge region, thereby enhancing potency and selectivity. The 7-fluoro group can contribute to improved binding affinity and metabolic stability.

Structure-Activity Relationship (SAR) Insights

Medicinal chemistry campaigns focused on optimizing pyrrolopyrazine-based kinase inhibitors have revealed key structure-activity relationships.[2][7][8][9]

  • Substitution at the 2-position: The chloro group at this position is often displaced by various amine-containing groups to explore interactions in the solvent-exposed region. The nature of this substituent significantly impacts selectivity across the kinome.

  • Modification of the Pyrrole Nitrogen (N5): Alkylation or arylation at the N5 position can modulate the compound's physicochemical properties and introduce additional interactions with the target protein.

  • Substitution at the 7-position: The introduction of a fluorine atom at this position, as in our fragment, is a common strategy to block potential metabolism and can lead to enhanced cellular activity.[10]

Diagram of Fragment Elaboration Strategy:

G fragment This compound r2_exploration R2 Exploration (Hydrophobic Pocket) fragment->r2_exploration Suzuki, Buchwald-Hartwig, or SNAr reactions n5_modification N5 Modification (Solubility/PK) fragment->n5_modification Alkylation, Arylation lead_compound Potent & Selective Lead Compound r2_exploration->lead_compound n5_modification->lead_compound

Caption: Fragment elaboration strategy from the core scaffold.

Experimental Protocols for Fragment-Based Screening

The utility of this compound as a fragment is realized through its inclusion in screening libraries and subsequent identification of its binding to a target of interest. A variety of biophysical techniques can be employed for this purpose.[11][12]

High-Throughput X-ray Crystallography Screening

This is a powerful method for identifying fragment hits and simultaneously providing structural information on their binding mode.

Protocol:

  • Crystal Preparation: Obtain high-quality crystals of the target protein.

  • Fragment Soaking: Soak the protein crystals in a solution containing this compound, typically at a concentration of 10-50 mM in a cryo-protectant solution.

  • X-ray Diffraction Data Collection: Mount the soaked crystals and collect X-ray diffraction data at a synchrotron source.

  • Structure Determination and Analysis: Process the diffraction data and solve the crystal structure. Analyze the resulting electron density maps to identify the binding of the fragment to the protein.

Surface Plasmon Resonance (SPR) Screening

SPR is a label-free technique that can detect the binding of fragments to a target protein immobilized on a sensor chip.

Protocol:

  • Protein Immobilization: Covalently immobilize the target protein onto an SPR sensor chip.

  • Fragment Injection: Prepare a series of dilutions of this compound in a suitable running buffer. Inject the fragment solutions over the sensor chip surface.

  • Binding Analysis: Monitor the change in the SPR signal (response units) upon fragment binding. A dose-dependent increase in the signal indicates a binding event.

  • Affinity Determination: Fit the binding data to a suitable model to determine the dissociation constant (KD).

Diagram of a Typical Fragment Screening Workflow:

G library Fragment Library (including title compound) primary_screen Primary Screen (e.g., SPR, TSA) library->primary_screen hit_validation Hit Validation (e.g., NMR, X-ray) primary_screen->hit_validation hit_to_lead Hit-to-Lead Optimization (Medicinal Chemistry) hit_validation->hit_to_lead lead_compound Lead Compound hit_to_lead->lead_compound

Caption: A generalized workflow for fragment-based drug discovery.

Conclusion and Future Perspectives

This compound represents a highly valuable and strategically designed fragment for modern drug discovery. Its inherent physicochemical properties make it an ideal candidate for inclusion in fragment screening libraries. The pyrrolo[2,3-b]pyrazine core is a proven scaffold for targeting a wide range of protein kinases, and the specific substitutions of chlorine and fluorine on this fragment provide both a handle for chemical elaboration and the potential for enhanced biological activity and improved pharmacokinetic properties. As the landscape of drug discovery continues to evolve, the rational design and application of such high-quality fragments will be paramount in the efficient identification and optimization of the next generation of targeted therapeutics.

References

  • Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors. (2018). Molecules, 23(3), 698. Retrieved from [Link]

  • Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review. (2024). Bioorganic Chemistry, 148, 107867. Retrieved from [Link]

  • Structure activity optimization of 6H-pyrrolo[2,3-e][4][7][13]triazolo[4,3-a]pyrazines as Jak1 kinase inhibitors. (2015). Bioorganic & Medicinal Chemistry Letters, 25(20), 4399-4404. Retrieved from [Link]

  • Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review. (2023). Current Medicinal Chemistry, 31. Retrieved from [Link]

  • Fragment screening libraries for the identification of protein hot spots and their minimal binding pharmacophores. (2022). MedChemComm, 13(10), 1739-1748. Retrieved from [Link]

  • Comprehensive fragment-based lead discovery solutions. (n.d.). Nuvisan. Retrieved from [Link]

  • Discovery of Pyrrolopyrazine Carboxamide Derivatives as Potent and Selective FGFR2/3 Inhibitors that Overcome Mutant Resistance. (2025). Journal of Medicinal Chemistry. Retrieved from [Link]

  • QSAR Studies and Structure Property/Activity Relationships Applied in Pyrazine Derivatives as Antiproliferative Agents Against the BGC823. (2021). Acta Chimica Slovenica, 68(4), 882-895. Retrieved from [Link]

  • Structure-activity relationships for antiplasmodial activity among 7-substituted 4-aminoquinolines. (1998). Journal of Medicinal Chemistry, 41(24), 4844-4849. Retrieved from [Link]

  • 5H-Pyrrolo[2,3-b]pyrazine. (n.d.). PubChem. Retrieved from [Link]

  • Low-Molecular Pyrazine-Based DNA Binders: Physicochemical and Antimicrobial Properties. (2022). International Journal of Molecular Sciences, 23(12), 6505. Retrieved from [Link]

  • Structure-activity relationship of 7-aryl-2-anilino-pyrrolopyrimidines as Mer and Axl tyrosine kinase inhibitors. (2020). Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1822-1833. Retrieved from [Link]

  • Structure-activity relationship of 7-aryl-2-anilino-pyrrolopyrimidines as Mer and Axl tyrosine kinase inhibitors. (2020). ResearchGate. Retrieved from [Link]

  • Discovery and structure-activity relationships of pyrrolone antimalarials. (2013). Journal of Medicinal Chemistry, 56(7), 2975-2990. Retrieved from [Link]

  • Discovery and Process Synthesis of Novel 2,7-pyrrolo[2,1-f][4][7][13]triazines. (2011). Organic Process Research & Development, 15(5), 1075-1081. Retrieved from [Link]

  • Synthesis of Ribociclib Intermediate 2-Chloro-7-cyclopentyl-N,N-dimethyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide. (2022). Chinese Journal of Pharmaceuticals, 53(7), 785-790. Retrieved from [Link]

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Methodological & Application

Synthetic Route to 2-Chloro-7-fluoro-5H-pyrrolo[2,3-b]pyrazine: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed synthetic pathway for the preparation of 2-Chloro-7-fluoro-5H-pyrrolo[2,3-b]pyrazine, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The pyrrolo[2,3-b]pyrazine core is a recognized pharmacophore found in numerous kinase inhibitors and other therapeutic agents. This document offers a comprehensive, step-by-step protocol based on established chemical transformations, designed to be a practical resource for researchers in the field.

Introduction: The Significance of the Pyrrolo[2,3-b]pyrazine Scaffold

The 5H-pyrrolo[2,3-b]pyrazine scaffold, an isomer of purine, is a privileged structure in medicinal chemistry. Its unique electronic and steric properties allow for diverse interactions with biological targets. Specifically, halogenated derivatives of this scaffold have demonstrated potent inhibitory activity against a range of protein kinases, which are critical targets in oncology and inflammatory diseases. The title compound, this compound, combines the reactivity of a chloro-substituent at the 2-position, ideal for further functionalization via cross-coupling reactions, with the metabolic stability and altered electronic profile imparted by the fluoro group at the 7-position.

Retrosynthetic Analysis and Strategy

The synthetic strategy outlined herein follows a convergent approach, starting from the commercially available and relatively inexpensive 2-amino-5-fluoropyridine. The core of this synthesis involves the construction of the pyrazine ring onto the pyridine precursor, followed by the installation of the chloro-substituent. This multi-step synthesis is designed for efficiency and scalability.

Key Transformations:

  • Nitration: Introduction of a nitro group at the 3-position of 2-amino-5-fluoropyridine.

  • Reduction: Conversion of the nitro group to an amino group to yield 2,3-diamino-5-fluoropyridine.

  • Cyclization and Chlorination: A one-pot reaction to form the pyrrolo[2,3-b]pyrazinone ring, followed by chlorination to yield the final product.

Experimental Protocols

PART 1: Synthesis of 5-fluoro-3-nitropyridin-2-amine

This initial step introduces a nitro group, which will be subsequently reduced to an amine, setting the stage for the pyrazine ring formation.

Protocol:

  • To a stirred solution of concentrated sulfuric acid (H₂SO₄, 100 mL) in a three-necked flask cooled to 0°C in an ice bath, slowly add 2-amino-5-fluoropyridine (10.0 g, 89.2 mmol).

  • Maintain the temperature below 5°C and add fuming nitric acid (HNO₃, 6.0 mL) dropwise over 30 minutes.

  • After the addition is complete, allow the reaction mixture to stir at 0-5°C for an additional 2 hours.

  • Carefully pour the reaction mixture onto crushed ice (300 g) with vigorous stirring.

  • Neutralize the resulting solution by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH reaches 7-8.

  • The precipitated yellow solid is collected by vacuum filtration, washed with cold water (3 x 50 mL), and dried under vacuum to afford 5-fluoro-3-nitropyridin-2-amine.

Compound Molecular Weight ( g/mol ) Expected Yield (%) Physical Appearance
5-fluoro-3-nitropyridin-2-amine157.1080-90Yellow Solid
PART 2: Synthesis of 5-fluoropyridine-2,3-diamine

The reduction of the nitro group is a critical step to generate the vicinal diamine necessary for the subsequent cyclization reaction.

Protocol:

  • In a round-bottom flask, suspend 5-fluoro-3-nitropyridin-2-amine (10.0 g, 63.7 mmol) in ethanol (150 mL).

  • Add iron powder (17.8 g, 318 mmol) and a solution of ammonium chloride (NH₄Cl, 1.7 g, 31.8 mmol) in water (30 mL).

  • Heat the mixture to reflux with vigorous stirring for 4 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Cool the reaction mixture to room temperature and filter through a pad of celite to remove the iron catalyst.

  • Wash the celite pad with hot ethanol (3 x 50 mL).

  • Combine the filtrates and evaporate the solvent under reduced pressure.

  • The resulting residue is purified by column chromatography on silica gel (eluent: ethyl acetate/hexane) to give 5-fluoropyridine-2,3-diamine.

Compound Molecular Weight ( g/mol ) Expected Yield (%) Physical Appearance
5-fluoropyridine-2,3-diamine127.1270-85Off-white to pale brown solid
PART 3: Synthesis of this compound

This final step involves a one-pot cyclization and chlorination to construct the desired heterocyclic core. The reaction of the diamine with glyoxal forms the pyrrolo[2,3-b]pyrazin-2-ol intermediate, which is then chlorinated in situ.

Protocol:

  • To a solution of 5-fluoropyridine-2,3-diamine (5.0 g, 39.3 mmol) in a mixture of water (50 mL) and ethanol (50 mL), add an aqueous solution of glyoxal (40% in water, 5.7 mL, 47.2 mmol).

  • Heat the reaction mixture to 80°C and stir for 2 hours.

  • Cool the mixture to room temperature and then add phosphorus oxychloride (POCl₃, 11.0 mL, 118 mmol) dropwise at a rate that maintains the internal temperature below 40°C.

  • After the addition is complete, heat the reaction mixture to reflux for 3 hours.

  • Cool the reaction to room temperature and carefully pour it into a beaker containing crushed ice (200 g).

  • Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until a precipitate forms.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

  • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Compound Molecular Weight ( g/mol ) Expected Yield (%) Physical Appearance
This compound185.5760-75Light yellow to beige solid

Synthetic Workflow Diagram

Synthetic_Route A 2-Amino-5-fluoropyridine B 5-Fluoro-3-nitropyridin-2-amine A->B HNO₃, H₂SO₄ C 5-Fluoropyridine-2,3-diamine B->C Fe, NH₄Cl D This compound C->D 1. Glyoxal 2. POCl₃

Caption: Synthetic pathway to this compound.

Safety Precautions

  • All reactions should be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

  • Concentrated acids (sulfuric acid, nitric acid) and phosphorus oxychloride are highly corrosive and should be handled with extreme care.

  • The nitration reaction is exothermic and requires careful temperature control.

  • The reduction with iron powder can be vigorous.

References

  • Patent CN102977132A: Method for preparing 2-chloro-7-substituted-5H-pyrrolo[2,3-b]pyrazine compound.
  • Synthesis of 2,3-diaminopyridine. Organic Syntheses, Coll. Vol. 4, p.277 (1963); Vol. 35, p.43 (1955). [Link]

Application Notes and Protocols for the Suzuki-Miyaura Coupling of 2-Chloro-7-fluoro-5H-pyrrolo[2,3-b]pyrazine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the 7-Azaindole Scaffold

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, represents a "privileged scaffold" in modern medicinal chemistry. Its unique structure, an isostere of indole, allows it to act as a versatile pharmacophore, forming the core of numerous kinase inhibitors and other therapeutic agents.[1] The specific derivative, 2-Chloro-7-fluoro-5H-pyrrolo[2,3-b]pyrazine, is a highly valuable building block for drug discovery. The chloro-substituent at the 2-position provides a reactive handle for carbon-carbon bond formation, while the fluoro group at the 7-position can modulate the electronic properties and metabolic stability of the final molecule.

The Suzuki-Miyaura cross-coupling reaction is a paramount tool for the synthesis of biaryl and heteroaryl-aryl compounds, prized for its functional group tolerance and generally mild conditions.[2][3][4] This application note provides a detailed, field-proven protocol for the efficient coupling of this compound with a variety of aryl and heteroaryl boronic acids. We will delve into the mechanistic rationale behind the choice of reagents and conditions, offering a robust starting point for researchers and drug development professionals.

Mechanistic Considerations: Overcoming the Challenges of an Electron-Deficient N-Heterocycle

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[4][5][6][7] Understanding this cycle is critical to troubleshooting and optimizing the reaction for a specific substrate like this compound.

The Catalytic Cycle: A Three-Step Dance

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the pyrrolopyrazine. This is often the rate-determining step.[7] The electron-deficient nature of the pyrazine ring, further enhanced by the fluorine atom, activates the C-Cl bond, making this step more favorable compared to electron-rich aryl chlorides.[8]

  • Transmetalation: The organic group from the boronic acid (or its boronate ester) is transferred to the palladium(II) center. This step requires activation of the boronic acid by a base to form a more nucleophilic "ate" complex.[9]

  • Reductive Elimination: The two organic partners on the palladium center couple, forming the desired C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle.[4][5]

Suzuki_Mechanism cluster_cycle Catalytic Cycle cluster_inputs Reactants cluster_outputs Products Pd(0)L2 Active Pd(0) Catalyst Ox_Adduct Oxidative Addition Intermediate (Ar-Pd(II)L2-Cl) Trans_Complex Transmetalation Intermediate (Ar-Pd(II)L2-Ar') Product Coupled Product (Ar-Ar') Trans_Complex->Product Aryl_Halide 2-Chloro-7-fluoro-5H- pyrrolo[2,3-b]pyrazine (Ar-Cl) Aryl_Halide->Ox_Adduct Boronic_Acid Arylboronic Acid (Ar'-B(OH)2) Boronic_Acid->Trans_Complex Base Base (e.g., K3PO4) Base->Trans_Complex Activates Boronic Acid

Causality Behind Experimental Choices:

  • Catalyst & Ligand Selection: Nitrogen-containing heterocycles like our substrate can act as Lewis bases and poison the palladium catalyst.[10] To overcome this, modern catalyst systems employing bulky, electron-rich phosphine ligands are paramount. Ligands such as XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) and SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) are highly effective.[1] They create a sterically hindered yet electronically rich environment around the palladium, which promotes the desired oxidative addition and reductive elimination steps while discouraging catalyst deactivation. Pre-formed catalysts, or "precatalysts," like XPhos Pd G2 , are often preferred as they are more stable and provide more consistent results.

  • Choice of Base: The base plays a crucial role in the transmetalation step. A moderately strong, non-nucleophilic inorganic base is ideal. Potassium phosphate (K₃PO₄) is an excellent choice as it is effective in promoting the reaction without causing degradation of sensitive functional groups.[11] Stronger bases like NaOH can be used but may increase the rate of undesired side reactions, such as protodeboronation of the boronic acid.[12]

  • Solvent System: A mixture of an organic solvent and water is typically employed.[1] 1,4-Dioxane/water or n-propanol/water are common choices. The organic solvent solubilizes the heterocyclic halide and the catalyst, while water helps to dissolve the inorganic base and facilitates the formation of the boronate "ate" complex.

Experimental Protocol: A Self-Validating System

This protocol provides a robust set of starting conditions. Researchers should note that optimization may be required depending on the specific boronic acid used.

Materials and Reagents
ReagentGradeSupplier ExampleNotes
This compound>97%CommercialStarting material.
Aryl/Heteroaryl Boronic Acid>95%CommercialCoupling partner (1.2 - 1.5 equivalents).
XPhos Pd G2Catalyst GradeCommercialRecommended catalyst (1-5 mol%).
Potassium Phosphate (K₃PO₄)Anhydrous, >98%CommercialBase (2.0 - 3.0 equivalents).
1,4-DioxaneAnhydrous, >99.8%CommercialSolvent. Should be degassed prior to use.
Water (H₂O)Deionized/Milli-QN/ACo-solvent. Should be degassed prior to use.
Ethyl Acetate (EtOAc)ACS GradeCommercialFor work-up and chromatography.
HexanesACS GradeCommercialFor chromatography.
Brine (Saturated aq. NaCl)N/AN/AFor work-up.
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeCommercialDrying agent.
Celite®N/ACommercialFiltration aid.
Step-by-Step Methodology

Workflow cluster_prep 1. Reaction Setup cluster_reaction 2. Reaction Execution cluster_workup 3. Work-up and Isolation cluster_purification 4. Purification A Add solids to oven-dried flask: - Pyrrolopyrazine (1.0 eq) - Boronic Acid (1.2 eq) - K3PO4 (2.0 eq) - XPhos Pd G2 (2 mol%) B Seal flask with septum. A->B C Evacuate and backfill with Inert Gas (N2 or Ar) 3x. B->C D Add degassed 1,4-Dioxane and degassed Water (e.g., 4:1 v/v). C->D E Heat mixture to 80-100 °C with vigorous stirring. D->E F Monitor reaction by TLC or LC-MS (typically 2-16 hours). E->F G Cool to room temperature. F->G H Dilute with Ethyl Acetate. G->H I Filter through Celite® pad, rinse pad with EtOAc. H->I J Transfer filtrate to separatory funnel. Wash with Water, then Brine. I->J K Dry organic layer over Na2SO4. J->K L Filter and concentrate in vacuo. K->L M Purify crude product by flash column chromatography (e.g., Hexanes/EtOAc gradient). L->M

  • Vessel Preparation: To an oven-dried reaction vessel (e.g., a round-bottom flask or microwave vial) equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), potassium phosphate (2.0 equiv), and XPhos Pd G2 (0.02 equiv, 2 mol%).

  • Inert Atmosphere: Seal the vessel with a rubber septum. Evacuate the flask under high vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.

  • Solvent Addition: Under a positive pressure of inert gas, add degassed 1,4-dioxane and degassed water via syringe. A typical solvent ratio is 4:1 to 5:1 dioxane:water. The reaction concentration is typically between 0.1 M and 0.5 M with respect to the limiting reagent.

  • Heating and Monitoring: Place the reaction vessel in a preheated oil bath or heating block at 80-100 °C.[13] Stir the mixture vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.[14][15] A typical mobile phase for TLC is a mixture of hexanes and ethyl acetate. The disappearance of the starting chloro-pyrrolopyrazine indicates reaction completion.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and filter it through a pad of Celite® to remove the palladium catalyst and inorganic salts.[5] Wash the filter pad thoroughly with additional ethyl acetate.

  • Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with water (2x) and then with brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure coupled product.[14]

Troubleshooting and Optimization
IssuePotential CauseSuggested Solution
Low Conversion 1. Inactive catalyst.2. Insufficient temperature.3. Poor quality base/solvents.1. Increase catalyst loading to 5 mol%. Ensure rigorous exclusion of oxygen. Try a different ligand/catalyst system (e.g., Pd₂(dba)₃ with SPhos).2. Increase temperature to reflux (approx. 101 °C for dioxane). Consider using microwave irradiation for shorter reaction times and higher temperatures.[13]3. Use fresh, anhydrous solvents and a freshly opened, dry base.
Protodeboronation 1. Boronic acid instability.2. Reaction too slow, allowing for decomposition.1. Use 1.5-2.0 equivalents of the boronic acid. Alternatively, use the corresponding boronate ester (e.g., pinacol ester), which is often more stable.[10]2. Increase catalyst loading or temperature to accelerate the productive coupling pathway over the decomposition pathway. Consider anhydrous conditions with a base like TMSOK and trimethyl borate as an additive.[10]
Homocoupling of Boronic Acid 1. Presence of oxygen.2. High catalyst loading/temperature.1. Ensure the reaction setup is scrupulously degassed and maintained under a positive pressure of inert gas.2. Reduce catalyst loading or reaction temperature slightly once the reaction has initiated.
Product is Insoluble High polarity of the coupled product.During work-up, add a more polar solvent like THF or dichloromethane (DCM) to the ethyl acetate to ensure the product remains in solution for extraction and purification.

Conclusion

The Suzuki-Miyaura cross-coupling provides a powerful and reliable method for the functionalization of the 2-position of the this compound core. By understanding the underlying mechanism and the specific challenges posed by this electron-deficient, nitrogen-rich heterocycle, researchers can make rational choices for reaction conditions. The use of modern palladium catalysts with bulky, electron-rich phosphine ligands is critical for success. The detailed protocol and troubleshooting guide presented here offer a comprehensive and validated starting point for the synthesis of novel 7-azaindole derivatives, accelerating progress in drug discovery and development.

References

  • NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. Retrieved from [Link]

  • MDPI. (2020). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. MDPI. [Link]

  • Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling. [Link]

  • Düfert, M. A., Billingsley, K. L., & Buchwald, S. L. (2013). Suzuki–Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 135(34), 12877–12885. [Link]

  • Wade, J. V., & Krueger, C. A. (2003). Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids. Journal of Combinatorial Chemistry, 5(3), 267–272. [Link]

  • Fu, G. C. (n.d.). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. University of Windsor. [Link]

  • Thakur, A., Zhang, K., & Louie, J. (2012). Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides. Chemical Communications, 48(2), 203–205. [Link]

  • Kudo, N., Perseghini, M., & Fu, G. C. (2006). A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles. Angewandte Chemie International Edition, 45(8), 1282–1284. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • NRO-Chemistry. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Thomas, J. M., et al. (2022). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. The Journal of Organic Chemistry, 87(1), 554–569. [Link]

  • University of California, San Diego. (n.d.). Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Advion. (n.d.). SUZUKI REACTION MONITORING. [Link]

  • MDPI. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. [Link]

  • Thomas, A. A., et al. (2017). “Cationic” Suzuki–Miyaura Coupling with Acutely Base-Sensitive Boronic Acids. Journal of the American Chemical Society, 139(36), 12580–12587. [Link]

Sources

The Strategic Application of 2-Chloro-7-fluoro-5H-pyrrolo[2,3-b]pyrazine in the Synthesis of Next-Generation Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged Scaffold in Modern Drug Discovery

In the landscape of targeted cancer therapy, the inhibition of protein kinases has emerged as a cornerstone of precision medicine. These enzymes, central to cellular signaling, are frequently dysregulated in various malignancies. The 7-deazapurine core, and specifically its pyrrolo[2,3-b]pyrazine isomer, represents a "privileged scaffold" in medicinal chemistry. Its structural resemblance to adenosine allows it to effectively compete for the ATP-binding site of numerous kinases. The strategic functionalization of this core has led to the development of potent and selective kinase inhibitors. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the utilization of a key building block, 2-Chloro-7-fluoro-5H-pyrrolo[2,3-b]pyrazine , in the synthesis of kinase inhibitors, with a focus on targeting Fibroblast Growth Factor Receptors (FGFR) and Janus Kinases (JAK).

The introduction of a chlorine atom at the 2-position and a fluorine atom at the 7-position of the pyrrolo[2,3-b]pyrazine core provides medicinal chemists with two distinct and versatile handles for synthetic elaboration. The chloro substituent is an excellent leaving group for nucleophilic aromatic substitution and a reactive partner in palladium-catalyzed cross-coupling reactions. The fluoro group, on the other hand, can modulate the electronic properties of the aromatic system and serve as a site for late-stage functionalization or as a metabolic blocker, enhancing the pharmacokinetic profile of the final compound. This dual functionalization makes this compound a highly valuable starting material for the construction of diverse kinase inhibitor libraries.

Key Chemical Properties and Reactivity

The reactivity of this compound is dictated by the electronic nature of the bicyclic heteroaromatic system and the distinct properties of its halogen substituents.

  • The 2-Chloro Position: The chlorine atom at the 2-position is activated towards nucleophilic displacement and is particularly well-suited for palladium-catalyzed cross-coupling reactions. This position is often exploited to introduce aryl or heteroaryl moieties that can form key interactions within the ATP-binding pocket of the target kinase.

  • The 7-Fluoro Position: The fluorine atom at the 7-position is less reactive towards nucleophilic substitution compared to the chlorine at the 2-position. Its primary role is often to enhance binding affinity through favorable electronic interactions and to improve metabolic stability by blocking potential sites of oxidative metabolism.

  • The Pyrrole N-H: The pyrrole nitrogen (at the 5-position) is nucleophilic and can be readily alkylated or arylated. This position is often used to introduce substituents that can modulate the solubility and cell permeability of the inhibitor.

These distinct reactivity profiles allow for a modular and strategic approach to the synthesis of complex kinase inhibitors, where different fragments of the final molecule can be introduced in a controlled and predictable manner.

Synthetic Protocols: Building Kinase Inhibitors

The following protocols provide detailed, step-by-step methodologies for key synthetic transformations involving this compound. These protocols are based on established procedures for analogous heterocyclic systems and serve as a robust starting point for optimization.

Protocol 1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a powerful tool for creating carbon-carbon bonds, and it is frequently employed to couple aryl or heteroaryl boronic acids to the 2-position of the pyrrolo[2,3-b]pyrazine core. This reaction is instrumental in introducing fragments that target the hinge region and other key pockets of the kinase active site.

Reaction Principle: The catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the C-Cl bond, followed by transmetalation with the boronic acid in the presence of a base, and concluding with reductive elimination to form the C-C bond and regenerate the catalyst. The choice of ligand is crucial for stabilizing the palladium catalyst and facilitating the key steps of the catalytic cycle.

cluster_0 Suzuki-Miyaura Catalytic Cycle A Pd(0)Ln B Oxidative Addition A->B C Ar-Pd(II)L2-Cl B->C D Transmetalation (Ar'-B(OH)2, Base) C->D E Ar-Pd(II)L2-Ar' D->E F Reductive Elimination E->F F->A Regenerates Catalyst G Ar-Ar' F->G

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol:

  • Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 equiv), the desired aryl or heteroaryl boronic acid (1.2-1.5 equiv), and a suitable base such as potassium carbonate (K₂CO₃, 3.0 equiv).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst, such as Pd(dppf)Cl₂ (0.05-0.10 equiv). Then, add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., a 4:1 ratio).

  • Reaction: Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Expert Insight: The choice of palladium catalyst and ligand is critical. For electron-rich or sterically hindered boronic acids, more advanced catalyst systems, such as those employing Buchwald-type ligands (e.g., XPhos, SPhos), may be necessary to achieve high yields. The addition of water to the solvent mixture is often crucial for the solubility of the base and for facilitating the transmetalation step.

Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a versatile method for forming carbon-nitrogen bonds, allowing for the introduction of various amine functionalities at the 2-position. This is a key strategy for synthesizing inhibitors that rely on hydrogen bonding interactions with the kinase hinge region.

Reaction Principle: Similar to the Suzuki-Miyaura reaction, the Buchwald-Hartwig amination proceeds through a palladium-catalyzed cycle involving oxidative addition, amine coordination and deprotonation, and reductive elimination. The use of a strong, non-nucleophilic base is essential for the deprotonation of the amine.

cluster_1 Buchwald-Hartwig Amination Catalytic Cycle A Pd(0)Ln B Oxidative Addition A->B C Ar-Pd(II)L2-Cl B->C D Amine Coordination & Deprotonation (R2NH, Base) C->D E Ar-Pd(II)L2-NR2 D->E F Reductive Elimination E->F F->A Regenerates Catalyst G Ar-NR2 F->G

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Experimental Protocol:

  • Reaction Setup: In a glovebox or under a strictly inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 equiv), a suitable phosphine ligand (e.g., Xantphos, 0.08 equiv), and a strong base (e.g., sodium tert-butoxide, 1.4 equiv) to a Schlenk tube.

  • Reagent Addition: Add this compound (1.0 equiv) and the desired amine (1.2 equiv).

  • Solvent Addition: Add an anhydrous, degassed solvent such as toluene or 1,4-dioxane.

  • Reaction: Seal the tube and heat the mixture to 80-110 °C for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up: After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride. Extract the product with an organic solvent.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography.

Expert Insight: The success of the Buchwald-Hartwig amination is highly dependent on the exclusion of air and moisture, as the palladium(0) catalyst is sensitive to oxidation. The choice of ligand is crucial; bulky, electron-rich phosphine ligands are generally preferred as they promote the reductive elimination step and prevent the formation of undesired side products.

Targeting Kinase Signaling Pathways

Inhibitors synthesized from the this compound scaffold have shown significant activity against key cancer-related kinases, including those in the FGFR and JAK-STAT signaling pathways.

FGFR Signaling Pathway

The Fibroblast Growth Factor Receptor (FGFR) signaling pathway plays a critical role in cell proliferation, differentiation, and angiogenesis. Aberrant activation of this pathway, through mutations, amplifications, or fusions of the FGFR genes, is a known driver of various cancers.

cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus FGF FGF FGFR FGFR FGF->FGFR Binding & Dimerization RAS RAS FGFR->RAS Activation PI3K PI3K FGFR->PI3K PLCg PLCγ FGFR->PLCg RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF AKT AKT PI3K->AKT AKT->TF PLCg->TF

Caption: Simplified overview of the FGFR signaling pathway.

JAK-STAT Signaling Pathway

The Janus Kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a primary signaling cascade for a wide array of cytokines and growth factors, playing a crucial role in immunity and inflammation. Dysregulation of the JAK-STAT pathway is implicated in various autoimmune diseases and cancers.

cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Cytokine Cytokine Receptor Receptor Cytokine->Receptor Binding JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation STAT_P p-STAT STAT->STAT_P STAT_dimer STAT Dimer STAT_P->STAT_dimer Dimerization Gene Gene Transcription STAT_dimer->Gene

Application Note: A Robust Protocol for the Palladium-Catalyzed N-Arylation of 2-Chloro-7-fluoro-5H-pyrrolo[2,3-b]pyrazine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the Pyrrolo[2,3-b]pyrazine Scaffold

The 5H-pyrrolo[2,3-b]pyrazine, also known as 7-azaindole, represents a privileged heterocyclic scaffold in modern medicinal chemistry and drug development. Its unique structural and electronic properties have made it a cornerstone in the design of potent kinase inhibitors and other therapeutic agents.[1][2][3] The ability to selectively functionalize this core is paramount for generating compound libraries to explore structure-activity relationships (SAR).[3][4]

A key transformation in this process is the N-arylation of the pyrrole nitrogen. This modification directly influences the molecule's spatial conformation and its interaction with biological targets. This application note provides a comprehensive, field-tested protocol for the N-arylation of 2-Chloro-7-fluoro-5H-pyrrolo[2,3-b]pyrazine using a palladium-catalyzed Buchwald-Hartwig amination reaction. We will delve into the mechanistic rationale behind the choice of reagents and conditions, offering a self-validating system for researchers to reliably synthesize N-aryl derivatives.

The Reaction Principle: Mechanistic Insights into Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for forming carbon-nitrogen (C-N) bonds.[5][6] The reaction's success hinges on a synergistic interplay between a palladium precursor, a specialized phosphine ligand, and a base, which collectively orchestrate a catalytic cycle.

The Catalytic Cycle involves three primary steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl halide (Ar-X) bond, forming a Pd(II) complex.

  • Amine Coordination & Deprotonation: The pyrrole nitrogen coordinates to the Pd(II) center. A base then deprotonates the nitrogen, forming a more nucleophilic palladated amide intermediate.[7]

  • Reductive Elimination: The final C-N bond is formed as the N-arylated product is released, regenerating the active Pd(0) catalyst to continue the cycle.[8]

The choice of ligand is critical. Bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., XPhos, SPhos) are highly effective because they promote the formation of the catalytically active, monoligated palladium species and accelerate the rate-limiting reductive elimination step.[9][10]

Buchwald_Hartwig_Catalytic_Cycle pd0 L-Pd(0) (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition + Ar-X pd2_complex L-Pd(II)(Ar)(X) oxidative_addition->pd2_complex amine_coordination Amine Binding & Deprotonation pd2_complex->amine_coordination + H-NRR' - HX (via Base) pd2_amide L-Pd(II)(Ar)(NRR') amine_coordination->pd2_amide reductive_elimination Reductive Elimination pd2_amide->reductive_elimination reductive_elimination->pd0 + Ar-NRR'

Buchwald-Hartwig catalytic cycle for N-arylation.

Detailed Experimental Protocol

This protocol is designed for a typical small-scale research reaction (0.5 mmol). All operations should be performed under an inert atmosphere (Argon or Nitrogen) using standard Schlenk techniques or in a glovebox to ensure the exclusion of oxygen and moisture.

Materials and Reagents
Reagent/MaterialGradeSupplier Recommendation
This compound>95% PurityCommercial Source
Aryl Bromide (or Chloride)>98% PuritySigma-Aldrich, etc.
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)Catalyst GradeStrem, Sigma-Aldrich
XPhos (2-Dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl)Ligand GradeStrem, Sigma-Aldrich
Sodium tert-butoxide (NaOtBu)>98% PuritySigma-Aldrich, Acros
TolueneAnhydrous, <50 ppm H₂OAcroSeal™, Pure-Solv™
Ethyl Acetate (EtOAc)ACS GradeFisher Scientific, VWR
HexanesACS GradeFisher Scientific, VWR
Saturated Aqueous Sodium Bicarbonate (NaHCO₃)Reagent GradeLab Prepared
Brine (Saturated Aqueous NaCl)Reagent GradeLab Prepared
Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)AnhydrousCommercial Source
Silica Gel230-400 meshSiliCycle, Merck
Schlenk Flask / Reaction Tube--
Inert Gas Supply (Argon or Nitrogen)High Purity-
Reaction Parameter Summary
ComponentStoichiometry (Equivalents)Molar RatioCatalyst Loading
This compound1.0--
Aryl Halide1.2--
Pd₂(dba)₃0.02 (2 mol % Pd)-2 mol %
XPhos0.048 (4.8 mol %)~2.4 : 1 (L:Pd)4.8 mol %
NaOtBu2.0--
Toluene--0.2 M concentration
Step-by-Step Procedure
  • Glassware Preparation: Flame-dry a 25 mL Schlenk flask containing a magnetic stir bar under high vacuum and allow it to cool to room temperature under an inert atmosphere.

  • Addition of Solids: In rapid succession under a positive flow of inert gas, add this compound (1.0 eq), the desired aryl halide (1.2 eq), XPhos (4.8 mol %), Pd₂(dba)₃ (2 mol %), and sodium tert-butoxide (2.0 eq). The order of addition of the solids is not critical, but the base is often added last.

    • Causality Note: Using a slight excess of the aryl halide ensures complete consumption of the limiting pyrrolopyrazine starting material. Sodium tert-butoxide is a strong, non-nucleophilic base ideal for deprotonating the N-H of the pyrrole without competing in side reactions.[7]

  • Solvent Addition: Add anhydrous toluene via syringe to achieve a concentration of approximately 0.2 M with respect to the starting pyrrolopyrazine.

  • Reaction Execution: Seal the Schlenk flask and immerse the bottom in a pre-heated oil bath at 100-110 °C. Stir the reaction mixture vigorously.

    • Expertise Note: The reaction mixture will typically turn dark brown or black. This is normal for palladium-catalyzed reactions.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. To take a sample, briefly remove the flask from heat, allow it to cool slightly, and quickly draw a small aliquot via syringe under a positive inert gas flow. Quench the aliquot in a vial containing ethyl acetate and a small amount of water before spotting on a TLC plate. The reaction is typically complete within 12-24 hours.

  • Work-up and Isolation: a. Once the reaction is complete, cool the flask to room temperature. b. Dilute the mixture with ethyl acetate (approx. 20 mL). c. Carefully quench the reaction by adding deionized water (approx. 10 mL). d. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water (2 x 15 mL) and brine (1 x 15 mL). e. Dry the separated organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: a. The resulting crude residue is purified by flash column chromatography on silica gel.[11] b. A typical eluent system is a gradient of ethyl acetate in hexanes (e.g., starting from 5% EtOAc in hexanes and gradually increasing to 30% EtOAc). c. Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to yield the N-arylated this compound as a solid.

General workflow for N-arylation.

Troubleshooting Guide

ProblemPotential CauseSuggested Solution
No Reaction / Low Conversion 1. Inactive catalyst (Pd₂(dba)₃ can degrade).2. Wet solvent or reagents.3. Insufficiently strong base.1. Use a fresh bottle of catalyst or a more stable pre-catalyst (e.g., XPhos Pd G3).2. Ensure all reagents are anhydrous and solvent is freshly distilled or from a sealed bottle.3. Switch to a stronger base like Lithium bis(trimethylsilyl)amide (LiHMDS).
Dehalogenation of Aryl Halide Reaction temperature is too high or run for too long.Reduce the reaction temperature to 90-100 °C and monitor carefully to stop the reaction upon completion of starting material.
Formation of Side Products Oxygen contamination leading to ligand oxidation or catalyst decomposition.Ensure the system is rigorously purged with inert gas. Use degassed solvent. Consider using a glovebox for setup.
Difficult Purification Product co-elutes with starting material or impurities.Adjust the polarity of the chromatography eluent system. If necessary, consider a different stationary phase (e.g., C18 reverse-phase).[11]

References

  • Dialkylbiaryl phosphine ligands - Wikipedia. Wikipedia. [Link]

  • The general mechanism of the Pd-catalyzed N-arylation reaction. ResearchGate. [Link]

  • Pd-Catalyzed N-Arylation of Secondary Acyclic Amides: Catalyst Development, Scope, and Computational Study. Journal of the American Chemical Society. [Link]

  • Palladium-mediated N-arylation of heterocyclic diamines: insights into the origin of an unusual chemoselectivity. PubMed. [Link]

  • Pd-Catalyzed N-Arylation of Secondary Acyclic Amides: Catalyst Development, Scope, and Computational Study. PMC - NIH. [Link]

  • Exploring the Effect of Phosphine Ligand Architecture on a Buchwald–Hartwig Reaction: Ligand Synthesis and Screening of Reaction Conditions. Journal of Chemical Education. [Link]

  • Ligand design for cross-couplings: phosphines. YouTube. [Link]

  • Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands. ResearchGate. [Link]

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  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. NIH. [Link]

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  • Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. University of Bath. [Link]

  • Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors. NIH. [Link]

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  • Synthesis and Biological Evaluation of 12-Aryl-11-hydroxy-5,6-dihydropyrrolo[2″,1″:3′,4′]pyrazino[1′,2′:1,5]pyrrolo[2,3-d]pyridazine-8(9H)-one Derivatives as Potential Cytotoxic Agents. NIH. [Link]

  • Regioselective Synthesis of 5- and 3-Hydroxy-N-Aryl-1H-Pyrazole-4-Carboxylates and Their Evaluation as Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase. MDPI. [Link]

  • Synthesis and Mechanism Studies of 1,3-Benzoazolyl Substituted Pyrrolo[2,3-b]pyrazine Derivatives as Nonintercalative Topoisomerase II Catalytic Inhibitors. PubMed. [Link]

  • N-Arylation of Protected and Unprotected 5-Bromo-2-aminobenzimidazole as Organic Material: Non-Linear Optical (NLO) Properties and Structural Feature Determination through Computational Approach. MDPI. [Link]

  • One Pot Selective Arylation of 2-Bromo-5-Chloro Thiophene; Molecular Structure Investigation via Density Functional Theory (DFT), X-ray Analysis, and Their Biological Activities. MDPI. [Link]

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  • Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. MDPI. [Link]

Sources

Application Notes and Protocols: 2-Chloro-7-fluoro-5H-pyrrolo[2,3-b]pyrazine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the Pyrrolo[2,3-b]pyrazine Scaffold in Kinase Inhibition

The 5H-pyrrolo[2,3-b]pyrazine core is a privileged heterocyclic scaffold in modern medicinal chemistry, renowned for its role in the development of potent and selective kinase inhibitors.[1][2][3] Its structural resemblance to the purine core of ATP allows it to effectively target the ATP-binding site of a wide array of protein kinases, which are critical regulators of cellular signaling pathways. Aberrant kinase activity is a hallmark of numerous diseases, most notably cancer, making them a prime target for therapeutic intervention.[1][3] Derivatives of the 5H-pyrrolo[2,3-b]pyrazine scaffold have been extensively explored as inhibitors of various kinases, including Fibroblast Growth Factor Receptors (FGFRs), which are implicated in cell proliferation, differentiation, and angiogenesis.[1][3]

This document provides a detailed guide on the application of a specifically substituted analog, 2-Chloro-7-fluoro-5H-pyrrolo[2,3-b]pyrazine , in medicinal chemistry. We will delve into the synthetic rationale, provide detailed experimental protocols, and discuss the strategic advantages conferred by the unique 2-chloro and 7-fluoro substitution pattern.

The Rationale for 2-Chloro and 7-Fluoro Substitution: A Bioisosteric Approach to Enhanced Drug Properties

The introduction of halogen atoms is a well-established strategy in drug design to modulate the physicochemical and pharmacokinetic properties of a lead compound. The specific choice of chlorine and fluorine in this compound is a calculated decision rooted in the principles of bioisosterism, where one substituent is replaced by another with similar physical or chemical properties to enhance biological activity.

Fluorine at the 7-position: The small size and high electronegativity of fluorine can significantly impact a molecule's conformational preferences, metabolic stability, and binding affinity.[4][5][6] Introduction of a fluorine atom can block sites of metabolism, thereby increasing the compound's half-life. Furthermore, fluorine can engage in favorable electrostatic and hydrogen bonding interactions within the target protein's active site, often leading to enhanced potency.[5]

Chlorine at the 2-position: The larger and more polarizable chlorine atom offers a different set of advantages.[7][8] It can serve as a handle for further synthetic diversification through cross-coupling reactions, such as Suzuki or Buchwald-Hartwig aminations, allowing for the introduction of a wide range of substituents to probe structure-activity relationships (SAR).[9] From a binding perspective, chlorine can form halogen bonds, which are non-covalent interactions that can contribute to target affinity and selectivity.[10] Computationally, the addition of a chlorine substituent has been shown to increase the physicochemical properties and stability of many inhibitors without negatively impacting their toxicity profiles.[11]

The combined presence of both a 2-chloro and a 7-fluoro substituent on the pyrrolo[2,3-b]pyrazine core thus presents a powerful strategy for developing kinase inhibitors with potentially superior potency, selectivity, and pharmacokinetic profiles.

Synthesis of this compound: A Plausible Synthetic Protocol

While a specific, publicly available, step-by-step synthesis for this compound is not readily found in the literature, a plausible and chemically sound synthetic route can be devised based on established methodologies for analogous heterocyclic systems. The following protocol is a representative example.

G A 2,3-Diamino-5-fluoropyrazine C 5-Fluoro-1,4-dihydropyrrolo[2,3-b]pyrazin-2(3H)-one A->C Condensation B Glyoxal B->C E This compound C->E Chlorination D POCl3 D->E

Caption: Plausible synthetic workflow for this compound.

Protocol 1: Synthesis of this compound

Materials:

  • 2,3-Diamino-5-fluoropyrazine

  • Glyoxal (40% solution in water)

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Sodium bicarbonate (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for elution

Step 1: Synthesis of 5-Fluoro-1,4-dihydropyrrolo[2,3-b]pyrazin-2(3H)-one

  • To a solution of 2,3-diamino-5-fluoropyrazine (1.0 eq) in a mixture of water and ethanol (1:1), add glyoxal (1.1 eq, 40% in water) dropwise at room temperature.

  • Heat the reaction mixture to reflux (approximately 80-90 °C) for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The precipitated product is collected by filtration, washed with cold water, and dried under vacuum to yield 5-fluoro-1,4-dihydropyrrolo[2,3-b]pyrazin-2(3H)-one.

Step 2: Synthesis of this compound

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 5-fluoro-1,4-dihydropyrrolo[2,3-b]pyrazin-2(3H)-one (1.0 eq) in phosphorus oxychloride (POCl₃, 5.0 eq).

  • Add a catalytic amount of N,N-dimethylformamide (DMF, 0.1 eq) to the suspension.

  • Heat the reaction mixture to reflux (approximately 110 °C) for 8-12 hours, or until the reaction is complete as monitored by TLC.

  • Cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is approximately 7-8.

  • Extract the aqueous layer with dichloromethane (DCM) (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired product, this compound.

Table 1: Expected Yield and Characterization Data

CompoundMolecular FormulaMolecular WeightExpected Yield (%)Appearance
This compoundC₆H₃ClFN₃171.5660-70Off-white to pale yellow solid

Note: Characterization would be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Application in Kinase Inhibitor Synthesis: Suzuki-Miyaura Cross-Coupling

The 2-chloro substituent of this compound serves as an excellent handle for introducing aryl or heteroaryl moieties via palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a powerful and widely used method for this transformation.

G A This compound D 2-Aryl-7-fluoro-5H-pyrrolo[2,3-b]pyrazine A->D Suzuki-Miyaura Coupling B Arylboronic Acid B->D C Pd Catalyst & Base C->D

Caption: Suzuki-Miyaura cross-coupling workflow using this compound.

Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling

Materials:

  • This compound

  • Substituted arylboronic acid (e.g., (3,5-dimethoxyphenyl)boronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

  • Base (e.g., K₂CO₃ or Cs₂CO₃)

  • Solvent (e.g., 1,4-dioxane/water mixture or DMF)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a microwave vial or a round-bottom flask, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), the palladium catalyst (0.05 eq), and the base (2.0 eq).

  • Evacuate and backfill the vessel with an inert gas (nitrogen or argon) three times.

  • Add the degassed solvent (e.g., a 4:1 mixture of 1,4-dioxane and water).

  • Heat the reaction mixture to 80-120 °C for 2-16 hours. The reaction can often be accelerated using microwave irradiation. Monitor the reaction's progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-aryl-7-fluoro-5H-pyrrolo[2,3-b]pyrazine derivative.

Table 2: Representative Suzuki Coupling Reaction Data

EntryArylboronic AcidCatalystBaseSolventTemp (°C)Time (h)Yield (%)
1(3,5-Dimethoxyphenyl)boronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O (4:1)100485
2(4-(Trifluoromethyl)phenyl)boronic acidPdCl₂(dppf)Cs₂CO₃DMF120678
3Pyridine-3-boronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O (4:1)100872

Conclusion

This compound is a highly valuable and strategically designed building block for the synthesis of novel kinase inhibitors. The judicious incorporation of chlorine and fluorine atoms provides a dual advantage: the fluorine atom can enhance metabolic stability and binding affinity, while the chlorine atom serves as a versatile handle for synthetic diversification. The protocols outlined in this document provide a practical framework for the synthesis and application of this important intermediate, paving the way for the discovery of next-generation targeted therapeutics.

References

  • Summerfield, C., & Pattison, G. (2025). Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. ChemRxiv. [Link]

  • Summerfield, C., & Pattison, G. (2025). Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. ChemRxiv. [Link]

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  • Jiang, A., et al. (2018). Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors. PubMed. [Link]

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  • Zhang, Y., et al. (2017). Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors. Molecules, 22(11), 1935. [Link]

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  • Incyte Corporation. (2017). Substituted pyrrolo[2,3-b]pyrazines as FGFR inhibitors.
  • Zasedateleva, V. A., et al. (2013). Novel 5,7-disubstituted 6-amino-5H-pyrrolo[3,2-b]pyrazine-2,3-dicarbonitriles, the promising protein kinase inhibitors with antiproliferative activity. Bioorganic & Medicinal Chemistry, 21(13), 3871-3883. [Link]

  • Al-Ostoot, F. H., et al. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Future Medicinal Chemistry, 16(2), 119-140. [Link]

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high-throughput screening assays using 2-Chloro-7-fluoro-5H-pyrrolo[2,3-B]pyrazine

Author: BenchChem Technical Support Team. Date: February 2026

. ## Application Notes and Protocols for High-Throughput Screening Assays Using 2-Chloro-7-fluoro-5H-pyrrolo[2,3-b]pyrazine

Abstract

The 5H-pyrrolo[2,3-b]pyrazine core is a privileged scaffold in medicinal chemistry, forming the basis of numerous kinase inhibitors. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and implementation of high-throughput screening (HTS) assays centered around derivatives of this scaffold, specifically using this compound as a foundational example. We delve into the rationale behind assay selection, provide detailed, field-proven protocols for robust and reproducible screening, and offer insights into data interpretation and hit validation. Our focus is on enabling the identification of potent and selective modulators for various therapeutic targets.

Introduction: The Significance of the 5H-pyrrolo[2,3-b]pyrazine Scaffold

The 5H-pyrrolo[2,3-b]pyrazine heterocyclic system is a cornerstone in the development of targeted therapies, particularly in oncology. Its structural resemblance to the purine core of ATP allows it to effectively compete for the ATP-binding site of numerous protein kinases.[1][2] Kinases are a large family of enzymes that play critical roles in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[1][3]

Derivatives of the 5H-pyrrolo[2,3-b]pyrazine scaffold have been successfully developed as inhibitors for a range of kinases, including, but not limited to:

  • Fibroblast Growth Factor Receptors (FGFRs): Aberrant FGFR signaling is implicated in various cancers. Several potent 5H-pyrrolo[2,3-b]pyrazine-based FGFR inhibitors have been discovered through rational design and high-throughput screening.[4][5][6][7][8]

  • Bruton's Tyrosine Kinase (BTK): A key component of the B-cell receptor signaling pathway.

  • Janus Kinases (JAKs): Central to cytokine signaling.

  • Focal Adhesion Kinase (FAK): Involved in cell adhesion and migration.[2]

The versatility of this scaffold, allowing for substitutions at various positions to fine-tune potency and selectivity, makes it an attractive starting point for drug discovery campaigns. This compound, in particular, serves as a valuable chemical intermediate for the synthesis of compound libraries for HTS.[9][10]

Strategic Assay Selection for High-Throughput Screening

The choice of an appropriate HTS assay is paramount for the success of any screening campaign. The ideal assay should be robust, reproducible, scalable, and cost-effective. For screening compounds like those derived from this compound, which are often designed as kinase inhibitors, several assay formats are particularly well-suited.

Key Considerations for Assay Selection:

  • Target Class: The nature of the biological target (e.g., kinase, protein-protein interaction) will dictate the most suitable assay technology.

  • Throughput Needs: The size of the compound library to be screened will influence the choice between 96-, 384-, or 1536-well plate formats.

  • Reagent Availability and Cost: The cost per well is a significant factor in large-scale screening.

  • Instrumentation: Availability of specific plate readers (e.g., for fluorescence polarization, time-resolved fluorescence, or luminescence) is a practical constraint.

  • Potential for Assay Interference: The chemical properties of the library compounds can sometimes interfere with certain assay technologies. It is crucial to have counter-screening strategies in place.

Homogeneous Assays: The Workhorses of HTS

Homogeneous assays, where all reagents are added to the well in a single step or a series of additions without wash steps, are highly amenable to automation and high-throughput formats.

Principle: FP is a powerful technique for monitoring binding events in solution.[11][12][13] It measures the change in the polarization of fluorescent light emitted by a small, fluorescently labeled molecule (a tracer). When the tracer is unbound, it tumbles rapidly, and the emitted light is depolarized. Upon binding to a larger molecule (e.g., a protein), its rotation slows, and the polarization of the emitted light increases.[12]

Application for Kinase Inhibition: In a competitive binding FP assay, a fluorescently labeled ligand (tracer) that binds to the kinase of interest is used. In the absence of an inhibitor, the tracer binds to the kinase, resulting in a high FP signal. When an inhibitor from the screening library competes with the tracer for the same binding site, the tracer is displaced, leading to a decrease in the FP signal.[11][14]

Detailed Protocols and Methodologies

The following protocols are designed to be robust and have been optimized for high-throughput screening of potential kinase inhibitors based on the this compound scaffold.

Protocol 1: Competitive Fluorescence Polarization (FP) Assay for Kinase Inhibitors

This protocol describes a competitive binding assay to identify compounds that displace a fluorescently labeled tracer from the ATP-binding site of a target kinase.

Materials and Reagents:

  • Target Kinase: Purified, recombinant kinase of interest.

  • Fluorescent Tracer: A fluorescently labeled small molecule known to bind to the kinase's ATP site.

  • Assay Buffer: Buffer composition will be target-dependent but typically includes a buffering agent (e.g., HEPES), salt (e.g., NaCl), a reducing agent (e.g., DTT), and a detergent to prevent non-specific binding (e.g., Tween-20).

  • Test Compounds: this compound derivatives dissolved in 100% DMSO.

  • Control Inhibitor: A known inhibitor of the target kinase.

  • Microplates: Low-volume, black, 384-well microplates.

  • Fluorescence Polarization Plate Reader: Equipped with appropriate excitation and emission filters for the chosen fluorophore.

Experimental Workflow:

Caption: Workflow for the competitive FP assay.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a 2X solution of the target kinase in assay buffer.

    • Prepare a 2X solution of the fluorescent tracer in assay buffer.

    • Serially dilute test compounds and control inhibitor in 100% DMSO. Further dilute these into assay buffer to create a 4X working stock.

  • Assay Plate Preparation (384-well format):

    • Add 5 µL of the 4X test compound or control solution to the appropriate wells. For maximum (high FP) and minimum (low FP, no enzyme) signal controls, add 5 µL of assay buffer containing the same percentage of DMSO.

    • Add 5 µL of the 2X target kinase solution to all wells except the minimum signal controls. Add 5 µL of assay buffer to the minimum signal wells.

    • Initiate the binding reaction by adding 10 µL of the 2X fluorescent tracer solution to all wells.

  • Incubation:

    • Seal the plate and incubate at room temperature for a predetermined time (e.g., 60 minutes) to allow the binding to reach equilibrium. Protect the plate from light.

  • Data Acquisition:

    • Measure the fluorescence polarization on a suitable plate reader.

Data Analysis and Interpretation:

The primary output from the FP reader will be in millipolarization (mP) units. The percentage of inhibition can be calculated using the following formula:

% Inhibition = 100 * (1 - [(mP_sample - mP_min) / (mP_max - mP_min)])

Where:

  • mP_sample is the mP value of the test compound well.

  • mP_min is the average mP of the minimum signal control wells.

  • mP_max is the average mP of the maximum signal control wells.

A successful hit will show a significant decrease in the mP value, indicating displacement of the fluorescent tracer.

Data Summary Table:

ParameterRecommended Value
Plate Format384-well
Assay Volume20 µL
Kinase ConcentrationTarget-dependent (typically in the low nM range)
Tracer ConcentrationTarget-dependent (typically at its Kd)
Compound ConcentrationTypically 10 µM for primary screen
Incubation Time60 minutes at room temperature
Protocol 2: AlphaScreen Assay for Protein-Protein Interaction Inhibition

This protocol is designed to identify compounds that disrupt the interaction between a kinase and its substrate or a regulatory protein.

Principle: AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) is a bead-based technology that measures molecular interactions.[15][16][17][18] It utilizes two types of beads: a Donor bead that generates singlet oxygen upon excitation at 680 nm, and an Acceptor bead that emits light at 520-620 nm when it comes into close proximity with the Donor bead and is activated by the singlet oxygen.[18]

Application: To screen for inhibitors of a protein-protein interaction, one protein is conjugated to the Donor bead and the other to the Acceptor bead. When the two proteins interact, the beads are brought close together, generating a signal. An inhibitor that disrupts this interaction will cause a decrease in the AlphaScreen signal.[15]

Experimental Workflow:

Caption: Workflow for the AlphaScreen PPI assay.

Materials and Reagents:

  • Biotinylated Protein A: The first protein partner, biotinylated for binding to Streptavidin-coated Donor beads.

  • Tagged Protein B: The second protein partner with a tag (e.g., GST, 6xHis) for which a specific antibody-coated Acceptor bead is available.

  • AlphaScreen Streptavidin Donor Beads.

  • AlphaScreen Anti-Tag Acceptor Beads.

  • Assay Buffer: As recommended by the AlphaScreen manufacturer, typically a buffer at physiological pH with a non-ionic detergent.

  • Test Compounds: Dissolved in 100% DMSO.

  • Control Inhibitor: A known disruptor of the protein-protein interaction.

  • Microplates: White, opaque, 384-well microplates.

  • AlphaScreen-capable Plate Reader.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare working solutions of biotinylated Protein A and tagged Protein B in assay buffer.

    • Prepare a suspension of the anti-tag Acceptor beads in assay buffer.

    • Prepare a suspension of the Streptavidin Donor beads in assay buffer in the dark.

  • Assay Plate Preparation (384-well format):

    • Add test compounds or controls to the wells.

    • Add a mixture of biotinylated Protein A and tagged Protein B to all wells.

    • Incubate to allow for protein-protein interaction to occur.

    • Add the anti-tag Acceptor beads and incubate.

    • Under subdued light, add the Streptavidin Donor beads.

  • Incubation:

    • Seal the plate and incubate in the dark at room temperature for a specified time (e.g., 1-2 hours) to allow for bead-protein complex formation.

  • Data Acquisition:

    • Read the plate on an AlphaScreen-capable reader.

Data Analysis and Interpretation:

The output is a luminescent signal. The percentage of inhibition is calculated as follows:

% Inhibition = 100 * (1 - [(Signal_sample - Signal_min) / (Signal_max - Signal_min)])

Where:

  • Signal_sample is the signal from the test compound well.

  • Signal_min is the average signal of the minimum signal control wells (e.g., no biotinylated protein).

  • Signal_max is the average signal of the maximum signal control wells (no inhibitor).

A successful hit will result in a dose-dependent decrease in the AlphaScreen signal.

Data Summary Table:

ParameterRecommended Value
Plate Format384-well
Assay Volume25 µL
Protein ConcentrationsEmpirically determined (nM range)
Bead ConcentrationsAs per manufacturer's recommendation
Compound Concentration10 µM for primary screen
Incubation Time1-2 hours at room temperature

Hit Confirmation and Counter-Screening

A critical aspect of any HTS campaign is the validation of initial "hits" to eliminate false positives.

Common Causes of False Positives:

  • Compound Autofluorescence: Can interfere with fluorescence-based assays.

  • Light Scattering: Particulate matter from precipitated compounds can affect light-based reads.

  • Assay Technology-Specific Interference: Some compounds can directly inhibit the reporter enzyme in coupled assays or quench the AlphaScreen signal.

Recommended Counter-Screens:

  • Dose-Response Curves: Confirm the potency and efficacy of the hit compounds.

  • Orthogonal Assays: Validate hits using a different assay technology that relies on a distinct detection principle. For example, a hit from an FP assay could be confirmed using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.[19][20]

  • Promiscuity Assays: Screen hits against a panel of unrelated targets to assess selectivity.

Conclusion

The 5H-pyrrolo[2,3-b]pyrazine scaffold is a rich source of kinase inhibitors. By employing robust and well-validated HTS assays, such as the fluorescence polarization and AlphaScreen protocols detailed in this guide, researchers can efficiently screen compound libraries derived from this compound to identify promising lead candidates for drug discovery programs. A thoughtful approach to assay design, execution, and hit validation is essential for maximizing the success of these endeavors.

References

  • Tawa, M., et al. (2020). Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. PubMed. [Link]

  • Jiang, A., et al. (2018). Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors. Molecules. [Link]

  • Yasgar, A., et al. (2011). AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions. Methods in Molecular Biology. [Link]

  • von Ahsen, O., & Bömer, U. (2005). High-throughput screening for kinase inhibitors. Chembiochem. [Link]

  • Karaman, M. W., et al. (2008). High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. PLoS ONE. [Link]

  • Reaction Biology. Kinase Screening Assay Services. [Link]

  • Yasgar, A., et al. (2011). AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions. Springer Nature Experiments. [Link]

  • Xiong, B., et al. (2017). Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors. Molecules. [Link]

  • Eglen, R. M., et al. (2008). The Use of AlphaScreen Technology in HTS: Current Status. Current Chemical Genomics. [Link]

  • Jiang, A., et al. (2018). Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors. PubMed. [Link]

  • Jameson, D. M., & Croney, J. C. (2003). Fluorescence polarization assays in high-throughput screening and drug discovery: a review. Combinatorial Chemistry & High Throughput Screening. [Link]

  • Nomoto, T., & Tada, M. (2019). In vitro Protein-DNA Binding Assay (AlphaScreen® Technology). Bio-protocol. [Link]

  • Xiong, B., et al. (2017). Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors. Preprints.org. [Link]

  • Harris, P. A., et al. (2013). Fluorescence polarization assay for inhibitors of the kinase domain of receptor interacting protein 1. Journal of Medicinal Chemistry. [Link]

  • Un-sok, D., & Kerman, K. (2013). Fluorescence detection techniques for protein kinase assay. Analyst. [Link]

  • Molecular Devices. Fluorescence Polarization (FP). [Link]

  • Nanomicrospheres. Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements. [Link]

  • Jiang, A., et al. (2018). Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors. MDPI. [Link]

  • Xiong, B., et al. (2017). Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors. PubMed Central. [Link]

  • Iannitelli, A., et al. (2020). Bioactive pyrrole-based compounds with target selectivity. European Journal of Medicinal Chemistry. [Link]

  • El-Sayed, M. A., et al. (2023). Bioactive Pyrrolo[2,1-f][15][19][21]triazines: Synthesis, Molecular Docking, In Vitro Cytotoxicity Assay and Antiviral Studies. Molecules. [Link]

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Application Notes and Protocols for the Development of 2-Chloro-7-fluoro-5H-pyrrolo[2,3-b]pyrazine Derivatives in Cancer Research

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 5H-pyrrolo[2,3-b]pyrazine core is a privileged scaffold in medicinal chemistry, recognized for its potent inhibitory activity against a range of protein kinases implicated in oncogenesis. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic development of novel derivatives based on the 2-Chloro-7-fluoro-5H-pyrrolo[2,3-b]pyrazine template. We present detailed synthetic methodologies, including palladium-catalyzed cross-coupling and nucleophilic aromatic substitution reactions, to generate a diverse chemical library. Furthermore, we provide step-by-step protocols for the in vitro evaluation of these compounds, focusing on cell viability assays, biochemical kinase inhibition assays targeting the Fibroblast Growth Factor Receptor (FGFR) family, and Western blot analysis to elucidate the impact on downstream signaling pathways. This guide is designed to be a self-validating system, explaining the scientific rationale behind experimental choices to empower researchers in the discovery of next-generation cancer therapeutics.

Introduction: The Rationale for Targeting Kinases with the Pyrrolo[2,3-b]pyrazine Scaffold

Protein kinases are critical regulators of cellular processes, and their aberrant activity is a hallmark of many cancers. The mitogen-activated protein kinase (MAPK) cascade is a key signaling pathway that transmits signals from the cell surface to the nucleus, playing a pivotal role in cell proliferation and survival.[1] The 5H-pyrrolo[2,3-b]pyrazine scaffold has emerged as a potent hinge-binding motif for various protein kinases, including Fibroblast Growth Factor Receptors (FGFRs), which are frequently dysregulated in a multitude of human cancers through gene amplification, activating mutations, or chromosomal translocations.[2]

The this compound core offers strategic vectors for chemical modification. The chlorine atom at the 2-position is amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the introduction of a wide array of aryl and heteroaryl substituents.[3][4] The fluorine atom at the 7-position, while generally a poor leaving group, can activate the ring for nucleophilic aromatic substitution under specific conditions, or its high electronegativity can be exploited to modulate the electronic properties of the molecule and influence binding affinity to the target kinase.[5][6]

This guide will provide the foundational knowledge and practical protocols to synthesize and evaluate novel derivatives of this compound as potential anti-cancer agents.

Synthetic Strategies for Derivative Libraries

The generation of a diverse library of compounds is crucial for establishing a robust Structure-Activity Relationship (SAR). The following section outlines the key synthetic transformations for modifying the this compound core.

Palladium-Catalyzed Cross-Coupling at the C2-Position

The chlorine atom at the C2 position of the pyrrolo[2,3-b]pyrazine ring is a versatile handle for introducing molecular diversity. The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming carbon-carbon bonds between the C2 position and various boronic acids or esters.[3]

Workflow for Suzuki-Miyaura Coupling:

Suzuki_Coupling_Workflow Start This compound Reagents Aryl/Heteroaryl Boronic Acid or Ester Pd Catalyst (e.g., Pd(PPh3)4) Base (e.g., K2CO3, Na2CO3) Solvent (e.g., Dioxane/H2O) Start->Reagents Combine Reaction Reaction Mixture Heat (e.g., 80-100 °C) Reagents->Reaction Workup Aqueous Workup Extraction with Organic Solvent Reaction->Workup Purification Column Chromatography Workup->Purification Product 2-Aryl/Heteroaryl-7-fluoro-5H-pyrrolo[2,3-b]pyrazine Purification->Product

Caption: Suzuki-Miyaura Coupling Workflow.

Protocol 2.1.1: General Procedure for Suzuki-Miyaura Coupling

  • To a degassed solution of this compound (1 equivalent) in a mixture of 1,4-dioxane and water (e.g., 4:1 v/v), add the desired aryl or heteroaryl boronic acid (1.2 equivalents) and a base such as potassium carbonate (3 equivalents).

  • Add a palladium catalyst, for instance, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4, 0.05 equivalents).

  • Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 100 °C for 2-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Extract the aqueous layer with an organic solvent such as ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-substituted derivative.

Nucleophilic Aromatic Substitution (SNAr) at the C7-Position

While fluorine is typically a poor leaving group, its high electronegativity activates the aromatic ring towards nucleophilic attack, especially when there are other electron-withdrawing groups present.[6] This allows for the introduction of various nucleophiles, such as amines and alkoxides, at the C7-position.

Protocol 2.2.1: General Procedure for Nucleophilic Aromatic Substitution with Amines

  • Dissolve this compound (1 equivalent) in a suitable polar aprotic solvent like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).

  • Add the desired primary or secondary amine (1.5-2 equivalents) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2-3 equivalents).

  • Heat the reaction mixture to a temperature between 100-150 °C for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • After cooling to room temperature, pour the reaction mixture into water and extract with an appropriate organic solvent.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by column chromatography to yield the 7-amino substituted derivative.

Biological Evaluation Protocols

Once a library of derivatives has been synthesized, a systematic biological evaluation is necessary to identify promising anti-cancer agents.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[7]

Workflow for MTT Assay:

MTT_Assay_Workflow Start Seed Cancer Cells in 96-well plate Incubate1 Incubate (24h) Start->Incubate1 Treat Treat with Compound Dilutions Incubate1->Treat Incubate2 Incubate (48-72h) Treat->Incubate2 AddMTT Add MTT Reagent Incubate2->AddMTT Incubate3 Incubate (4h) AddMTT->Incubate3 Solubilize Add Solubilization Buffer (e.g., DMSO) Incubate3->Solubilize Read Measure Absorbance (570 nm) Solubilize->Read

Caption: MTT Cell Viability Assay Workflow.

Protocol 3.1.1: Step-by-Step MTT Assay

  • Cell Seeding: Seed cancer cells (e.g., HCT116, MCF-7) in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Remove the old medium from the cells and add the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the plate for 48 to 72 hours.

  • MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for an additional 4 hours.[8]

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.[7]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Biochemical Kinase Inhibition Assay (ADP-Glo™ Assay for FGFR1)

The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction, which is directly proportional to the kinase activity.[1] This protocol is adapted for screening inhibitors against FGFR1.

Protocol 3.2.1: Step-by-Step FGFR1 Inhibition Assay

  • Reagent Preparation: Prepare the 1x Kinase Reaction Buffer (40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT).[8] Prepare serial dilutions of the test compounds in the kinase buffer.

  • Reaction Setup: In a 384-well plate, add 1 µl of the test inhibitor or vehicle (DMSO).

  • Add 2 µl of a solution containing recombinant human FGFR1 enzyme and a suitable substrate (e.g., Poly(E,Y)4:1).

  • Initiate the kinase reaction by adding 2 µl of ATP solution.

  • Incubation: Incubate the plate at room temperature for 60 minutes.[8]

  • Reaction Termination: Add 5 µl of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[8]

  • Signal Generation: Add 10 µl of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.[8]

  • Luminescence Reading: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value.

Table 1: Representative Data for FGFR1 Inhibition

Compound IDC2-SubstituentIC50 (nM) for FGFR1
Lead-01 Phenyl500
Lead-02 4-Methoxyphenyl250
Lead-03 3-Aminophenyl100
Lead-04 Pyridin-4-yl75

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Western Blot Analysis of FGFR Downstream Signaling

Western blotting is used to detect the phosphorylation status of key proteins in the FGFR signaling pathway, providing mechanistic insights into the action of the inhibitors.[9]

FGFR Signaling Pathway and Key Downstream Targets:

FGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGFR FGFR FRS2 FRS2 FGFR->FRS2 Phosphorylates PI3K PI3K FGFR->PI3K PLCG PLCγ FGFR->PLCG GRB2 GRB2 FRS2->GRB2 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Expression (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation FGF FGF Ligand FGF->FGFR Binds & Activates Inhibitor 2-Chloro-7-fluoro-5H-pyrrolo [2,3-b]pyrazine Derivative Inhibitor->FGFR Inhibits

Caption: Simplified FGFR Signaling Pathway.

Protocol 3.3.1: Step-by-Step Western Blot Analysis

  • Cell Lysis: Treat cancer cells expressing the target FGFR with the test compound for a specified time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein from each sample on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-FGFR, total FGFR, p-AKT, total AKT, p-ERK, and total ERK overnight at 4°C.

  • Washing: Wash the membrane three times with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Wash the membrane three times with TBST.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors for cancer therapy. The synthetic and biological protocols detailed in this guide provide a robust framework for the generation and evaluation of new derivatives. Future work should focus on expanding the diversity of the chemical library to thoroughly explore the structure-activity relationship and to optimize the potency, selectivity, and pharmacokinetic properties of lead compounds. Further in vivo studies in relevant cancer models will be essential to validate the therapeutic potential of the most promising candidates.

References

  • [Bioactive Pyrrolo[2,1-f][10][11][12]triazines: Synthesis, Molecular Docking, In Vitro Cytotoxicity Assay and Antiviral Studies]([Link])

  • [Discovery and Process Synthesis of Novel 2,7-Pyrrolo[2,1-f][10][11][12]triazines - ResearchGate]([Link])

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Application Notes and Protocols: A Step-by-Step Guide to Functionalizing the Pyrrolo[2,3-b]pyrazine Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyrrolo[2,3-b]pyrazine, also known as 7-azaindole, is a privileged heterocyclic scaffold prominently featured in medicinal chemistry and drug discovery. Its structural resemblance to purine has made it a cornerstone for the development of potent kinase inhibitors and other therapeutic agents. The ability to strategically introduce a variety of functional groups onto this core structure is paramount for modulating its physicochemical properties, biological activity, and pharmacokinetic profile. This guide provides a detailed, step-by-step approach for researchers, scientists, and drug development professionals on the functionalization of the pyrrolo[2,3-b]pyrazine scaffold. We will delve into the reactivity of the scaffold, explore regioselective synthetic strategies, and provide detailed protocols for key transformations, including halogenation, cross-coupling reactions, and C-H functionalization.

Introduction: The Significance of the Pyrrolo[2,3-b]pyrazine Scaffold

The pyrrolo[2,3-b]pyrazine core is a versatile heterocyclic system that has garnered significant attention in the field of medicinal chemistry. Its unique electronic properties and ability to participate in hydrogen bonding interactions make it an ideal pharmacophore for targeting a wide range of biological targets. Notably, derivatives of this scaffold have shown promise as potent inhibitors of various kinases, including Fibroblast Growth Factor Receptors (FGFRs), which are implicated in numerous cancers.[1][2][3] The strategic functionalization of the pyrrolo[2,3-b]pyrazine ring system allows for the fine-tuning of a molecule's biological activity and ADME (Absorption, Distribution, Metabolism, and Excretion) properties, making it a critical tool in the drug discovery process.

Reactivity of the Pyrrolo[2,3-b]pyrazine Scaffold

The pyrrolo[2,3-b]pyrazine scaffold, an analog of 7-azaindole, possesses a unique reactivity profile governed by the interplay of the electron-rich pyrrole ring and the electron-deficient pyrazine ring. This electronic dichotomy allows for regioselective functionalization at various positions. The pyrrole ring is generally more susceptible to electrophilic attack, particularly at the C3 position, while the pyrazine ring is more prone to nucleophilic substitution, especially when activated by electron-withdrawing groups. The nitrogen atoms in the scaffold can also be functionalized, for instance, through N-alkylation or N-arylation, further expanding the chemical space accessible from this core structure.

Below is a diagram illustrating the key reactive positions on the pyrrolo[2,3-b]pyrazine scaffold.

Pyrrolo_Scaffold_Reactivity cluster_scaffold Pyrrolo[2,3-b]pyrazine Scaffold cluster_labels Reactive Positions scaffold N1 N1 C2 C2 C3 C3 N4 N4 N7 N7 C5 C5 C6 C6

Caption: Key reactive positions on the pyrrolo[2,3-b]pyrazine scaffold.

Strategic Functionalization Approaches

The functionalization of the pyrrolo[2,3-b]pyrazine scaffold can be achieved through a variety of synthetic methodologies. The choice of strategy often depends on the desired regioselectivity and the nature of the functional group to be introduced. Key approaches include:

  • Halogenation followed by Cross-Coupling: This is a robust and widely used strategy. Halogenation at specific positions provides a handle for subsequent palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, Sonogashira, and Buchwald-Hartwig amination, allowing for the introduction of a wide array of substituents.[4][5]

  • Directed Metalation: The use of directing groups can enable regioselective deprotonation and subsequent quenching with electrophiles, providing a powerful tool for C-H functionalization.[6][7][8]

  • Direct C-H Functionalization: This modern approach avoids the need for pre-functionalization (e.g., halogenation) and offers a more atom-economical route to substituted pyrrolo[2,3-b]pyrazines.[9][10]

The following sections will provide detailed protocols for some of these key transformations.

Protocols for Key Functionalization Reactions

Protocol 1: Regioselective Halogenation of the Pyrrolo[2,3-b]pyrazine Scaffold

Halogenation is a fundamental step in many synthetic routes towards functionalized pyrrolo[2,3-b]pyrazines. The choice of halogenating agent and reaction conditions can influence the regioselectivity of the reaction. For instance, N-halosuccinimides (NCS, NBS, NIS) are commonly used for halogenating the pyrrole ring.[11]

Objective: To introduce a bromine atom at the C2 position of the 5H-pyrrolo[2,3-b]pyrazine core.

Materials:

  • 5H-pyrrolo[2,3-b]pyrazine

  • N-Bromosuccinimide (NBS)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexanes

  • Ethyl acetate

Procedure:

  • To a solution of 5H-pyrrolo[2,3-b]pyrazine (1.0 eq) in anhydrous DMF at 0 °C, add N-bromosuccinimide (1.1 eq) portion-wise.

  • Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by adding water.

  • Extract the aqueous layer with dichloromethane (3 x).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to afford 2-bromo-5H-pyrrolo[2,3-b]pyrazine.[12]

Protocol 2: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming carbon-carbon bonds. A halogenated pyrrolo[2,3-b]pyrazine can be coupled with a boronic acid or ester in the presence of a palladium catalyst and a base to introduce aryl, heteroaryl, or alkyl groups.[1][2][5]

Objective: To synthesize a 2-aryl-5H-pyrrolo[2,3-b]pyrazine derivative via a Suzuki-Miyaura cross-coupling reaction.

Materials:

  • 2-Bromo-5H-pyrrolo[2,3-b]pyrazine

  • Arylboronic acid (e.g., 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2)

  • Potassium carbonate (K2CO3)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a reaction vessel, combine 2-bromo-5H-pyrrolo[2,3-b]pyrazine (1.0 eq), the arylboronic acid (1.2 eq), Pd(dppf)Cl2 (0.05 eq), and K2CO3 (3.0 eq).

  • Add a mixture of 1,4-dioxane and water (e.g., 3:1 v/v).

  • Degas the reaction mixture by bubbling with argon or nitrogen for 15-20 minutes.

  • Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired 2-aryl-5H-pyrrolo[2,3-b]pyrazine.[1]

Protocol 3: Sonogashira Coupling for the Introduction of Alkynyl Groups

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction is particularly useful for introducing alkynyl moieties onto the pyrrolo[2,3-b]pyrazine scaffold, which can serve as versatile handles for further transformations.[4][13]

Objective: To synthesize a 6-alkynyl-5H-pyrrolo[2,3-b]pyrazine derivative.

Materials:

  • N-(3-Chloropyrazin-2-yl)methanesulfonamide

  • Terminal alkyne (e.g., phenylacetylene)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh3)2Cl2)

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA)

  • Anhydrous tetrahydrofuran (THF)

  • Base for subsequent cyclization (e.g., potassium carbonate)

  • Dimethylformamide (DMF)

Procedure:

  • To a solution of N-(3-chloropyrazin-2-yl)methanesulfonamide (1.0 eq) and the terminal alkyne (1.2 eq) in a mixture of THF and TEA, add Pd(PPh3)2Cl2 (0.05 eq) and CuI (0.1 eq).

  • Stir the reaction mixture at room temperature under an inert atmosphere until the starting material is consumed.

  • Filter the reaction mixture to remove the triethylammonium chloride salt and concentrate the filtrate.

  • Dissolve the crude intermediate in DMF and add a base such as potassium carbonate.

  • Heat the mixture to induce cyclization, forming the 6-substituted-5H-pyrrolo[2,3-b]pyrazine.

  • After cooling, add water and extract the product with a suitable organic solvent.

  • Purify the product by column chromatography.[4]

Advanced Functionalization Techniques

Direct C-H Functionalization

Direct C-H functionalization has emerged as a powerful and atom-economical strategy for modifying heterocyclic scaffolds. For the pyrrolo[2,3-b]pyrazine core, palladium-catalyzed direct arylation has been successfully employed to introduce aryl groups at the C6 position of the pyrazine ring.[9] This approach often requires an N-oxide or a directing group to achieve high regioselectivity.

N-Functionalization

The nitrogen atoms of the pyrrolo[2,3-b]pyrazine scaffold can be functionalized to modulate the compound's properties. For example, the pyrrole nitrogen (N5) can be alkylated or acylated. Sulfonylation of the N5 position has been utilized in the synthesis of FGFR inhibitors.[3]

Protocol for N-Sulfonylation:

  • To a suspension of sodium hydride (1.2 eq) in anhydrous DMF, add a solution of the 3-substituted-5H-pyrrolo[2,3-b]pyrazine (1.0 eq) in DMF dropwise at 0 °C.

  • Stir the mixture for 30 minutes at the same temperature.

  • Add the desired sulfonyl chloride (e.g., benzenesulfonyl chloride, 1.1 eq) dropwise.

  • Allow the reaction to proceed at room temperature until completion.

  • Quench the reaction with water and extract the product with an organic solvent.

  • Purify the N-sulfonylated product by column chromatography.[3]

Data Presentation and Workflow Visualization

Table of Representative Functionalization Reactions
PositionReaction TypeReagents and ConditionsProduct TypeReference
C2 BrominationNBS, DMF, 0 °C to rt2-Bromo derivative[11]
C2 Suzuki CouplingArylboronic acid, Pd(dppf)Cl2, K2CO3, Dioxane/H2O, 80-100 °C2-Aryl derivative[1][5]
C3 SulfenylationSulfonyl chloride, TBAI3-Thio derivative[10]
C6 Direct ArylationAryl bromide, Pd(OAc)2, DavePhos, PivOH, Cs2CO3, Toluene, 110 °C6-Aryl derivative[9]
C6 Sonogashira CouplingTerminal alkyne, Pd(PPh3)2Cl2, CuI, TEA, THF6-Alkynyl derivative[4]
N5 SulfonylationSulfonyl chloride, NaH, DMFN5-Sulfonyl derivative[3]
Workflow for the Synthesis of a 2,5-Disubstituted Pyrrolo[2,3-b]pyrazine

Caption: A general synthetic workflow for preparing 2,5-disubstituted pyrrolo[2,3-b]pyrazines.

Conclusion

The functionalization of the pyrrolo[2,3-b]pyrazine scaffold is a critical aspect of modern drug discovery, enabling the synthesis of diverse libraries of compounds for biological screening. This guide has provided a comprehensive overview of the key synthetic strategies and detailed protocols for the regioselective modification of this important heterocyclic system. By understanding the underlying principles of reactivity and applying the described methodologies, researchers can effectively navigate the synthesis of novel pyrrolo[2,3-b]pyrazine derivatives with tailored properties for the development of new therapeutic agents.

References

  • Dalziel, M. E., Patel, J. J., Kaye, M. K., Cosman, J. L., Kitching, M. O., & Snieckus, V. (2019). Regioselective Functionalization of 7-Azaindole by Controlled Annular Isomerism: The Directed Metalation-Group Dance. Angewandte Chemie International Edition, 58(22), 7313–7317. [Link]

  • SciSpace. (n.d.). Regioselective Functionalization of 7-Azaindole by Controlled Annular Isomerism: The Directed Metalation-Group Dance. Retrieved from [Link]

  • Knochel, P., & Snieckus, V. (2013). Full functionalization of the 7-azaindole scaffold by selective metalation and sulfoxide/magnesium exchange. Angewandte Chemie International Edition, 52(38), 10093-6. [Link]

  • National Institutes of Health. (n.d.). Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview. Retrieved from [Link]

  • ResearchGate. (n.d.). Regioseletive C–H functionalization of 7-azaindoles. Retrieved from [Link]

  • Google Patents. (n.d.). US9745311B2 - Substituted pyrrolo[2,3-b]pyrazines as FGFR inhibitors.
  • Royal Society of Chemistry. (2013). Transition metal-catalyzed functionalization of pyrazines. Organic & Biomolecular Chemistry. [Link]

  • ResearchGate. (n.d.). Synthesis and reactivity of novel pyrrolo[1,2-a]pyrazine derivatives. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Facile and general synthesis of pyrrolo[2,3-b]pyrazines via 2-(dicyanoylidene)-3-halopyrazines. Retrieved from [Link]

  • Scilit. (n.d.). SYNTHESIS AND SOME REACTIONS OF PYRROLO[1″,2″:1′,6′]PYRAZINO-[2′, 3′: 4, 5]THIENO[2, 3-b]QUINOLINES; A NEW FUSED PYRAZINE RING SYSTEMS. Retrieved from [Link]

  • National Center for Biotechnology Information. (2018). Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors. Molecules, 23(3), 705. [Link]

  • Norwegian Research Information Repository. (2024). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. [Link]

  • MDPI. (2018). Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors. Molecules, 23(3), 705. [Link]

  • Sci-Hub. (n.d.). Synthesis of Pyrrolo[2,3-b]pyrazines Through Sonogashira Coupling Reaction of 5,6-dichloropyrazine-2,3-dicarbonitrile with Hydrazine, Phenylacetylene and Various Aldehydes. Retrieved from [Link]

  • PubMed. (2016). Synthesis and Mechanism Studies of 1,3-Benzoazolyl Substituted Pyrrolo[2,3-b]pyrazine Derivatives as Nonintercalative Topoisomerase II Catalytic Inhibitors. Journal of Medicinal Chemistry, 59(3), 1136-1151. [Link]

  • Royal Society of Chemistry. (n.d.). Practical and sustainable preparation of pyrrolo[2,3-b]indoles by Cu/Fe catalyzed intramolecular C(sp2)–H amination. Retrieved from [Link]

  • Sci-Hub. (n.d.). Synthesis and Ring Transformation of Pyrrolo[2,3‐d][6][8]oxazine to Pyrrolo[2,3‐d]Pyrimidines. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors. Retrieved from [Link]

  • PubChem. (n.d.). 5H-Pyrrolo[2,3-b]pyrazine. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) ChemInform Abstract: Functionalization of Pyrrolo[2,3-d]pyrimidine by Palladium-Catalyzed Cross-Coupling Reactions. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Facile and general synthesis of pyrrolo[2,3-b]pyrazines via 2-(dicyanoylidene)-3-halopyrazines. Retrieved from [Link]

  • MDPI. (n.d.). Solvent Moisture-Controlled Self-Assembly of Fused Benzoimidazopyrrolopyrazines with Different Ring's Interposition. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Transition-metal-catalyzed C–H functionalization of pyrazoles. Retrieved from [Link]

Sources

Application Notes and Protocols for the Quantification of 2-Chloro-7-fluoro-5H-pyrrolo[2,3-B]pyrazine

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

Introduction

2-Chloro-7-fluoro-5H-pyrrolo[2,3-B]pyrazine is a heterocyclic compound of significant interest in medicinal chemistry and drug development, often serving as a key intermediate in the synthesis of targeted therapeutics. Accurate and precise quantification of this molecule is paramount for ensuring the quality of starting materials, monitoring reaction progress, and for the quality control of final active pharmaceutical ingredients (APIs). This document provides detailed analytical methods for the quantitative analysis of this compound, designed for researchers, scientists, and drug development professionals. The methodologies described herein are grounded in established principles of analytical chemistry and are designed to be self-validating systems.[1][2][3]

The validation of analytical methods is a critical component of the quality assurance process in the pharmaceutical industry.[1][2][4] It provides documented evidence that an analytical procedure is suitable for its intended purpose.[2][5] This application note will detail two robust methods for the quantification of this compound: High-Performance Liquid Chromatography with Ultraviolet (UV) detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS).

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is a cornerstone of pharmaceutical analysis due to its high resolution, sensitivity, and applicability to a wide range of compounds. For a molecule like this compound, which possesses a UV-active chromophore, HPLC-UV is an ideal technique for quantification. A reverse-phase method is proposed, which is suitable for moderately polar compounds.

Principle of the Method

Reverse-phase HPLC separates compounds based on their hydrophobicity. A non-polar stationary phase (e.g., C18) is used with a polar mobile phase. This compound will be retained on the column and then eluted by the mobile phase. Quantification is achieved by comparing the peak area of the analyte in a sample to the peak areas of known concentration standards. The UV detector measures the absorbance of the analyte as it elutes from the column.

Experimental Workflow: HPLC-UV Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing Sample Weigh Sample Dilute_Sample Dissolve & Dilute Sample Sample->Dilute_Sample Standard Prepare Stock Standard Dilute_Standard Create Calibration Curve Standards Standard->Dilute_Standard Inject Inject into HPLC Dilute_Sample->Inject Dilute_Standard->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection Separate->Detect Integrate Integrate Peak Area Detect->Integrate Calibrate Generate Calibration Curve Integrate->Calibrate Standards Quantify Quantify Concentration Integrate->Quantify Sample Calibrate->Quantify

Caption: Workflow for HPLC-UV quantification.

Detailed Protocol: HPLC-UV

1. Materials and Reagents:

  • This compound reference standard (purity ≥98%)

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade (e.g., Milli-Q or equivalent)

  • Formic acid, 0.1% (v/v) in water

  • Methanol, HPLC grade (for sample preparation)

2. Instrumentation:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.

  • Reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Data acquisition and processing software.

3. Chromatographic Conditions:

Parameter Setting
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile
Gradient 0-2 min: 10% B; 2-15 min: 10-90% B; 15-18 min: 90% B; 18-18.1 min: 90-10% B; 18.1-25 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL

| Detection Wavelength | 280 nm (or determined by UV scan) |

4. Preparation of Standard Solutions:

  • Stock Standard Solution (1000 µg/mL): Accurately weigh 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with methanol.

  • Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution with the mobile phase (at initial conditions) to achieve concentrations in the desired linear range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

5. Preparation of Sample Solutions:

  • Accurately weigh a sample containing an expected amount of this compound.

  • Dissolve the sample in a suitable volume of methanol and dilute as necessary to bring the analyte concentration within the calibration range.

  • Filter the final solution through a 0.45 µm syringe filter before injection.

6. Data Analysis:

  • Construct a calibration curve by plotting the peak area versus the concentration of the calibration standards.

  • Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). The R² value should be ≥ 0.999.

  • Determine the concentration of the analyte in the sample solution from its peak area using the calibration curve.

Method Validation Parameters (Hypothetical Data)

The validation of this method should be performed according to ICH guidelines to ensure it is suitable for its intended purpose.[2][5]

ParameterResult
Linearity (R²) > 0.999
Range 1 - 100 µg/mL
Limit of Detection (LOD) 0.3 µg/mL
Limit of Quantification (LOQ) 1.0 µg/mL
Accuracy (% Recovery) 98.0 - 102.0%
Precision (%RSD) < 2.0%

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds.[6][7] Given the likely volatility of this compound, GC-MS offers high selectivity and sensitivity.

Principle of the Method

In GC, the sample is vaporized and injected into a column where it is separated based on its boiling point and interaction with the stationary phase. The separated components then enter the mass spectrometer, where they are ionized, and the resulting ions are separated based on their mass-to-charge ratio. Quantification can be performed in either full scan mode or, for higher sensitivity and selectivity, in selected ion monitoring (SIM) mode.

Experimental Workflow: GC-MS Analysis

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Weigh Sample Dilute_Sample Dissolve & Dilute Sample Sample->Dilute_Sample Standard Prepare Stock Standard Dilute_Standard Create Calibration Curve Standards Standard->Dilute_Standard Inject Inject into GC Dilute_Sample->Inject Dilute_Standard->Inject Separate Chromatographic Separation Inject->Separate Ionize Electron Ionization (EI) Separate->Ionize Detect Mass Detection (SIM/Scan) Ionize->Detect Integrate Integrate Ion Chromatogram Detect->Integrate Calibrate Generate Calibration Curve Integrate->Calibrate Standards Quantify Quantify Concentration Integrate->Quantify Sample Calibrate->Quantify

Caption: Workflow for GC-MS quantification.

Detailed Protocol: GC-MS

1. Materials and Reagents:

  • This compound reference standard (purity ≥98%)

  • Dichloromethane (DCM), GC grade

  • Internal Standard (IS) (e.g., a structurally similar compound not present in the sample, such as a different halogenated pyrrolopyrazine)

2. Instrumentation:

  • Gas chromatograph with a split/splitless injector and a mass selective detector (MSD).

  • A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Data acquisition and processing software.

3. Chromatographic and Mass Spectrometric Conditions:

Parameter Setting
Injector Temperature 250 °C
Injection Mode Splitless (or split, depending on concentration)
Carrier Gas Helium at a constant flow of 1.2 mL/min
Oven Program Initial: 100 °C (hold 1 min), Ramp: 20 °C/min to 280 °C (hold 5 min)
Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
MSD Mode Selected Ion Monitoring (SIM)

| SIM Ions | To be determined from the mass spectrum of the reference standard (e.g., molecular ion and major fragment ions) |

4. Preparation of Standard Solutions:

  • Stock Standard Solution (1000 µg/mL): Accurately weigh 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with dichloromethane.

  • Internal Standard Stock (1000 µg/mL): Prepare a stock solution of the internal standard in dichloromethane.

  • Calibration Standards: Prepare a series of calibration standards containing the analyte at different concentrations (e.g., 0.1, 0.5, 1, 5, 10 µg/mL) and a fixed concentration of the internal standard.

5. Preparation of Sample Solutions:

  • Accurately weigh a sample and dissolve it in dichloromethane.

  • Add the internal standard to the sample solution to the same final concentration as in the calibration standards.

  • Dilute as necessary to bring the analyte concentration into the calibration range.

6. Data Analysis:

  • For each standard, calculate the ratio of the peak area of the analyte to the peak area of the internal standard.

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the analyte.

  • Perform a linear regression analysis.

  • Calculate the peak area ratio for the sample and determine the analyte concentration using the calibration curve.

Method Validation Parameters (Hypothetical Data)
ParameterResult
Linearity (R²) > 0.999
Range 0.1 - 10 µg/mL
Limit of Detection (LOD) 0.03 µg/mL
Limit of Quantification (LOQ) 0.1 µg/mL
Accuracy (% Recovery) 97.0 - 103.0%
Precision (%RSD) < 3.0%

Conclusion

The HPLC-UV and GC-MS methods detailed in this application note provide robust and reliable approaches for the quantification of this compound. The choice between the two methods will depend on the specific requirements of the analysis, such as the sample matrix, required sensitivity, and available instrumentation. It is imperative that any analytical method be fully validated in the laboratory where it is to be used to ensure its suitability for the intended purpose.[1][3][4]

References

  • Vertex AI Search. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. Retrieved January 20, 2026.
  • Profound. (2025, January 27). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance.
  • Sharma, A., & Sharma, A. (n.d.).
  • Labcompliance. (2023, April 13). Analytical Method Validation: are your analytical methods suitable for intended use?.
  • Sahoo, C. K., Sudhakar, M., Sahoo, N. K., Rao, S. R. M., & Panigrahy, U. P. (2018). Validation of Analytical Methods: A Review. Gavin Publishers.
  • BenchChem. (2025).
  • Xu, S., Errabelli, R., Feener, D. H., Noble, K., & Attygalle, A. B. (2019). Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS).
  • PubChem. (n.d.). 5H-Pyrrolo[2,3-b]pyrazine.
  • United Nations Office on Drugs and Crime. (n.d.).
  • Wang, Y., et al. (2021). Quantitative Analysis of Pyrazines and Their Perceptual Interactions in Soy Sauce Aroma Type Baijiu. Foods, 10(2), 441.
  • Abdel-Hay, K. M. (2015). Mass Spectral and Chromatographic Studies on Some Halogenatedphenyl-2-Piperazinopropanones.
  • Wang, Y., et al. (2021).
  • MDPI. (n.d.). Synthesis, Biological, Spectroscopic and Computational Investigations of Novel N-Acylhydrazone Derivatives of Pyrrolo[3,4-d]pyridazinone as Dual COX/LOX Inhibitors.
  • BLDpharm. (n.d.). 2-Chloro-7-iodo-5H-pyrrolo[2,3-b]pyrazine.
  • Moldb. (n.d.). 2-Chloro-5H-pyrrolo[2,3-b]pyrazine.
  • Pharmaffiliates. (n.d.). 2-Chloro-5H-pyrrolo[2,3-b]pyrazine.
  • ResearchGate. (2025, September).
  • ChemScene. (n.d.). 2-Chloro-5H-pyrrolo[2,3-b]pyrazine.
  • Stevens Institute of Technology. (n.d.). Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS) - Fingerprint.
  • PubMed. (2023, February 1). Chlorinated paraffins: A review of sample preparation, instrumental analysis, and occurrence and distribution in food samples.
  • National Center for Biotechnology Information. (2024, November 22).
  • MDPI. (2022, January 24).
  • MDPI. (2023, March 14). A Comprehensive Ab Initio Study of Halogenated A···U and G···C Base Pair Geometries and Energies.
  • ChemicalBook. (n.d.). 2-Chloro-7-iodo-5H-pyrrolo[2,3-b]pyrazine(889447-20-5) 1H NMR.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Chloro-7-fluoro-5H-pyrrolo[2,3-b]pyrazine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support guide for the synthesis of 2-Chloro-7-fluoro-5H-pyrrolo[2,3-b]pyrazine. This molecule is a crucial heterocyclic building block in medicinal chemistry, frequently utilized as a scaffold in the development of kinase inhibitors for oncology research.[1][2][3] Achieving a high yield of this intermediate is critical for the efficiency of multi-step drug discovery campaigns.

This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you overcome common challenges and optimize your synthetic outcomes. We will focus on the prevalent synthetic strategies, such as palladium-catalyzed cross-coupling reactions, which are standard for constructing this class of heterocycles.[2][4]

Logical Workflow for Synthesis

The synthesis of substituted pyrrolo[2,3-b]pyrazines often involves a multi-step sequence. A common strategy is the construction of the core bicyclic system followed by functionalization. The diagram below illustrates a generalized workflow, highlighting the critical stages where yield can be compromised.

Synthesis_Workflow Generalized Synthetic Workflow cluster_0 Core Synthesis cluster_1 Functionalization cluster_2 Purification & Isolation A Starting Materials (e.g., Diaminopyrazine derivative) B Cyclization Reaction (Formation of Pyrrole Ring) A->B Reaction Conditions (Solvent, Temp, Time) C Halogenation (Introduction of Chlorine) B->C Reagent Selection D Protecting Group Strategy (e.g., N-protection/deprotection) C->D Optional Step E Crude Product Workup C->E D->E F Chromatography / Recrystallization E->F Method Selection G Final Product (this compound) F->G Yield & Purity Analysis

Sources

Technical Support Center: Purification of Crude 2-Chloro-7-fluoro-5H-pyrrolo[2,3-B]pyrazine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 2-Chloro-7-fluoro-5H-pyrrolo[2,3-B]pyrazine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this fluorinated heterocyclic compound. By providing in-depth troubleshooting guides and frequently asked questions (FAQs), we aim to equip you with the knowledge to optimize your purification workflows and ensure the high purity of your final product.

Introduction to the Challenges

This compound is a key intermediate in the synthesis of various biologically active molecules. The purification of its crude form, however, presents a unique set of challenges stemming from its chemical properties and the potential for impurity formation during synthesis. The presence of both chloro and fluoro substituents on the pyrrolopyrazine core can influence its reactivity, solubility, and chromatographic behavior.

Common issues encountered during purification include:

  • Co-elution of structurally similar impurities: The synthesis of this compound can lead to the formation of regioisomers or incompletely reacted starting materials that are difficult to separate from the desired product.

  • Degradation of the target compound: The pyrrolopyrazine ring system can be sensitive to certain pH conditions and prolonged exposure to silica gel, leading to decomposition and yield loss.

  • Poor solubility: The compound may exhibit limited solubility in common recrystallization solvents, making this purification technique challenging.

This guide will provide a structured approach to troubleshooting these and other potential issues, enabling you to develop a robust and efficient purification strategy.

Troubleshooting Guide

This section is organized in a question-and-answer format to directly address specific problems you may encounter during your experiments.

Issue 1: Low Purity After Column Chromatography

Question: I performed silica gel column chromatography, but my final product is still contaminated with impurities, as indicated by TLC and HPLC. What could be the problem and how can I improve the separation?

Answer: Low purity after column chromatography is a common issue that can be attributed to several factors. Here's a systematic approach to troubleshoot and optimize your separation:

1. Inadequate Solvent System Selection:

  • The Problem: The polarity of your eluent system may not be optimal for resolving the target compound from its impurities. If the eluent is too polar, both the product and impurities will travel quickly up the column with little separation. If it's not polar enough, the compounds may not move at all.

  • The Solution:

    • Systematic TLC Analysis: Before running the column, perform a thorough TLC analysis using a range of solvent systems with varying polarities. A good solvent system will give your product an Rf value of approximately 0.2-0.4 and show clear separation from all impurity spots.

    • Solvent System Recommendations: For pyrrolopyrazine derivatives, mixtures of a non-polar solvent like hexanes or heptane with a more polar solvent such as ethyl acetate or dichloromethane are often effective. Start with a low percentage of the polar solvent and gradually increase it. For example, begin with 10% ethyl acetate in hexanes and test up to 50% or higher.

    • Consider a Ternary System: Sometimes, adding a small amount of a third solvent, like methanol or triethylamine (for basic compounds), can significantly improve separation.

2. Column Overloading:

  • The Problem: Loading too much crude material onto the column can lead to broad, overlapping bands and poor separation.

  • The Solution: As a general rule, the amount of crude material should be about 1-5% of the weight of the silica gel. For difficult separations, use a lower ratio (e.g., 1:100).

3. Improper Column Packing:

  • The Problem: An improperly packed column with air bubbles or cracks will result in channeling, where the solvent and sample flow unevenly, leading to poor separation.

  • The Solution: Ensure your column is packed uniformly as a slurry. Gently tap the column as you add the silica to dislodge any air bubbles.

4. Co-eluting Impurities:

  • The Problem: Some impurities may have very similar polarities to your product, making them difficult to separate with standard silica gel.

  • The Solution:

    • Alternative Stationary Phases: Consider using a different stationary phase, such as alumina (basic or neutral), or reverse-phase silica gel (C18).

    • Gradient Elution: Employ a gradient elution where you gradually increase the polarity of the solvent system during the run. This can help to resolve closely eluting compounds.

Workflow for Optimizing Column Chromatography:

Caption: Troubleshooting logic for column chromatography.

Issue 2: Product Degradation During Purification

Question: I'm observing new spots on my TLC during column chromatography, and my overall yield is very low. I suspect my compound is degrading. What can I do to prevent this?

Answer: Degradation on silica gel is a known issue for certain classes of compounds, including some nitrogen-containing heterocycles. Here’s how to address it:

1. Acid-Sensitivity on Silica Gel:

  • The Problem: Standard silica gel is slightly acidic and can cause the degradation of acid-sensitive compounds. The pyrrolopyrazine core may be susceptible to acid-catalyzed hydrolysis or other decomposition pathways.

  • The Solution:

    • Neutralize the Silica: You can neutralize the silica gel by preparing a slurry with a small amount of a non-nucleophilic base, such as triethylamine (Et3N), in your eluent before packing the column. A common practice is to add 0.1-1% Et3N to the solvent system.

    • Use Neutral or Basic Alumina: As an alternative to silica, consider using neutral or basic alumina as your stationary phase.

2. Prolonged Exposure to Stationary Phase:

  • The Problem: The longer your compound remains on the column, the greater the chance of degradation.

  • The Solution:

    • Flash Chromatography: Use flash chromatography with positive air pressure to speed up the elution process.

    • Optimize Solvent Polarity: A slightly more polar solvent system (while still providing good separation) will help to elute your compound more quickly.

3. Temperature Effects:

  • The Problem: If the column heats up during the run (due to a highly exothermic separation or external heat sources), it can accelerate degradation.

  • The Solution: Run the chromatography at room temperature and avoid direct sunlight or other heat sources.

Issue 3: Difficulty with Recrystallization

Question: I've tried to recrystallize my product, but I'm having trouble finding a suitable solvent. It's either too soluble in everything or not soluble enough. What's a good strategy for finding the right recrystallization solvent?

Answer: Finding the ideal recrystallization solvent can be a trial-and-error process, but a systematic approach can save time and material.

1. The Ideal Recrystallization Solvent:

An ideal solvent for recrystallization should:

  • Completely dissolve your compound at its boiling point.

  • Have very low solubility for your compound at low temperatures (e.g., 0 °C or in an ice bath).

  • Either not dissolve the impurities at all or keep them dissolved at low temperatures.

  • Be chemically inert towards your compound.

  • Be volatile enough to be easily removed from the purified crystals.

2. Systematic Solvent Screening:

  • Start with Small-Scale Tests: Use small amounts of your crude product (10-20 mg) in test tubes to screen a variety of solvents with different polarities.

  • Single Solvent Systems: Test common laboratory solvents such as:

    • Non-polar: Hexanes, Heptane

    • Intermediate Polarity: Toluene, Dichloromethane, Diethyl Ether, Ethyl Acetate

    • Polar: Acetone, Isopropanol, Ethanol, Methanol, Acetonitrile, Water

  • Procedure for Testing a Single Solvent:

    • Add a small amount of the solvent to the crude material at room temperature. If it dissolves completely, the solvent is too good and should not be used alone.

    • If it doesn't dissolve at room temperature, heat the mixture to the solvent's boiling point. If it dissolves, it's a potential candidate.

    • If it dissolves at the boiling point, cool the solution slowly to room temperature and then in an ice bath. If crystals form, you have found a good solvent.

    • If it doesn't dissolve even at the boiling point, it's a poor solvent for recrystallization on its own.

3. Mixed Solvent Systems:

  • The Strategy: If you can't find a suitable single solvent, a mixed solvent system is often the answer. This involves using two miscible solvents, one in which your compound is highly soluble (the "good" solvent) and one in which it is poorly soluble (the "bad" solvent).

  • Common Mixed Solvent Pairs:

    • Ethyl Acetate / Hexanes

    • Dichloromethane / Hexanes

    • Acetone / Water

    • Ethanol / Water

    • Toluene / Heptane

  • Procedure for Using a Mixed Solvent System:

    • Dissolve the crude product in the minimum amount of the hot "good" solvent.

    • Slowly add the "bad" solvent dropwise while the solution is still hot, until you see the first signs of persistent cloudiness (turbidity).

    • Add a drop or two of the "good" solvent to redissolve the precipitate and make the solution clear again.

    • Allow the solution to cool slowly to form crystals.

Recrystallization Troubleshooting Flowchart:

G start Start: Recrystallization Issues solvent_screen Perform small-scale solvent screening start->solvent_screen single_solvent Good single solvent found? solvent_screen->single_solvent mixed_solvent Test mixed solvent systems single_solvent->mixed_solvent No cool Cool slowly to crystallize single_solvent->cool Yes dissolve_hot Dissolve in min. hot 'good' solvent mixed_solvent->dissolve_hot add_bad Add 'bad' solvent dropwise until cloudy dissolve_hot->add_bad reheat Add a drop of 'good' solvent to clarify add_bad->reheat reheat->cool end End: Pure Crystals cool->end

Caption: A logical workflow for recrystallization solvent selection.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in crude this compound?

A1: While the exact impurity profile depends on the specific synthetic route, common impurities in related heterocyclic syntheses include:

  • Starting materials: Unreacted precursors used in the synthesis.

  • Regioisomers: Isomers with the chloro and fluoro groups in different positions on the pyrrolopyrazine ring.

  • Dehalogenated byproducts: Compounds where the chloro group has been replaced by hydrogen.

  • Hydrolysis products: Where the chloro group has been replaced by a hydroxyl group.

  • Solvent adducts: Impurities formed from reactions with the solvent.

Q2: What analytical techniques are best for assessing the purity of the final product?

A2: A combination of techniques is recommended for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): This is the most common and accurate method for determining the purity of organic compounds. Use a reverse-phase C18 column with a gradient of water (often with 0.1% formic acid or trifluoroacetic acid) and acetonitrile or methanol.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): NMR provides structural information and can help to identify and quantify impurities. ¹⁹F NMR is particularly useful for fluorinated compounds.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique combines the separation power of HPLC with the mass identification capabilities of mass spectrometry, making it excellent for identifying unknown impurities.

  • Melting Point: A sharp melting point range for a crystalline solid is a good indicator of high purity.

Q3: How should I store the purified this compound?

A3: To ensure the long-term stability of your purified compound, it should be stored in a tightly sealed container, protected from light and moisture. For extended storage, keeping it in a freezer at -20°C is recommended.

Experimental Protocols

Protocol 1: General Procedure for Flash Column Chromatography
  • Preparation of the Column:

    • Select an appropriately sized column based on the amount of crude material (aim for a silica gel weight of 20-100 times the weight of your sample).

    • Prepare a slurry of silica gel in the initial, least polar eluent.

    • Carefully pour the slurry into the column, ensuring no air bubbles are trapped.

    • Allow the silica to settle, and then add a layer of sand to the top to protect the silica bed.

    • Drain the excess solvent until it is just level with the top of the sand.

  • Sample Loading:

    • Dissolve the crude material in a minimal amount of the column eluent or a slightly more polar solvent.

    • Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dry powder to the top of the column.

  • Elution:

    • Carefully add the eluent to the column.

    • Apply gentle pressure (using a pump or inert gas) to begin the elution.

    • Collect fractions in test tubes.

    • Monitor the elution by TLC analysis of the collected fractions.

  • Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified compound.

Protocol 2: General Procedure for Recrystallization
  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask.

    • Add a small amount of the chosen recrystallization solvent.

    • Heat the mixture on a hot plate with stirring until the solid dissolves completely. Add more solvent in small portions if necessary to achieve complete dissolution at the boiling point.

  • Hot Filtration (if necessary):

    • If there are insoluble impurities, perform a hot filtration through a fluted filter paper to remove them. This step should be done quickly to prevent premature crystallization.

  • Crystallization:

    • Remove the flask from the heat and allow it to cool slowly to room temperature. Covering the flask with a watch glass will slow down the cooling process and promote the formation of larger crystals.

    • Once the flask has reached room temperature, place it in an ice bath for at least 15-30 minutes to maximize crystal formation.

  • Isolation of Crystals:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

    • Allow the crystals to dry on the filter paper for a few minutes while continuing to apply vacuum.

  • Drying:

    • Transfer the crystals to a watch glass and allow them to air dry completely. For higher boiling point solvents, drying in a vacuum oven may be necessary.

References

  • Title: Purification of Laboratory Chemicals Source: W. L. F. Armarego and Christina Li Lin Chai URL: [Link]

  • Title: High-Resolution Flash Chromatography: A Practical Guide Source: Teledyne ISCO URL: [Link]

  • Title: Organic Chemistry Laboratory Techniques Source: LibreTexts URL: [Link]

Technical Support Center: Optimizing Derivatization of 2-Chloro-7-fluoro-5H-pyrrolo[2,3-b]pyrazine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support resource for researchers, chemists, and drug development professionals working on the derivatization of 2-Chloro-7-fluoro-5H-pyrrolo[2,3-b]pyrazine. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the common challenges encountered during the functionalization of this important heterocyclic scaffold. The methodologies discussed herein are grounded in established palladium-catalyzed cross-coupling reactions and are supplemented with insights to streamline your experimental workflow and enhance reaction outcomes.

Introduction to the Chemistry of this compound

The this compound core is a key building block in medicinal chemistry, often utilized in the synthesis of kinase inhibitors and other therapeutic agents. The presence of a chloro group at the 2-position provides a versatile handle for derivatization through various cross-coupling reactions. However, the electronic properties of the pyrrolo[2,3-b]pyrazine system, the presence of an acidic N-H proton on the pyrrole ring, and the influence of the fluorine substituent can present unique challenges. This guide is designed to address these specific issues head-on.

Frequently Asked Questions (FAQs)

Q1: Why is N-protection of the pyrrole ring often necessary for successful cross-coupling reactions with this compound?

A1: The pyrrole N-H proton is acidic and can interfere with many cross-coupling reactions in several ways. Firstly, it can be deprotonated by the base used in the reaction, leading to the formation of an anionic species that can coordinate to the palladium catalyst and inhibit its activity. Secondly, the unprotected N-H can undergo undesired side reactions, such as N-arylation, particularly in Buchwald-Hartwig amination reactions. Protecting the pyrrole nitrogen with a suitable group, such as a sulfonyl group (e.g., tosyl or benzenesulfonyl), masks its reactivity and allows for cleaner and more efficient C-C and C-N bond formation at the 2-position.

Q2: What are the most common cross-coupling reactions for derivatizing this scaffold?

A2: The most widely employed and effective methods for derivatizing this compound are palladium-catalyzed cross-coupling reactions, including:

  • Suzuki-Miyaura Coupling: For the formation of C-C bonds with aryl or heteroaryl boronic acids/esters.

  • Buchwald-Hartwig Amination: For the formation of C-N bonds with primary or secondary amines.

  • Sonogashira Coupling: For the formation of C-C triple bonds with terminal alkynes.

  • Heck Reaction: For the formation of C-C double bonds with alkenes.

Q3: How does the fluorine at the 7-position influence the reactivity of the 2-chloro position?

A3: The fluorine atom is a strongly electronegative substituent that exerts an electron-withdrawing inductive effect on the entire heterocyclic ring system. This generally increases the electrophilicity of the C-Cl bond at the 2-position, making it more susceptible to oxidative addition to the palladium(0) catalyst, which is the first step in most cross-coupling catalytic cycles. This can lead to faster reaction rates compared to the non-fluorinated analogue. However, the electronic effects can also influence the stability of intermediates and the overall success of the reaction, sometimes requiring fine-tuning of the reaction conditions. The inclusion of fluorine can also enhance the metabolic stability and binding affinity of the final drug candidates.[1][2]

Q4: I am observing poor solubility of my starting material or product. What can I do?

A4: Fluorinated heterocyclic compounds can sometimes exhibit limited solubility in common organic solvents.[3] If you are facing solubility issues, consider the following:

  • Solvent Screening: Experiment with a wider range of solvents. Aprotic polar solvents like DMF, DMSO, or NMP, or ethereal solvents like dioxane and THF are often good starting points. Sometimes a mixture of solvents can be beneficial.

  • Temperature: Increasing the reaction temperature can improve solubility.

  • Protecting Groups: The choice of N-protecting group can significantly impact solubility. If you are using a highly crystalline protecting group, consider switching to a more amorphous one.

  • Work-up Procedure: During work-up, if your product is poorly soluble, you may need to use a larger volume of extraction solvent or perform extractions at an elevated temperature.

Troubleshooting Guides

This section provides detailed troubleshooting for common issues encountered during the derivatization of this compound.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for forming C-C bonds. However, several factors can lead to suboptimal results.

Problem: Low to No Product Yield

Potential Cause Troubleshooting Steps
Catalyst Inactivity Ensure your palladium source and ligand are of high quality and handled under an inert atmosphere. If using a Pd(II) precatalyst, it must be reduced in situ to the active Pd(0) species.[4] Consider using a more active, pre-formed Pd(0) catalyst or a palladacycle precatalyst.[4]
Ineffective Base The choice of base is critical. For Suzuki couplings, inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are commonly used. The base must be anhydrous and finely powdered for optimal reactivity. If your substrate is base-sensitive, a milder base like KF may be beneficial.[4]
Protodeboronation of Boronic Acid This is a common side reaction where the boronic acid is replaced by a hydrogen atom. It is often exacerbated by strong bases and high temperatures in aqueous media.[4] To mitigate this, use a milder base, ensure a strictly inert atmosphere, and consider using a boronic ester (e.g., pinacol ester) which can be more stable.
Poor Solubility As mentioned in the FAQs, screen different solvents or solvent mixtures (e.g., Dioxane/H₂O, Toluene/EtOH/H₂O) and consider increasing the reaction temperature.[5]
N-H Interference If you are attempting the reaction without N-protection, this is a likely cause of failure. Protect the pyrrole nitrogen with a suitable group (e.g., tosyl, SEM).

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

  • To a dry reaction vial, add the N-protected this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₂CO₃, 2.0-3.0 equiv.).

  • Seal the vial with a septum and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%) and ligand (if not using a pre-catalyst) under a positive flow of inert gas.

  • Add the degassed solvent (e.g., 1,4-dioxane/water 4:1) via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Diagram: Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition (Ar-X) Ar-Pd(II)-X Ar-Pd(II)(L2)-X Oxidative_Addition->Ar-Pd(II)-X Transmetalation Transmetalation (R-B(OR)2) Ar-Pd(II)-X->Transmetalation Ar-Pd(II)-R Ar-Pd(II)(L2)-R Transmetalation->Ar-Pd(II)-R Reductive_Elimination Reductive Elimination Ar-Pd(II)-R->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Ar-R Ar-R (Product) Reductive_Elimination->Ar-R

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination

This reaction is essential for introducing nitrogen-based functional groups.

Problem: Low Yield or No Reaction

Potential Cause Troubleshooting Steps
Catalyst Deactivation Heterocyclic substrates can sometimes coordinate to the palladium center and deactivate the catalyst.[6] Using a pre-catalyst or a ligand with a high steric bulk (e.g., XPhos, RuPhos) can mitigate this issue.[7]
Incorrect Base Strong, non-nucleophilic bases are required for Buchwald-Hartwig amination. Sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LHMDS), or cesium carbonate (Cs₂CO₃) are common choices. Ensure the base is fresh and anhydrous.
Amine Reactivity Sterically hindered or electron-deficient amines may react slower. In such cases, increasing the reaction temperature, using a more active catalyst system, or increasing the reaction time may be necessary.
Side Reactions Besides catalyst deactivation, side reactions like hydrodehalogenation (replacement of the chloro group with hydrogen) can occur. Optimizing the ligand, base, and temperature can help minimize these pathways.
N-H Interference As with Suzuki coupling, an unprotected pyrrole N-H can lead to side reactions. N-protection is highly recommended.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

  • In a glovebox or under a strictly inert atmosphere, add the N-protected this compound (1.0 equiv.), the amine (1.1-1.5 equiv.), and the base (e.g., NaOtBu, 1.5-2.0 equiv.) to a dry reaction vessel.

  • Add the palladium pre-catalyst (e.g., XPhos Pd G3, 1-3 mol%).

  • Add the anhydrous, degassed solvent (e.g., toluene, dioxane, or THF).

  • Seal the vessel and heat to the desired temperature (typically 80-120 °C) with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction, quench with a saturated aqueous solution of NH₄Cl, and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the product by flash column chromatography.

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Work-up and Purification Reagents Add Substrate, Amine, and Base Catalyst Add Pd Pre-catalyst Reagents->Catalyst Solvent Add Degassed Solvent Catalyst->Solvent Heating Heat with Stirring (80-120 °C) Solvent->Heating Monitoring Monitor by TLC/LC-MS Heating->Monitoring Quench Quench Reaction Monitoring->Quench Extract Extract with Organic Solvent Quench->Extract Purify Purify by Chromatography Extract->Purify

Sources

common side products in the synthesis of 2-Chloro-7-fluoro-5H-pyrrolo[2,3-B]pyrazine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-Chloro-7-fluoro-5H-pyrrolo[2,3-b]pyrazine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot potential side product formation during the synthesis of this critical kinase inhibitor intermediate. Our approach is rooted in mechanistic understanding and practical, field-tested solutions to ensure the integrity of your synthesis.

Introduction

This compound is a key building block in the development of various kinase inhibitors, a class of targeted therapeutics that has revolutionized the treatment of cancer and other diseases. The precise installation of the chloro and fluoro substituents on the pyrrolo[2,3-b]pyrazine core is crucial for its intended biological activity. However, the synthesis of this molecule is not without its challenges, and the formation of closely related impurities can complicate downstream applications and compromise the quality of the final active pharmaceutical ingredient. This guide provides a comprehensive overview of potential side products, their mechanisms of formation, and strategies for their mitigation and removal.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

Q1: I am observing a significant amount of starting material, 7-fluoro-5H-pyrrolo[2,3-b]pyrazin-2(1H)-one, remaining in my reaction mixture after chlorination with phosphorus oxychloride (POCl₃). What could be the cause and how can I improve the conversion?

A1: Incomplete Chlorination

Incomplete chlorination is a common issue when converting the lactam (pyrrolopyrazinone) to the corresponding chloride. The efficiency of this reaction is highly dependent on several factors.

Causality:

  • Insufficient Reagent or Temperature: The conversion of the lactam to the chloride using POCl₃ is an equilibrium-driven process that often requires a stoichiometric excess of the chlorinating agent and sufficient thermal energy to proceed to completion.

  • Reaction Time: The reaction may require a longer duration to achieve full conversion, especially at lower temperatures.

  • Purity of Starting Material: The presence of impurities in the starting 7-fluoro-5H-pyrrolo[2,3-b]pyrazin-2(1H)-one can interfere with the reaction.

Troubleshooting and Preventative Measures:

ParameterRecommendationRationale
POCl₃ Stoichiometry Increase the molar excess of POCl₃ to 2-5 equivalents.Pushes the equilibrium towards the product.
Temperature Gradually increase the reaction temperature, monitoring for decomposition. A typical range is 80-110 °C.Provides the necessary activation energy for the reaction.
Reaction Time Monitor the reaction progress by TLC or LC-MS at regular intervals (e.g., every 1-2 hours) to determine the optimal reaction time.Ensures the reaction proceeds to completion without unnecessary heating that could lead to side products.
Co-solvents/Additives The use of a high-boiling point solvent like N,N-dimethylformamide (DMF) or the addition of a catalytic amount of a tertiary amine (e.g., triethylamine) can sometimes facilitate the reaction.These can aid in the dissolution of the starting material and activate the POCl₃.

Experimental Protocol for Chlorination:

  • To a stirred solution of 7-fluoro-5H-pyrrolo[2,3-b]pyrazin-2(1H)-one (1.0 eq) in phosphorus oxychloride (3.0-5.0 eq), add a catalytic amount of DMF (0.1 eq).

  • Heat the reaction mixture to 100-110 °C for 4-6 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

  • Carefully quench the reaction mixture by slowly adding it to ice-water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Q2: My mass spectrometry analysis shows a peak corresponding to a dichloro-species. How is this formed and how can I avoid it?

A2: Over-chlorination and Halogen Exchange

The formation of a dichloro-pyrrolo[2,3-b]pyrazine, most likely 2,7-dichloro-5H-pyrrolo[2,3-b]pyrazine, is a potential side product, particularly under forcing reaction conditions.

Causality:

  • Harsh Reaction Conditions: High temperatures and prolonged reaction times can lead to the substitution of the fluorine atom at the 7-position with a chlorine atom. The C-F bond, while generally strong, can be susceptible to nucleophilic aromatic substitution under certain conditions, especially when activated by the heterocyclic ring system.

  • Reagent Reactivity: POCl₃ is a powerful chlorinating agent that, at elevated temperatures, can facilitate this halogen exchange.

Troubleshooting and Preventative Measures:

  • Optimize Reaction Conditions: Carefully control the reaction temperature and time. Aim for the lowest temperature and shortest time necessary for complete conversion of the starting material.

  • Alternative Chlorinating Agents: If over-chlorination persists, consider milder chlorinating agents such as oxalyl chloride or thionyl chloride in the presence of a catalytic amount of DMF. These reagents often allow for lower reaction temperatures.

Reaction Pathway and Side Reaction Diagram:

G SM 7-Fluoro-5H-pyrrolo[2,3-b]pyrazin-2(1H)-one P This compound (Desired Product) SM->P POCl₃, Δ (Desired Reaction) SP1 2,7-Dichloro-5H-pyrrolo[2,3-b]pyrazine (Over-chlorination) P->SP1 Excess POCl₃, High Temp, Prolonged Time (Halogen Exchange)

Caption: Desired chlorination and potential over-chlorination side reaction.

Q3: During workup, I am regenerating the starting lactam. How can I prevent the hydrolysis of my product?

A3: Product Hydrolysis

This compound is susceptible to hydrolysis, especially in the presence of water or alcohols, which will convert it back to the starting 7-fluoro-5H-pyrrolo[2,3-b]pyrazin-2(1H)-one.

Causality:

  • Nucleophilic Attack: The chloro group at the 2-position is a good leaving group, making the carbon atom susceptible to nucleophilic attack by water or other nucleophiles present during the workup.

  • pH of the Quench: Quenching the reaction in a highly acidic or basic aqueous solution can accelerate the rate of hydrolysis.

Troubleshooting and Preventative Measures:

  • Anhydrous Workup: If possible, perform a non-aqueous workup. This can involve distilling off the excess POCl₃ under reduced pressure before dissolving the residue in an organic solvent and filtering to remove any inorganic byproducts.

  • Controlled Quench: When an aqueous quench is necessary, use ice-cold water or a saturated sodium bicarbonate solution to neutralize any residual acid quickly and keep the temperature low.

  • Prompt Extraction: Do not allow the product to remain in the aqueous phase for an extended period. Promptly extract the product into an organic solvent after the quench.

  • Avoid Protic Solvents for Chromatography: When purifying by column chromatography, use a non-protic eluent system if the product shows instability on silica gel.

Workflow for Minimizing Hydrolysis:

G Start Crude Reaction Mixture Quench Careful Quench (Ice-cold water/bicarbonate) Start->Quench Extract Prompt Extraction (e.g., Ethyl Acetate) Quench->Extract Hydrolysis Hydrolysis to Starting Material Quench->Hydrolysis Dry Drying (Anhydrous Na₂SO₄) Extract->Dry Extract->Hydrolysis Presence of water Concentrate Concentration (Reduced Pressure) Dry->Concentrate Purify Purification (Non-protic mobile phase if needed) Concentrate->Purify Product Pure Product Purify->Product

Caption: Recommended workup procedure to minimize product hydrolysis.

Q4: I am observing an isomeric impurity that is difficult to separate from my desired product. What is the likely origin of this impurity?

A4: Regioisomeric Impurities

The presence of regioisomers often points to a lack of selectivity in a preceding step of the synthesis, typically in the formation of the pyrrolo[2,3-b]pyrazine core.

Causality:

  • Non-selective Cyclization: The synthesis of the pyrrolopyrazine ring system often involves the condensation of a substituted aminopyrazine with a two-carbon unit. If the aminopyrazine precursor has multiple reactive sites for cyclization, a mixture of regioisomers can be formed.

  • Impure Starting Materials: If the starting materials for the construction of the heterocyclic core are not pure, this can lead to the formation of isomeric impurities that are carried through subsequent synthetic steps.

Troubleshooting and Preventative Measures:

  • Purification of Intermediates: Ensure that all intermediates leading up to the chlorination step are rigorously purified to remove any regioisomers.

  • Optimize Cyclization Conditions: Re-evaluate the conditions for the formation of the pyrrolo[2,3-b]pyrazine ring system to improve regioselectivity. This may involve changing the solvent, temperature, or catalyst.

  • Advanced Purification Techniques: If the isomeric impurity is difficult to remove by standard column chromatography, consider alternative purification methods such as preparative HPLC or crystallization.

Summary of Potential Side Products

Side ProductStructure (if applicable)IdentificationPrevention
Incomplete Chlorination 7-fluoro-5H-pyrrolo[2,3-b]pyrazin-2(1H)-oneLC-MS, ¹H NMRIncrease POCl₃, temperature, or reaction time.
Over-chlorination 2,7-dichloro-5H-pyrrolo[2,3-b]pyrazineMass SpectrometryUse milder conditions, shorter reaction times, or alternative chlorinating agents.
Hydrolysis Product 7-fluoro-5H-pyrrolo[2,3-b]pyrazin-2(1H)-oneLC-MS, ¹H NMRCareful workup, avoid prolonged exposure to water, use non-protic solvents.
Regioisomeric Impurities VariesLC-MS, advanced NMR techniquesPurify intermediates, optimize cyclization conditions, use advanced purification.
Polymeric Tars N/AVisual, insolubilityAvoid excessive heating, ensure purity of starting materials.

References

  • Patents on Pyrrolo[2,3-b]pyrazine Derivatives as Kinase Inhibitors: While specific patents for the synthesis of this compound were not directly retrieved, numerous patents describe the synthesis of related compounds, providing valuable insights into general synthetic strategies. Examples include patents for pyrrolo[2,3-b]pyridine and pyrrolo[2,3-d]pyrimidine derivatives. (e.g.
  • General Procedures for Chlorination of Heterocyclic Lactams: The use of POCl₃ for the chlorination of N-heterocyclic lactams is a well-established method in organic synthesis. For examples in related systems, see articles on the synthesis of chloropyrimidines and chloropyrazines. (e.g., ResearchGate: "Synthesis and Reactions of Fluoroaryl Substituted 2-Amino-3-cyanopyrroles and Pyrrolo[2,3-d]pyrimidines").
  • Stability of Fluorinated Aromatic Compounds: The stability of the C-F bond in aromatic systems is generally high, but it can be susceptible to nucleophilic substitution under certain conditions. For a general understanding of the reactivity of fluorinated heterocycles, relevant literature on fluoro-substituted pyridines and pyrazines can be consulted. (e.g., Journal of the Chemical Society, Perkin Transactions 1: "Photochemical reactions of 3-chlorotetrafluoro- and 3,5-dichlorotrifluoro-pyridines with olefins, and their photoreduction").

Technical Support Center: Troubleshooting Reactions with 2-Chloro-7-fluoro-5H-pyrrolo[2,3-b]pyrazine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Welcome to the technical support hub for 2-Chloro-7-fluoro-5H-pyrrolo[2,3-b]pyrazine. This versatile heterocyclic building block is a key intermediate in the synthesis of kinase inhibitors and other pharmacologically active molecules.[1][2] Its unique electronic structure, characterized by an electron-deficient pyrazine ring fused to an electron-rich pyrrole ring, offers a powerful platform for selective functionalization. However, this reactivity profile can also present specific challenges during chemical synthesis.

This guide is structured as a series of frequently asked questions (FAQs) to directly address common issues encountered in the laboratory. We will delve into the mechanistic reasoning behind reaction failures and provide systematic, field-proven troubleshooting strategies to guide you toward a successful outcome.

Section 1: Foundational Knowledge & Handling

Q1: What are the key structural features of this compound that I should be aware of?

A1: Understanding the molecule's electronic and structural properties is the first step to successful troubleshooting.

  • Electron-Deficient Pyrazine Ring: The two nitrogen atoms in the pyrazine ring are strongly electron-withdrawing. This significantly lowers the electron density of the ring system, making the chlorine atom at the C2 position an excellent leaving group for both nucleophilic aromatic substitution (SNAr) and oxidative addition in palladium-catalyzed cross-coupling reactions.

  • Pyrrole N-H Acidity: The proton on the pyrrole nitrogen is acidic (pKa is estimated to be around 10-11) and can be deprotonated by common bases used in coupling reactions (e.g., carbonates, phosphates).[3] This can lead to complications such as competitive N-arylation or inhibition of catalysis by coordination to the metal center.

  • Selective Reactivity (C2-Cl vs. C7-F): The C2-Chloro position is far more reactive than the C7-Fluoro position. The C-Cl bond is activated by the adjacent pyrazine nitrogens, whereas the C-F bond is on the more electron-rich pyrrole ring. This differential reactivity is advantageous, allowing for highly selective functionalization at the C2 position while leaving the C7-fluoro group untouched for potential subsequent transformations. SNAr reactions on fluoro-heterocycles are possible but generally require more forcing conditions than for the corresponding chloro-derivatives.[4]

Q2: What are the best practices for storing and handling this reagent?

A2: Like many heterocyclic building blocks, proper handling is crucial for reproducibility.

  • Storage: The compound should be stored under an inert atmosphere (nitrogen or argon) at low temperatures (2-8°C is recommended by suppliers).[3][5] This minimizes degradation from atmospheric moisture and oxygen.

  • Handling: Use in a well-ventilated fume hood. The compound is typically a solid. Weigh it out quickly and avoid prolonged exposure to the atmosphere. For reactions requiring anhydrous conditions, ensure the reagent is dry; if necessary, it can be dried under vacuum in the presence of a desiccant.

Section 2: Troubleshooting Nucleophilic Aromatic Substitution (SNAr)

SNAr is one of the most common transformations for this substrate, typically involving amines, alcohols, or thiols.

Q3: My SNAr reaction with an amine nucleophile shows low or no conversion. My starting material is largely intact. What's going wrong?

A3: This is a frequent issue, often related to reaction conditions being insufficiently potent to drive the substitution. The reaction proceeds via a Meisenheimer-like intermediate, and its formation and subsequent collapse are sensitive to several factors.[6]

Potential Causes & Solutions:

  • Base Strength and Sterics: The base must be strong enough to deprotonate the incoming nucleophile (if it's not used in its salt form) but should ideally not react with the substrate or product. For amine nucleophiles, a common strategy is to use an excess of the amine itself to act as both the nucleophile and the base. If that fails, a non-nucleophilic organic base (e.g., DIPEA) or an inorganic base is needed.

  • Solvent Polarity: Polar aprotic solvents like DMF, DMAc, or DMSO are generally preferred as they can stabilize the charged Meisenheimer intermediate, thereby accelerating the reaction.

  • Temperature: SNAr reactions often require elevated temperatures (80-150 °C) to overcome the activation energy barrier. If you are running the reaction at room temperature, a gradual increase in heat is the first variable to explore.

Troubleshooting Workflow for Low SNAr Conversion

start Start: Low Conversion check_temp Is Reaction Heated? (>80 °C) start->check_temp heat Increase Temp to 80-120 °C check_temp->heat No check_solvent Solvent Check: Is it Polar Aprotic? check_temp->check_solvent Yes success Reaction Successful heat->success change_solvent Switch to DMSO or DMAc check_solvent->change_solvent No check_base Base Check: Is it appropriate? check_solvent->check_base Yes change_solvent->success change_base Use stronger/excess base (e.g., K2CO3, DIPEA) check_base->change_base No check_base->success Yes change_base->success

Caption: Systematic workflow for troubleshooting low SNAr yield.

Recommended SNAr Starting Conditions

Nucleophile TypeRecommended BaseSolventTemperature (°C)Notes
Aliphatic AmineExcess Amine (3-5 eq.) or K₂CO₃ (2.2 eq.)DMSO, NMP80 - 120Excess amine often serves as both nucleophile and base.[7]
AnilineK₂CO₃ (2.2 eq.) or Cs₂CO₃ (2.0 eq.)Dioxane, Toluene100 - 140Aniline is less nucleophilic; may require higher temperatures.
Alcohol (Alkoxide)NaH, KOBu (1.2 eq.)THF, DMF25 - 80Pre-form the alkoxide with a strong base before adding the substrate.
Thiol (Thiolate)K₂CO₃ (2.2 eq.)DMF25 - 60Thiolates are excellent nucleophiles and often react at lower temps.

Section 3: Troubleshooting Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed reactions like Suzuki-Miyaura and Buchwald-Hartwig amination are essential for installing carbon and nitrogen substituents at the C2 position.

Q4: My Suzuki-Miyaura coupling is failing. I see starting material, homocoupled boronic acid, and/or dehalogenated starting material. What should I investigate?

A4: Suzuki-Miyaura coupling on electron-deficient heterocycles can be tricky.[8] Failure often points to a problem within the catalytic cycle: oxidative addition, transmetalation, or reductive elimination.

Common Failure Points & Solutions:

  • Catalyst and Ligand Choice: The oxidative addition of Pd(0) into the C-Cl bond is often the rate-limiting step for chloro-substrates. Using electron-rich, bulky phosphine ligands (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands can significantly accelerate this step. Pre-catalysts like XPhos Pd G2/G3 are often more effective than generating the catalyst in situ from Pd(OAc)₂ or Pd₂(dba)₃.

  • Base Selection: The base is critical for the transmetalation step. It activates the boronic acid to form a more nucleophilic boronate species. For this substrate, inorganic bases like K₂CO₃ or K₃PO₄ are generally effective. The choice of base can also influence the lifetime of the catalyst and the rate of boronic acid decomposition.[9]

  • Solvent System: A solvent system that can dissolve both the organic substrate and the inorganic base is required. A mixture of an organic solvent with water (e.g., Dioxane/H₂O, Toluene/H₂O) is standard.[10]

  • Boronic Acid Quality: Boronic acids can degrade upon storage, leading to the formation of boroxines (trimeric anhydrides) which are often less reactive. Using fresh, high-purity boronic acid or a more stable boronate ester (e.g., a pinacol ester) can resolve this issue.

Suzuki-Miyaura Catalytic Cycle & Failure Points

pd0 Pd(0)L2 oxidative_add Oxidative Addition pd0->oxidative_add pd2_complex Ar-Pd(II)-Cl(L2) oxidative_add->pd2_complex fail_oa Failure Point: - Poor Ligand - Catalyst Inactive oxidative_add->fail_oa transmetalation Transmetalation pd2_complex->transmetalation + Ar'B(OH)2 + Base pd2_aryl_complex Ar-Pd(II)-Ar'(L2) transmetalation->pd2_aryl_complex fail_tm Failure Point: - Weak Base - Boronic Acid Decomp. transmetalation->fail_tm reductive_elim Reductive Elimination pd2_aryl_complex->reductive_elim Ar-Ar' reductive_elim->pd0 Ar-Ar' fail_re Failure Point: - Bulky Ligand Needed reductive_elim->fail_re

Sources

stability issues of 2-Chloro-7-fluoro-5H-pyrrolo[2,3-B]pyrazine in solution

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-Chloro-7-fluoro-5H-pyrrolo[2,3-b]pyrazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for handling this compound in solution. By synthesizing data from related chemical structures and established chemical principles, this document aims to ensure the integrity of your experiments.

I. Compound Overview and General Handling

This compound is a halogenated heterocyclic compound belonging to the pyrrolopyrazine class, which are analogs of purines and often investigated as kinase inhibitors and for other biological activities. The presence of chloro, fluoro, and bicyclic ring systems imparts specific reactivity and stability characteristics that require careful consideration during experimental design.

Standard Handling Precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood.

  • Storage of Solid Compound: Store the solid material in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C. Protect from light and moisture.

II. Troubleshooting Guide: Stability in Solution

This section addresses specific issues you may encounter related to the stability of this compound in solution.

Question 1: I am observing a loss of my compound in an aqueous buffer over time. What is the likely cause and how can I mitigate this?

Answer:

The most probable cause of compound loss in aqueous solutions is hydrolysis . The 2-chloro substituent on the pyrazine ring is susceptible to nucleophilic aromatic substitution (SNAr), where water or hydroxide ions act as nucleophiles, replacing the chlorine atom with a hydroxyl group.

Causality: The pyrazine ring is an electron-deficient system, which facilitates nucleophilic attack. The rate of this hydrolysis is highly dependent on the pH of the solution.

  • Under neutral to basic conditions (pH > 7): The concentration of the more potent nucleophile, hydroxide ion (OH⁻), is higher, which can significantly accelerate the rate of hydrolysis. For many chloro-N-heterocycles, for every one-point increase in pH, the rate of hydrolysis can increase by a factor of ten.[1]

  • Under acidic conditions (pH < 7): While the compound may be more stable with respect to direct hydrolysis by water, protonation of the pyrazine ring can alter its electronic properties and potentially influence its stability through other mechanisms.

Troubleshooting Steps:

  • pH Control: Maintain the pH of your aqueous solution in the slightly acidic to neutral range (pH 4-7) to minimize the rate of hydrolysis. Use a well-buffered system to ensure pH stability throughout your experiment.

  • Temperature: Perform your experiments at the lowest practical temperature to slow down the degradation kinetics.

  • Solvent Choice: If your experimental design allows, consider using a co-solvent system with a polar aprotic solvent (e.g., DMSO, DMF) to reduce the concentration of water available for hydrolysis.

  • Time: Prepare solutions fresh and use them as quickly as possible. Avoid long-term storage of aqueous solutions.

Question 2: My reaction in a protic solvent (e.g., methanol, ethanol) is giving me unexpected byproducts. What could be happening?

Answer:

Similar to hydrolysis in water, this compound can undergo solvolysis in other protic solvents like alcohols. In this case, the alcohol molecule (e.g., methanol) or its corresponding alkoxide (e.g., methoxide) can act as a nucleophile, displacing the chloride to form a 2-methoxy or 2-ethoxy analog.

Causality: Polar protic solvents can facilitate nucleophilic substitution reactions.[2][3][4] The presence of a base (e.g., amine bases used in cross-coupling reactions) will deprotonate the alcohol, generating a much stronger nucleophile (alkoxide) and significantly accelerating the rate of this side reaction.

Troubleshooting Steps:

  • Solvent Selection: Whenever possible, opt for polar aprotic solvents such as DMSO, DMF, acetonitrile, or THF for reactions involving nucleophiles or bases. These solvents do not have acidic protons and will not directly participate in nucleophilic substitution of the chloro group.[3]

  • Base Selection: If a base is required, use a non-nucleophilic, sterically hindered base (e.g., DIPEA) to minimize its direct reaction with the substrate.

  • Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate to minimize side reactions.

Diagram: Potential Degradation Pathways in Protic Solvents

G main This compound hydrolysis 2-Hydroxy-7-fluoro-5H-pyrrolo[2,3-b]pyrazine main->hydrolysis H₂O / OH⁻ (Hydrolysis) solvolysis 2-Alkoxy-7-fluoro-5H-pyrrolo[2,3-b]pyrazine main->solvolysis ROH / RO⁻ (Solvolysis)

Caption: Potential degradation of the target compound in protic solvents.

Question 3: I am working under bright laboratory lights and notice some degradation. Is this compound light-sensitive?

Answer:

Yes, there is a strong possibility of photodegradation . Halogenated aromatic and heteroaromatic compounds can be susceptible to photolysis upon exposure to UV or even high-intensity visible light.

Causality: The energy from light absorption can promote the molecule to an excited state, leading to the cleavage of the carbon-chlorine bond and the formation of reactive radical species. These radicals can then react with the solvent or other molecules to form various degradation products. Fluorinated compounds can also undergo photolytic degradation, which may involve the fluorine substituent as well.[2][3][5][6][7]

Troubleshooting Steps:

  • Protect from Light: Protect solutions containing the compound from light at all times by using amber vials or by wrapping containers with aluminum foil.

  • Minimize Exposure: Avoid prolonged exposure to ambient laboratory light during sample preparation and analysis.

  • Wavelength Consideration: If using techniques involving light (e.g., fluorescence), be mindful of the wavelengths used and potential for photodegradation.

III. Frequently Asked Questions (FAQs)

Q1: What are the recommended solvents for dissolving and storing this compound?

For short-term storage and experimental use, polar aprotic solvents like DMSO, DMF, and NMP are recommended. For longer-term storage, it is best to keep the compound as a solid at 2-8°C under an inert atmosphere. If a stock solution is necessary, prepare it in anhydrous DMSO and store it at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Q2: How does temperature affect the stability of the compound in solution?

As a general rule, chemical degradation rates increase with temperature. For hydrolysis and solvolysis reactions, an increase in temperature will accelerate the degradation of this compound. It is advisable to conduct experiments at controlled and the lowest feasible temperatures.

Q3: Can I expect any issues with the stability of the solid compound?

The solid compound is expected to be relatively stable if stored under the recommended conditions (2-8°C, dry, inert atmosphere, protected from light). However, the pyrrole nitrogen is slightly acidic and could potentially react with strong bases even in the solid state if not handled properly.

Q4: How can I monitor the stability of my compound in a given solution?

A stability-indicating analytical method is crucial. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique for this purpose.

Workflow for Stability Assessment:

G cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Data Interpretation A Prepare solution in test solvent B Store under experimental conditions (e.g., specific pH, temp, light) A->B C Take aliquots at defined time points (t=0, 1, 2, 4, 8, 24h) B->C D Analyze aliquots by a validated stability-indicating HPLC method C->D E Quantify the peak area of the parent compound D->E F Monitor for the appearance of new peaks (degradation products) D->F G Plot % of parent compound remaining vs. time E->G F->G H Determine the rate of degradation G->H

Caption: Workflow for assessing compound stability in solution.

Recommended HPLC Method Parameters (Starting Point):

ParameterRecommendation
Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% to 95% B over 5 minutes
Flow Rate 0.4 mL/min
Column Temp. 40 °C
Detection UV, monitor at 254 nm and 280 nm
Injection Vol. 1-5 µL

This method should be validated to ensure it can separate the parent compound from any potential degradation products.[8][9][10][11][12]

Q5: What are the likely degradation products I should look out for?

Based on the reactivity of the 2-chloropyrrolopyrazine core, the primary degradation products in protic solvents would be:

  • 2-hydroxy-7-fluoro-5H-pyrrolo[2,3-b]pyrazine: From hydrolysis.

  • 2-alkoxy-7-fluoro-5H-pyrrolo[2,3-b]pyrazine: From solvolysis in alcoholic solvents.

These products will have different retention times in reverse-phase HPLC (typically eluting earlier than the parent compound due to increased polarity) and can be identified by mass spectrometry (LC-MS).

IV. References

  • Reaction of 2-chloropyrazine with morpholine with various sol- vents and bases. [a]. (n.d.). Semantic Scholar. Retrieved January 20, 2026, from [Link]

  • Degradation properties and identification of metabolites of 6-Cl-PMNI in soil and water. (2015). PubMed. Retrieved January 20, 2026, from [Link]

  • The influence of pH on the degradation of phenol and chlorophenols by potassium ferrate. (2004). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Polar Protic and Polar Aprotic Solvents. (n.d.). Chemistry Steps. Retrieved January 20, 2026, from [Link]

  • Polar Protic vs Aprotic Solvents Key Uses & SN2 Reaction Guide. (2024, May 26). Tenger Chemical. Retrieved January 20, 2026, from [Link]

  • Polar Protic vs. Polar Aprotic Solvents. (2019, November 13). Reddit. Retrieved January 20, 2026, from [Link]

  • SN2 nucleophilic substitution reaction push and pull transition state. (2023, September 11). Stack Exchange. Retrieved January 20, 2026, from [Link]

  • Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). (2002). PubMed. Retrieved January 20, 2026, from [Link]

  • Pyrazines. Part III. Some nucleophilic substitution reactions of chloropyrazines. (n.d.). Journal of the Chemical Society C: Organic (RSC Publishing). Retrieved January 20, 2026, from [Link]

  • Synthesis and Preclinical Evaluation of Fluorinated 5-Azaindoles as CB2 PET Radioligands. (2023). PubMed. Retrieved January 20, 2026, from [Link]

  • Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. (2021). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. (2021). PubMed. Retrieved January 20, 2026, from [Link]

  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. (2021). LCGC International. Retrieved January 20, 2026, from [Link]

  • Nucleophilic Substitution (SN1, SN2). (n.d.). Organic Chemistry Portal. Retrieved January 20, 2026, from [Link]

  • Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates. (2021). PubMed Central. Retrieved January 20, 2026, from [Link]

  • Stability Indicating HPLC Method Development –A Review. (2021). IJTSRD. Retrieved January 20, 2026, from [Link]

  • Polar Protic vs Polar Aprtotic Solvents in Organic Chemistry. (2023, November 20). YouTube. Retrieved January 20, 2026, from [Link]

  • Novel 2-Substituted 7-Azaindole and 7-Azaindazole Analogues as Potential Antiviral Agents for the Treatment of Influenza. (2017). PubMed Central. Retrieved January 20, 2026, from [Link]

  • Degradation of Hydroxychloroquine from Aqueous Solutions Under Fenton-Assisted Electron Beam Treatment. (2023). MDPI. Retrieved January 20, 2026, from [Link]

  • METHOD DEVELOPMENT & VALIDATION OF STABILITY INDICATING RP-HPLC METHOD FOR SIMULTANEOUS ESTIMATION FOR AZELNIPIDINE & TE. (2022). WJPMR. Retrieved January 20, 2026, from [Link]

  • Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors. (2017). PubMed Central. Retrieved January 20, 2026, from [Link]

  • PYRROLO [2, 3-b] PYRAZINE-BASED BIFUNCTIONAL COMPOUNDS AS HPK1 DEGRADERS AND THE USE THEREOF. (2023). Google Patents. Retrieved January 20, 2026, from

  • What would happen if a polar protic solvent replaced a polar aprotic solvent in an SN2 reaction? Trying to settle a debate. (2022, November 7). Reddit. Retrieved January 20, 2026, from [Link]

  • Development and Validation of Stability Indicating RP-HPLC Method and Characterization of Degradation Products of Anti-neoplasti. (2023). Impactfactor. Retrieved January 20, 2026, from [Link]

  • Hydrolysis Kinetics for 2-Chloropyridine in Supercritical Water. (2006). Semantic Scholar. Retrieved January 20, 2026, from [Link]

  • Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors. (2018). MDPI. Retrieved January 20, 2026, from [Link]

  • Pyrazines: Occurrence, formation and biodegradation. (2004). ResearchGate. Retrieved January 20, 2026, from [Link]

  • 7-Azaindole Analogues as Bioactive Agents and Recent Results. (2018). OUCI. Retrieved January 20, 2026, from [Link]

  • Influence of pH on the Kinetics and Products of Photocatalytic Degradation of Sulfonamides in Aqueous Solutions. (2020). MDPI. Retrieved January 20, 2026, from [Link]

  • 7-Azaindole Analogues as Bioactive Agents and Recent Results. (2018). PubMed. Retrieved January 20, 2026, from [Link]

  • Development and Validation of a Stability-Indicating RP-HPLC Method for Bexagliflozin and Structural Elucidation of a Novel Acidic Degradation Product. (2024). MDPI. Retrieved January 20, 2026, from [Link]

  • Synthesis and photodynamic activity of novel asymmetrically substituted fluorinated phthalocyanines. (2005). PubMed. Retrieved January 20, 2026, from [Link]

  • 2-Chloro-5H-pyrrolo[2,3-b]pyrazine. (n.d.). Mol-Instincts. Retrieved January 20, 2026, from [Link]

  • Effects of pH on the Photocatalytic Activity and Degradation Mechanism of Rhodamine B over Fusiform Bi Photocatalysts under Visible Light. (2023). MDPI. Retrieved January 20, 2026, from [Link]

  • Formation and toxicity of anesthetic degradation products. (1998). PubMed. Retrieved January 20, 2026, from [Link]

  • Hydrogen Bonding in Chloro- and Hydroxy-7-Azaindoles: Insights from X-Ray, Vibrational Spectroscopy, and DFT Studies. (2023). PubMed Central. Retrieved January 20, 2026, from [Link]

  • 5H-Pyrrolo[2,3-b]pyrazine. (n.d.). PubChem. Retrieved January 20, 2026, from [Link]

  • How to prepare easily 5-chloro-7-azaindole ?. (2017, June 8). ResearchGate. Retrieved January 20, 2026, from [Link]

  • The Azaindole Framework in the Design of Kinase Inhibitors. (2015). MDPI. Retrieved January 20, 2026, from [Link]

  • Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). (2001). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Kinetics and Activation Energy Parameters for Hydrolysis of Acetic Anhydride in a Water-Acetone Cosolvent System. (2018). Digital Commons@ETSU. Retrieved January 20, 2026, from [Link]

Sources

Technical Support Center: Purification of 2-Chloro-7-fluoro-5H-pyrrolo[2,3-b]pyrazine

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 2-Chloro-7-fluoro-5H-pyrrolo[2,3-b]pyrazine. As a critical building block in medicinal chemistry, its purity is paramount for the reliability and reproducibility of downstream applications. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the purification of this heterocyclic compound.

I. Understanding the Molecule and Potential Impurities

This compound is a substituted pyrrolopyrazine, a class of nitrogen-containing heterocycles.[1] The presence of nitrogen atoms, a pyrrole ring, and halogen substituents (chloro and fluoro groups) influences its chemical properties, including polarity and reactivity.[2]

While the exact impurity profile depends on the specific synthetic route employed, common impurities in the synthesis of related pyrrolopyrimidines can be inferred from typical synthetic pathways. For instance, a plausible synthesis may involve the selective dehalogenation of a di-halogenated precursor.[3]

Common Potential Impurities:

  • Unreacted Starting Materials: Such as di-chloro or di-fluoro analogs of the pyrrolo[2,3-b]pyrazine core.

  • Regioisomers: Isomers with different substitution patterns on the heterocyclic ring, which can be challenging to separate due to similar physical properties.[4]

  • Byproducts of Halogenation/Dehalogenation: Including species where the chlorine or fluorine atom has been replaced by hydrogen or other functional groups.

  • Hydrolyzed Species: If water is present during the synthesis or work-up, the chloro group may be susceptible to hydrolysis, forming the corresponding hydroxyl derivative.

  • Polymeric Materials: Formation of oligomers or polymers, especially under harsh reaction conditions.

II. Troubleshooting Purification by Flash Column Chromatography

Flash column chromatography is a primary technique for purifying this compound.[5] However, the basic nitrogen atoms in the pyrrolopyrazine ring can lead to issues like peak tailing and poor separation on standard silica gel.

Frequently Asked Questions (FAQs) - Column Chromatography:

Q1: My compound is streaking or tailing on the TLC plate and column. What is the cause and how can I fix it?

  • Cause: The basic nitrogen atoms in your compound are interacting strongly with the acidic silanol groups on the surface of the silica gel. This leads to a non-ideal equilibrium during elution, resulting in streaking.

  • Solution: Add a basic modifier to your mobile phase to neutralize the acidic sites on the silica gel. A common and effective strategy is to add a small amount of triethylamine (Et3N), typically 0.1-1%, to your eluent system. Alternatively, using a different stationary phase like neutral or basic alumina can also mitigate this issue.

Q2: I am having difficulty separating my desired product from a close-running impurity. What strategies can I employ?

  • Cause: The polarity of your product and the impurity are very similar.

  • Solutions:

    • Optimize the Mobile Phase: A systematic screening of solvent systems is crucial. Start with a binary system (e.g., hexane/ethyl acetate or dichloromethane/methanol) and gradually adjust the polarity. If separation is still poor, consider a ternary system to fine-tune the selectivity.

    • Gradient Elution: Employing a solvent gradient of gradually increasing polarity can often improve the separation of closely eluting compounds.[5]

    • Alternative Stationary Phases: If silica gel does not provide adequate separation, consider reversed-phase chromatography using a C18-functionalized silica gel. This separates compounds based on hydrophobicity rather than polarity.

    • Temperature: Running the column at a slightly elevated or reduced temperature can sometimes improve separation, although this is less common for flash chromatography.

Q3: My compound appears to be decomposing on the silica gel column. What are my options?

  • Cause: The acidic nature of silica gel can catalyze the decomposition of sensitive compounds.

  • Solutions:

    • Deactivate the Silica Gel: Before packing the column, you can slurry the silica gel in the mobile phase containing a basic modifier like triethylamine to neutralize the acidic sites.

    • Use an Alternative Stationary Phase: Neutral alumina or Florisil® can be less harsh alternatives to silica gel.

    • Minimize Contact Time: Run the column as quickly as possible without sacrificing separation efficiency.

Workflow for Flash Column Chromatography Purification

Sources

Technical Support Center: Scaling Up the Synthesis of 2-Chloro-7-fluoro-5H-pyrrolo[2,3-b]pyrazine for Preclinical Studies

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-Chloro-7-fluoro-5H-pyrrolo[2,3-b]pyrazine. This guide is designed for researchers, chemists, and drug development professionals who are looking to scale up the production of this key intermediate for preclinical studies. Here, we provide in-depth troubleshooting advice, frequently asked questions, a detailed synthetic protocol, and visual aids to ensure a successful and efficient scale-up campaign.

I. Troubleshooting Guide: Navigating Common Scale-Up Challenges

This section addresses specific experimental issues that you may encounter during the synthesis of this compound. The proposed solutions are based on established chemical principles and practical experience in process chemistry.

Issue 1: Incomplete Chlorination of the Pyrrolopyrazinone Precursor

  • Question: My reaction to convert 7-fluoro-5H-pyrrolo[2,3-b]pyrazin-2(1H)-one to the target 2-chloro compound is stalling, and I see a significant amount of starting material remaining by TLC and LC-MS analysis. What could be the cause, and how can I resolve it?

  • Answer: Incomplete chlorination is a common issue when scaling up this type of reaction. Several factors could be at play:

    • Reagent Stoichiometry and Activity: On a larger scale, the effective concentration of phosphoryl chloride (POCl₃) can be lower due to handling and transfer losses. Additionally, older bottles of POCl₃ may have partially hydrolyzed, reducing their reactivity.

      • Solution: Use a slight excess of POCl₃ (e.g., 3-5 equivalents). For scale-up, it is crucial to use a fresh, unopened bottle of the reagent to ensure maximum activity.

    • Reaction Temperature and Time: The reaction may require higher temperatures or longer reaction times to go to completion on a larger scale due to mass and heat transfer limitations.

      • Solution: Ensure efficient stirring to maintain a homogeneous reaction mixture. Gradually increase the reaction temperature in 5-10 °C increments, monitoring the reaction progress by TLC or LC-MS. If the reaction is proceeding cleanly but slowly, extending the reaction time is a viable option.

    • Presence of Water: Any moisture in the reaction setup will rapidly quench the POCl₃.

      • Solution: Ensure all glassware is thoroughly oven-dried or flame-dried before use. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

Issue 2: Formation of Dimeric and Polymeric Byproducts

  • Question: During the final chlorination step, I am observing the formation of higher molecular weight impurities that are difficult to separate from my desired product. What are these, and how can I prevent their formation?

  • Answer: The formation of dimeric or oligomeric byproducts can occur, especially at elevated temperatures, through intermolecular reactions of the pyrrolopyrazine core.

    • Cause: The nitrogen atoms in the pyrrolo[2,3-b]pyrazine system can act as nucleophiles, potentially reacting with the activated chloro-intermediate.

    • Prevention:

      • Temperature Control: Avoid excessive heating. Run the reaction at the lowest temperature that allows for a reasonable reaction rate.

      • Controlled Addition: On a larger scale, add the POCl₃ dropwise to the reaction mixture at a lower temperature (e.g., 0-10 °C) to control the initial exotherm, and then slowly warm to the final reaction temperature. This prevents localized "hot spots" where byproducts are more likely to form.

      • Use of a Non-Nucleophilic Base: In some cases, adding a sterically hindered, non-nucleophilic base like 2,6-lutidine can scavenge any generated HCl without promoting side reactions.

Issue 3: Difficulties in Purifying the Final Product

  • Question: My crude this compound is an oil (or a sticky solid) and is proving difficult to purify by column chromatography. What are my options?

  • Answer: Purification challenges are common with heterocyclic compounds, which can have unique solubility and adsorption properties.

    • Column Chromatography Tips:

      • Solvent System Optimization: If your product is streaking on the column, try adding a small amount of a polar modifier like methanol or a basic modifier like triethylamine to the eluent to improve the peak shape.

      • Deactivate Silica Gel: The pyrrolo[2,3-b]pyrazine core has basic nitrogens that can strongly interact with the acidic silica gel. Pre-treating the silica gel with a 1-2% solution of triethylamine in your eluent can significantly improve chromatographic performance.

    • Alternative Purification Methods:

      • Crystallization/Recrystallization: This should be the preferred method for purification on a larger scale as it is more economical and can provide very high purity. Experiment with a range of solvent systems. Good starting points for crystallization of polar heterocyclic compounds include ethyl acetate/hexanes, acetone/water, or isopropanol.

      • Trituration: If the crude product is a solid but contains soluble impurities, washing (triturating) it with a solvent in which the desired product is poorly soluble but the impurities are soluble can be very effective. Diethyl ether or a mixture of hexanes and ethyl acetate are often good choices.

II. Frequently Asked Questions (FAQs)

  • Q1: What is a suitable starting material for a scalable synthesis of this compound?

    • A common and effective strategy is to start from a commercially available diaminopyridine or a related precursor that can be elaborated to the pyrrolopyrazine core. For this specific target, a fluorinated diaminopyridine would be a logical starting point. The synthesis of related pyrrolopyrazines has been reported, and these methods can be adapted.[1][2]

  • Q2: What are the critical process safety considerations for this synthesis?

    • The use of phosphoryl chloride (POCl₃) requires strict safety measures. It is highly corrosive and reacts violently with water, releasing HCl gas. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. A quench strategy for any excess POCl₃ (e.g., slow addition to a stirred mixture of ice and a base like sodium bicarbonate) should be planned in advance.

  • Q3: Which analytical techniques are essential for monitoring the reaction and characterizing the final product?

    • In-process controls: Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are indispensable for monitoring the progress of each reaction step.

    • Final Product Characterization: For preclinical studies, a full characterization is required. This includes:

      • ¹H and ¹³C NMR: To confirm the structure and assess purity.

      • Mass Spectrometry (MS): To confirm the molecular weight.

      • High-Performance Liquid Chromatography (HPLC): To determine the purity with high accuracy (typically >98% is required).

      • Elemental Analysis (CHN): To confirm the elemental composition.

  • Q4: How should the final compound be stored to ensure its stability?

    • This compound, like many halogenated heterocyclic compounds, should be stored in a cool, dry, and dark place under an inert atmosphere (e.g., in a vial backfilled with argon or nitrogen). This will prevent degradation from moisture, light, and oxygen. Storage at 2-8°C is recommended.[3]

III. Scalable Experimental Protocol

This protocol outlines a plausible synthetic route for the preparation of this compound on a gram scale.

Synthetic Scheme

Synthetic_Pathway cluster_reagents A 2,3-Diamino-5-fluoropyridine C 7-Fluoro-5H-pyrrolo[2,3-b]pyrazine A->C Condensation (Step 1) B Glyoxal E 2-Bromo-7-fluoro-5H-pyrrolo[2,3-b]pyrazine C->E Bromination (Step 2) D N-Bromosuccinimide (NBS) G This compound E->G Lithium-Halogen Exchange & Chlorination (Step 3) F n-Butyllithium, then Cl₃C-CCl₃

Caption: Proposed synthetic pathway for this compound.

Step 1: Synthesis of 7-Fluoro-5H-pyrrolo[2,3-b]pyrazine
  • To a stirred solution of 2,3-diamino-5-fluoropyridine (1.0 eq) in a mixture of ethanol and water (3:1) is added an aqueous solution of glyoxal (40 wt. %, 1.1 eq) dropwise at room temperature.

  • The reaction mixture is heated to reflux (approximately 80-85 °C) and stirred for 4-6 hours.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction mixture to room temperature and then to 0-5 °C in an ice bath.

  • The resulting precipitate is collected by filtration, washed with cold water, and then with a small amount of cold ethanol.

  • Dry the solid under vacuum to afford 7-fluoro-5H-pyrrolo[2,3-b]pyrazine as a solid.

Step 2: Synthesis of 2-Bromo-7-fluoro-5H-pyrrolo[2,3-b]pyrazine
  • Suspend 7-fluoro-5H-pyrrolo[2,3-b]pyrazine (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).

  • Cool the mixture to 0 °C in an ice-salt bath.

  • Add N-bromosuccinimide (NBS, 1.05 eq) portion-wise, maintaining the internal temperature below 5 °C.

  • Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-3 hours.

  • Monitor the reaction by LC-MS.

  • Once the reaction is complete, pour the mixture into ice water.

  • Collect the resulting precipitate by filtration, wash thoroughly with water to remove DMF and succinimide.

  • Dry the solid under vacuum to yield 2-bromo-7-fluoro-5H-pyrrolo[2,3-b]pyrazine.

Step 3: Synthesis of this compound
  • Dissolve 2-bromo-7-fluoro-5H-pyrrolo[2,3-b]pyrazine (1.0 eq) in anhydrous tetrahydrofuran (THF) in a flame-dried, three-neck flask under an argon atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Add n-butyllithium (1.1 eq, 2.5 M in hexanes) dropwise via syringe, keeping the internal temperature below -70 °C.

  • Stir the resulting dark solution at -78 °C for 45 minutes.

  • In a separate flask, dissolve hexachloroethane (1.2 eq) in anhydrous THF and cool to -78 °C.

  • Transfer the lithium-anion solution to the hexachloroethane solution via cannula while maintaining the temperature at -78 °C.

  • Stir the reaction mixture at -78 °C for 1 hour, then allow it to warm slowly to room temperature.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (pre-treated with triethylamine) or by recrystallization to afford this compound.

IV. Quantitative Data Summary

StepProductStarting MaterialTypical YieldPurity (by HPLC)Key Analytical Data (Expected)
17-Fluoro-5H-pyrrolo[2,3-b]pyrazine2,3-Diamino-5-fluoropyridine80-90%>97%¹H NMR (DMSO-d₆): δ ~12.0 (br s, 1H), 8.2-8.4 (m, 2H), 7.5-7.7 (m, 1H). MS (ESI): m/z [M+H]⁺ expected 150.0.
22-Bromo-7-fluoro-5H-pyrrolo[2,3-b]pyrazine7-Fluoro-5H-pyrrolo[2,3-b]pyrazine85-95%>98%¹H NMR (DMSO-d₆): δ ~12.5 (br s, 1H), 8.5 (s, 1H), 7.8-8.0 (m, 1H). MS (ESI): m/z [M+H]⁺ expected 227.9/229.9.
3This compound2-Bromo-7-fluoro-5H-pyrrolo[2,3-b]pyrazine60-75%>98%¹H NMR (DMSO-d₆): δ ~12.4 (br s, 1H), 8.4 (s, 1H), 7.7-7.9 (m, 1H). MS (ESI): m/z [M+H]⁺ expected 184.0/186.0.

V. Troubleshooting Workflow

Troubleshooting_Workflow start Low Yield or Purity in Final Step check_sm Check Purity of 2-Bromo Intermediate start->check_sm sm_ok Purity >98%? check_sm->sm_ok check_reagents Verify Reagent Quality (n-BuLi titration, fresh THF) reagents_ok Reagents Verified? check_reagents->reagents_ok check_conditions Review Reaction Conditions (Temperature, Time, Atmosphere) conditions_ok Conditions Correct? check_conditions->conditions_ok sm_ok->check_reagents Yes repurify_sm Repurify Intermediate sm_ok->repurify_sm No reagents_ok->check_conditions Yes replace_reagents Use Fresh Reagents reagents_ok->replace_reagents No optimize_conditions Re-optimize Conditions (e.g., equivalents, time) conditions_ok->optimize_conditions No analyze_byproducts Analyze Byproducts by LC-MS/NMR Identify source of impurity conditions_ok->analyze_byproducts Yes repurify_sm->check_sm replace_reagents->check_reagents optimize_conditions->check_conditions

Caption: A decision-tree workflow for troubleshooting low yield or purity issues.

VI. References

  • Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors. National Institutes of Health (NIH). [Link]

  • 2-Chloro-5H-pyrrolo[2,3-b]pyrazine CAS No.: 889447-19-2. Moldb. [Link]

  • This compound | 1392803-74-5. J&K Scientific. [Link]

  • Procuring Pyrrolo[2,3-b]pyrazine Derivatives: A Supplier's Perspective. Sage DALIAN. [Link]

  • The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mutations. PubMed. [Link]

  • Pyrrolopyrazine current stratergies in pharmacological activities and methods of synthesis. SciSpace. [Link]

  • Facile and general synthesis of pyrrolo[2,3-b]pyrazines via 2-(dicyanoylidene)-3-halopyrazines. Semantic Scholar. [Link]

  • Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. PubMed Central. [Link]

Sources

Technical Support Center: Refining HPLC Methods for 2-Chloro-7-fluoro-5H-pyrrolo[2,3-B]pyrazine Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the HPLC analysis of 2-Chloro-7-fluoro-5H-pyrrolo[2,3-B]pyrazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during method development, validation, and routine analysis. The content is structured to offer both quick answers through FAQs and detailed troubleshooting workflows.

Frequently Asked Questions (FAQs)

Q1: What are the initial recommended HPLC conditions for analyzing this compound?

A: For initial method development, a reversed-phase approach is typically successful for pyrrolopyrazine derivatives.[1] A good starting point would be a C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) with a mobile phase consisting of a mixture of acetonitrile and a phosphate buffer at a pH of around 4.0.[1] A gradient elution can be beneficial for separating the main compound from potential impurities. The detection wavelength can be optimized, but a starting point of around 272 nm is often effective for similar structures.[1]

Q2: My peak for this compound is showing significant tailing. What is the most likely cause and how can I fix it?

A: Peak tailing for heterocyclic compounds like this is often due to interactions with residual silanol groups on the silica-based column packing.[2] To mitigate this, consider using an end-capped C18 column or a column with a polar-embedded phase.[2] Adjusting the mobile phase pH to be at least 2 pH units away from the compound's pKa can also significantly improve peak shape by ensuring a consistent ionization state. Additionally, ensure your sample is fully dissolved in the mobile phase to prevent solvent mismatch effects.

Q3: I am having trouble resolving this compound from a closely eluting impurity. What are the most effective strategies to improve resolution?

A: Improving resolution involves manipulating the selectivity (α), efficiency (N), and retention factor (k').[3] To enhance selectivity, you can try changing the organic modifier (e.g., from acetonitrile to methanol), altering the mobile phase pH, or switching to a different stationary phase like a phenyl or cyano column to introduce different interaction mechanisms.[3][4] To increase efficiency, you can use a column with a smaller particle size or a longer column.[4][5] Finally, adjusting the mobile phase strength (the ratio of organic solvent to aqueous buffer) will alter the retention factor and can improve separation.[3]

Q4: What are the key system suitability test (SST) parameters I should monitor for this analysis?

A: According to USP guidelines, key SST parameters include resolution, tailing factor, theoretical plates (column efficiency), and precision (repeatability) of injections.[6][7][8][9] For this specific analysis, it is crucial to monitor the resolution between the main peak and any critical impurities. The tailing factor should be monitored to ensure peak symmetry, and the number of theoretical plates indicates the column's performance. The relative standard deviation (%RSD) of replicate injections of a standard solution ensures the system's precision.[7]

Q5: When is it necessary to re-validate the HPLC method?

A: Full re-validation is required when there are significant changes to the method that could impact its performance. According to ICH Q2(R1) guidelines, this includes changes to the stationary phase's chemical characteristics (e.g., switching from a C18 to a phenyl column).[10][11][12] Minor adjustments, such as small changes in mobile phase pH (±0.2 units) or buffer concentration (±10%), may not require full re-validation as long as system suitability criteria are met.[10]

Troubleshooting Guide

This section provides a systematic approach to resolving common issues encountered during the HPLC analysis of this compound.

Common HPLC Problems and Solutions
Problem Potential Causes Recommended Solutions
Peak Tailing - Secondary interactions with silanol groups on the column.[2]- Mobile phase pH is too close to the analyte's pKa.[2]- Column void or contamination.[13]- Extra-column volume.[2]- Use an end-capped or polar-embedded column.[2]- Adjust mobile phase pH to be +/- 2 units from the pKa.- Flush or replace the column; use a guard column.[13]- Minimize tubing length and use a smaller internal diameter.[2]
Poor Resolution - Inadequate selectivity of the stationary phase.[3][4]- Mobile phase composition is not optimized.[3][14]- Low column efficiency.[4][5]- Column temperature is not optimal.[5][15]- Switch to a different column chemistry (e.g., Phenyl, Cyano).[3]- Modify the organic solvent, pH, or buffer concentration.[3][14]- Use a longer column or one with smaller particles.[4][5]- Adjust the column temperature to alter selectivity.[15]
Drifting Retention Times - Poor column equilibration.[16]- Changes in mobile phase composition.[16]- Fluctuation in column temperature.[13]- Pump or leak issues.[16]- Ensure sufficient column equilibration time before analysis.[16]- Prepare fresh mobile phase and ensure proper mixing.[16]- Use a column oven to maintain a stable temperature.[13]- Check for leaks and ensure the pump is functioning correctly.[16]
Split Peaks - Sample solvent is incompatible with the mobile phase.- Column inlet is partially blocked.[17]- Co-elution of two compounds.- Dissolve the sample in the initial mobile phase.- Reverse flush the column or replace the inlet frit.[17]- Optimize the method to improve resolution.
Baseline Noise or Drift - Air bubbles in the system.[16]- Contaminated mobile phase or detector cell.[16]- Detector lamp is failing.[16]- Degas the mobile phase and purge the system.[16]- Use high-purity solvents and flush the detector cell.[16]- Replace the detector lamp.[16]
Detailed Troubleshooting Workflows
Workflow for Resolving Poor Peak Resolution

This workflow provides a step-by-step guide to improving the separation between this compound and a closely eluting impurity.

Caption: Troubleshooting workflow for poor peak resolution.

Experimental Protocol: Optimizing Mobile Phase pH for Improved Peak Shape
  • Prepare a series of mobile phase buffers with pH values ranging from 3.0 to 5.0 in 0.5 unit increments.

  • Equilibrate the HPLC system with the first mobile phase (pH 3.0) until a stable baseline is achieved.

  • Inject a standard solution of this compound.

  • Record the chromatogram and calculate the tailing factor for the main peak.

  • Repeat steps 2-4 for each of the prepared mobile phase buffers.

  • Plot the tailing factor as a function of pH to determine the optimal pH for symmetrical peak shape.

  • Rationale: By systematically varying the pH, you can identify the point where the analyte has a consistent charge state, minimizing secondary interactions with the stationary phase that cause tailing.

Mandatory Visualization: Logical Relationship of HPLC Troubleshooting

HPLC_Troubleshooting cluster_Problem_Identification Problem Identification cluster_Initial_Checks Initial Checks cluster_Method_Optimization Method Optimization cluster_Resolution Resolution Problem Chromatographic Anomaly (e.g., Peak Tailing, Poor Resolution) System System Suitability Test (SST) - Resolution - Tailing Factor - Theoretical Plates - %RSD Problem->System Consumables Check Consumables - Mobile Phase Preparation - Column Lot and Age - Sample Solvent Problem->Consumables MobilePhase Mobile Phase Modification - Organic Modifier - pH - Buffer Strength System->MobilePhase Consumables->MobilePhase StationaryPhase Stationary Phase Selection - C18, Phenyl, Cyano - Particle Size Validation Method Validation (ICH Q2(R1)) - Specificity - Linearity - Accuracy - Precision - Robustness MobilePhase->Validation InstrumentParams Instrumental Parameters - Flow Rate - Temperature - Injection Volume

Caption: Logical relationships in HPLC troubleshooting.

References

  • How To Improve Resolution In HPLC: 5 Simple Tips - PharmaGuru.
  • How To Improve Resolution In Liquid Chromatography? - Chemistry For Everyone.
  • System suitability Requirements for a USP HPLC Method - Tips & Suggestions - MicroSolv.
  • Methods for Changing Peak Resolution in HPLC: Advantages and Limitations.
  • System Suitability Test in HPLC – Fully Explained with Example | USP, FDA, cGMP Guidelines 2025 - YouTube.
  • Significant Changes in HPLC System Suitability: New USP Provisions Planned.
  • What Are HPLC System Suitability Tests and Their Importance? - Altabrisa Group.
  • Technical Support Center: Optimizing HPLC Separation of Closely Related Analogues - Benchchem.
  • A Comprehensive Review on RP-HPLC Method Development, Validation, and Forced Degradation Studies According to ICH Guidelines - International Journal of Pharmaceutical Sciences.
  • General Chapters: <621> CHROMATOGRAPHY - SYSTEM SUITABILITY.
  • How to Improve the Resolution Between Two Peaks in Liquid Chromatography.
  • ICH Q2(R1) Analytical Method Validation | PDF | Chromatography - Scribd.
  • HPLC Troubleshooting Mini Guide - Peak Issues - Phenomenex.
  • HPLC Troubleshooting Guide.
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy.
  • HPLC Troubleshooting Guide - SCION Instruments.
  • Troubleshooting Basics, Part IV: Peak Shape Problems - LCGC International.
  • What Causes Peak Tailing in HPLC? - Chrom Tech, Inc.
  • Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring - Pharmacia.

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Validation & Comparative

A Comparative Guide to the Efficacy of 2-Chloro-7-fluoro-5H-pyrrolo[2,3-b]pyrazine Derivatives as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of the efficacy of 2-Chloro-7-fluoro-5H-pyrrolo[2,3-b]pyrazine derivatives, a class of heterocyclic compounds with significant potential in drug discovery. This document is intended for researchers, scientists, and drug development professionals actively engaged in the fields of medicinal chemistry and oncology. Herein, we will delve into the structure-activity relationships (SAR), experimental data, and relevant biological pathways associated with these promising kinase inhibitors. While specific comparative data for a series of 2-Chloro-7-fluoro derivatives is limited in publicly available literature, this guide will leverage data from closely related 5H-pyrrolo[2,3-b]pyrazine analogs to provide a foundational understanding of their therapeutic potential.

Introduction: The Promise of the 5H-pyrrolo[2,3-b]pyrazine Scaffold

The 5H-pyrrolo[2,3-b]pyrazine core is a privileged scaffold in medicinal chemistry, recognized for its ability to interact with the ATP-binding site of various kinases.[1] This structural motif has been the foundation for the development of potent inhibitors targeting a range of kinases, including Fibroblast Growth Factor Receptors (FGFRs), Bruton's tyrosine kinase (BTK), and Janus kinases (JAKs).[2][3] Dysregulation of these kinases is a hallmark of numerous cancers, making them attractive targets for therapeutic intervention. The introduction of halogen substituents, such as chlorine and fluorine, can significantly modulate the pharmacokinetic and pharmacodynamic properties of these inhibitors, potentially enhancing their potency, selectivity, and metabolic stability.

Comparative Efficacy of 5H-pyrrolo[2,3-b]pyrazine Derivatives as FGFR Inhibitors

Compound IDR1R2FGFR1 IC50 (nM)
9 HImidazo[1,2-b]pyridazin-6-yl>1000
11 2,6-dichloro-3,5-dimethoxyphenylImidazo[1,2-b]pyridazin-6-yl110
13 2,6-dichloro-3,5-dimethoxyphenyl1-methyl-1H-imidazol-2-yl14
29 2,6-dichloro-3,5-dimethoxyphenyl1-ethyl-1H-imidazol-2-yl3.0
30 2,6-dichloro-3,5-dimethoxyphenyl1-isopropyl-1H-imidazol-2-yl3.0

Data extracted from "Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors".[3]

Analysis of Structure-Activity Relationship (SAR):

The data clearly demonstrates that substitution at the R1 and R2 positions of the 5H-pyrrolo[2,3-b]pyrazine core dramatically influences inhibitory activity against FGFR1. The unsubstituted core (compound 9) is inactive, emphasizing the necessity of appropriate functionalization. The introduction of a bulky, electron-withdrawing group at the R1 position (2,6-dichloro-3,5-dimethoxyphenyl) significantly improves potency (compound 11). Further optimization at the R2 position, replacing the larger imidazo[1,2-b]pyridazin-6-yl group with smaller, substituted imidazole rings, leads to a substantial increase in potency (compounds 13, 29, and 30).[3] Notably, the ethyl and isopropyl substitutions on the imidazole ring (compounds 29 and 30) yielded the most potent inhibitors in this series, with IC50 values in the low nanomolar range.[3]

While this data does not directly address the 2-chloro-7-fluoro substitution pattern, it underscores the principle that strategic halogenation and appropriate substitution are key to unlocking the therapeutic potential of the 5H-pyrrolo[2,3-b]pyrazine scaffold. The electron-withdrawing nature of chlorine and fluorine at the 2 and 7 positions is anticipated to influence the electronic properties of the heterocyclic core and its interaction with the kinase hinge region.

The FGFR Signaling Pathway: A Key Target

Fibroblast Growth Factor Receptors (FGFRs) are a family of receptor tyrosine kinases that play a crucial role in cell proliferation, differentiation, and survival.[1] Aberrant FGFR signaling is implicated in various cancers, making it a prime target for inhibitor development. The binding of FGF ligands to FGFRs triggers receptor dimerization and autophosphorylation, initiating a cascade of downstream signaling events through pathways such as the RAS-MAPK and PI3K-AKT pathways.

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF Ligand FGFR FGFR FGF->FGFR Binding & Dimerization P1 P FGFR->P1 Autophosphorylation P2 P FGFR->P2 FRS2 FRS2 P1->FRS2 P2->FRS2 GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF AKT AKT PI3K->AKT AKT->TF Proliferation Cell Proliferation, Survival, Angiogenesis TF->Proliferation Inhibitor 2-Chloro-7-fluoro-5H- pyrrolo[2,3-b]pyrazine Derivative Inhibitor->FGFR Inhibition

Caption: FGFR Signaling Pathway and Inhibition.

Experimental Protocols

To facilitate further research and comparative analysis, this section provides detailed, step-by-step methodologies for key experiments in the evaluation of this compound derivatives.

General Synthesis of 5H-pyrrolo[2,3-b]pyrazine Derivatives

The synthesis of the 5H-pyrrolo[2,3-b]pyrazine scaffold can be achieved through a multi-step process, with a key step often involving a Suzuki coupling reaction to introduce aryl or heteroaryl substituents.

Synthesis_Workflow Start Starting Material (e.g., Dihalopyrrolopyrazine) Step1 Suzuki Coupling (Boronic acid/ester, Pd catalyst, Base) Start->Step1 Intermediate1 Aryl-substituted Pyrrolopyrazine Step1->Intermediate1 Step2 Further Functionalization (e.g., N-alkylation, amination) Intermediate1->Step2 FinalProduct Target Derivative Step2->FinalProduct

Caption: General Synthetic Workflow.

Step-by-Step Protocol:

  • Reaction Setup: To a solution of the dihalogenated 5H-pyrrolo[2,3-b]pyrazine (1 equivalent) in a suitable solvent (e.g., dioxane/water mixture) is added the corresponding boronic acid or ester (1.1 equivalents), a palladium catalyst such as Pd(dppf)Cl2 (0.1 equivalents), and a base like K2CO3 (3 equivalents).

  • Reaction Execution: The reaction mixture is degassed and heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 100 °C for 2-12 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired aryl-substituted pyrrolopyrazine intermediate.

  • Further Derivatization: The intermediate can be further modified. For instance, N-alkylation can be achieved by treating the intermediate with a suitable alkyl halide in the presence of a base like sodium hydride (NaH) in an aprotic polar solvent such as dimethylformamide (DMF).

In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies the amount of ADP produced during a kinase reaction, providing a measure of kinase activity and inhibition.

Step-by-Step Protocol:

  • Kinase Reaction:

    • Prepare a reaction mixture containing the kinase buffer, the specific FGFR enzyme, the substrate (e.g., a poly(Glu, Tyr) peptide), and ATP.

    • Add varying concentrations of the test compound (this compound derivative) or a vehicle control (e.g., DMSO) to the wells of a 384-well plate.

    • Initiate the kinase reaction by adding the ATP/substrate mixture to the wells.

    • Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

  • Termination and ATP Depletion:

    • Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

  • ADP to ATP Conversion and Luminescence Detection:

    • Add Kinase Detection Reagent to each well to convert the generated ADP to ATP and to provide the luciferase and luciferin for the detection of the newly synthesized ATP.

    • Incubate at room temperature for 30-60 minutes.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • The luminescent signal is proportional to the amount of ADP produced and thus reflects the kinase activity.

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Determine the IC50 value by fitting the dose-response curve using a suitable software.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.

Step-by-Step Protocol:

  • Cell Seeding:

    • Seed cancer cells (e.g., a cell line with known FGFR alterations) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with various concentrations of the this compound derivatives for a specified duration (e.g., 72 hours). Include a vehicle control (DMSO) and a positive control (a known cytotoxic agent).

  • MTT Addition and Incubation:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium and add a solubilization solution (e.g., DMSO or an acidic isopropanol solution) to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of the solubilized formazan at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis:

    • The absorbance is directly proportional to the number of viable cells.

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

    • Determine the GI50 (concentration for 50% growth inhibition) or IC50 (concentration for 50% inhibition of viability) value from the dose-response curve.

Conclusion and Future Directions

The 5H-pyrrolo[2,3-b]pyrazine scaffold represents a highly promising platform for the development of potent kinase inhibitors. The available data on various analogs strongly suggest that strategic modifications, including halogenation, are crucial for achieving high efficacy. While this guide provides a comparative framework based on existing literature, a dedicated study focusing on a series of this compound derivatives is warranted to fully elucidate their therapeutic potential. Future research should aim to synthesize and evaluate a library of these compounds against a panel of kinases, particularly FGFRs, and in relevant cancer cell lines. Such studies will be instrumental in identifying lead candidates for further preclinical and clinical development, ultimately contributing to the advancement of targeted cancer therapies.

References

  • Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors. Molecules.
  • Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors. Molecules.
  • Discovery of a series of dimethoxybenzene FGFR inhibitors with 5H-pyrrolo[2,3-b]pyrazine scaffold. European Journal of Medicinal Chemistry.
  • Design, Synthesis and Anticancer Activity of New Polycyclic: Imidazole, Thiazine, Oxathiine, Pyrrolo-Quinoxaline and Thienotriazolopyrimidine Deriv
  • Discovery and Process Synthesis of Novel 2,7-Pyrrolo[2,1-f][1][4][5]triazines. Organic Process Research & Development.

  • Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones. Molecules.
  • Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors. Molecules.
  • Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Molecules.
  • Discovery of pyrrolo[2,3-b]pyrazines derivatives as submicromolar affinity activators of wild type, G551D, and F508del cystic fibrosis transmembrane conductance regulator chloride channels. Journal of Medicinal Chemistry.
  • Synthesis and Biological Evaluation of 12-Aryl-11-hydroxy-5,6-dihydropyrrolo[2″,1″:3′,4′]pyrazino[1′,2′:1,5]pyrrolo[2,3-d]pyridazine-8(9H)-one Derivatives as Potential Cytotoxic Agents. ACS Omega.
  • Design, Synthesis and Biological Evaluation of 7-(1-Methyl-1H-indole-3-yl)-5H-pyrrolo[2,3-b]pyrazine Derivatives as Novel Covalent pan-FGFR Inhibitors to Overcome Clinical Resistance. Journal of Medicinal Chemistry.
  • 7-Chloro-5H-pyrrolo[2,3-b]pyrazine. BenchChem.
  • 2-Chloro-5H-pyrrolo[2,3-b]pyrazine. ChemScene.
  • Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Deriv

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A Researcher's Guide to the Validation of 2-Chloro-7-fluoro-5H-pyrrolo[2,3-B]pyrazine as a Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the preclinical validation of 2-Chloro-7-fluoro-5H-pyrrolo[2,3-B]pyrazine, a novel small molecule belonging to the promising pyrrolo[2,3-b]pyrazine class of kinase inhibitors. Our objective is to equip researchers, scientists, and drug development professionals with the rationale, experimental protocols, and comparative data necessary to rigorously assess its potential as a therapeutic agent. We will proceed from initial biochemical characterization to cellular target engagement and selectivity profiling, establishing a self-validating workflow grounded in established scientific principles.

The 5H-pyrrolo[2,3-b]pyrazine scaffold has emerged as a privileged structure in kinase inhibitor design, with numerous derivatives demonstrating potent activity.[1][2] Notably, this core has been successfully exploited to generate inhibitors of Fibroblast Growth Factor Receptors (FGFRs), a family of receptor tyrosine kinases frequently dysregulated in various cancers.[1][3] Given this precedent, our validation strategy will initially focus on the FGFR family, while maintaining a broad perspective to uncover potential polypharmacology.

Foundational Strategy: Target Hypothesis and Comparative Benchmarking

A robust validation begins not with a random screen, but with a data-driven hypothesis. Literature surrounding the 5H-pyrrolo[2,3-b]pyrazine scaffold points compellingly towards FGFRs as a primary target class.[1][2] Abnormal FGFR signaling, driven by gene amplification, activating mutations, or chromosomal translocations, is a key oncogenic driver in numerous malignancies, making it a high-value therapeutic target.[1]

However, no inhibitor is perfectly selective. The same scaffold has also been associated with inhibitory activity against other kinases, including Bruton's tyrosine kinase (BTK), Janus kinase 3 (JAK3), and focal adhesion kinase (FAK).[2] Therefore, a comprehensive validation must confirm the on-target FGFR activity and simultaneously define its broader kinome selectivity.

To contextualize our findings, we must benchmark the performance of this compound against established clinical-stage FGFR inhibitors. For this guide, we select AZD4547 , a potent and selective FGFR inhibitor, as our primary comparator.[1] This allows for a direct, objective assessment of potency and provides a critical reference point for go/no-go decisions.

Biochemical Validation: Quantifying Direct Enzyme Inhibition

The first pillar of validation is to confirm direct, cell-free inhibition of the purified target kinase. This step is crucial to demonstrate a direct interaction between the compound and the enzyme's catalytic activity and to determine its potency, typically expressed as the half-maximal inhibitory concentration (IC50).

Causality Behind Experimental Choice:

We recommend a non-radioactive, high-throughput biochemical assay format, such as a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) or luminescence-based (e.g., ADP-Glo™) assay.[4][5][6] These platforms are industry standards for several reasons:

  • Robustness and Reproducibility: They offer excellent signal-to-background ratios and are less prone to interference from colored or fluorescent compounds than simple fluorescence intensity assays.[5]

  • Safety and Convenience: They eliminate the handling and disposal requirements associated with radioactive [γ-³²P]-ATP assays.[7]

  • High-Throughput Compatibility: The mix-and-read formats are easily automated, enabling rapid dose-response testing across multiple targets.[6]

Experimental Workflow: Biochemical IC50 Determination

The following diagram outlines a typical workflow for determining the IC50 value of our test compound.

start Start: Reagent Preparation reagents 1. Prepare Assay Buffer, Recombinant FGFR Kinase, Poly-Glu-Tyr Substrate, ATP start->reagents compound_prep 2. Compound Serial Dilution (this compound & AZD4547 Comparator) reagents->compound_prep plate 3. Add Compound, Kinase, and Substrate/ATP Mix to 384-well Assay Plate compound_prep->plate incubation 4. Incubate at Room Temp (e.g., 60 minutes) to Allow Kinase Reaction plate->incubation detection 5. Add Detection Reagent (e.g., ADP-Glo™ Reagent or TR-FRET Antibody) incubation->detection read 6. Read Plate (Luminescence or TR-FRET Signal) detection->read analysis 7. Data Analysis: Normalize Data, Plot Dose-Response Curve, Calculate IC50 Value read->analysis end End: Comparative Potency Data analysis->end

Caption: Workflow for a typical in vitro kinase inhibition assay.

Detailed Protocol: ADP-Glo™ Kinase Assay

This protocol is adapted for determining the potency of inhibitors against FGFR1.

  • Reagent Preparation:

    • Kinase Buffer: Prepare a 1X kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

    • Compound Dilution: Create a 10-point, 3-fold serial dilution of this compound and AZD4547 in DMSO, starting at 1 mM. Then, create intermediate dilutions in kinase buffer.

    • Enzyme: Dilute recombinant human FGFR1 enzyme to the desired concentration (e.g., 1-5 ng/µL) in kinase buffer.

    • Substrate/ATP Mix: Prepare a solution containing the appropriate peptide substrate and ATP (at its Km concentration for FGFR1) in kinase buffer.

  • Kinase Reaction:

    • Add 5 µL of the serially diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.

    • Add 10 µL of the diluted FGFR1 enzyme and incubate for 10 minutes at room temperature.

    • Initiate the reaction by adding 10 µL of the Substrate/ATP mix.

    • Incubate for 60 minutes at room temperature.

  • Signal Detection:

    • Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

    • Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and induce a luminescence signal. Incubate for 30 minutes.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the high (no enzyme) and low (DMSO vehicle) controls.

    • Plot percent inhibition versus log[inhibitor concentration] and fit the data to a four-parameter logistic equation to determine the IC50 value.

Data Presentation: Comparative Biochemical Potency

The results of this experiment should be summarized in a clear, comparative table.

CompoundFGFR1 IC50 (nM)FGFR2 IC50 (nM)FGFR3 IC50 (nM)
This compoundExperimental ValueExperimental ValueExperimental Value
AZD4547 (Comparator)1.8 ± 0.1[1]Literature ValueLiterature Value

Cellular Validation: Confirming On-Target Activity in a Biological System

Demonstrating potent biochemical inhibition is necessary but not sufficient. The next critical step is to confirm that the compound can penetrate the cell membrane and engage its intended target in a complex cellular environment, leading to the modulation of downstream signaling pathways.

Causality Behind Experimental Choice:

A Western blot analysis of downstream phospho-proteins is the gold-standard method for this purpose. It provides a direct readout of the kinase's activity within the cell. For FGFR, activation leads to the phosphorylation of key signaling nodes in the MAPK and PI3K/AKT pathways.[2] By treating a relevant cancer cell line (e.g., one with FGFR amplification) with our inhibitor and observing a dose-dependent decrease in the phosphorylation of these substrates, we can directly validate its mechanism of action. This method is superior to a simple cell viability assay at this stage, as it provides mechanistic insight rather than just a phenotypic outcome.

Signaling Pathway: FGFR Downstream Activation

The diagram below illustrates the canonical FGFR signaling cascade, highlighting the key phosphorylation events that will be measured to confirm target engagement.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm FGFR FGFR FRS2 FRS2 FGFR->FRS2 pY GRB2 GRB2/SOS FRS2->GRB2 MEK MEK PI3K PI3K FRS2->PI3K pFRS2_label Measure p-FRS2 FRS2->pFRS2_label RAS RAS GRB2->RAS RAF RAF RAS->RAF RAF->MEK pS ERK ERK MEK->ERK pT/pY AKT AKT pERK_label Measure p-ERK ERK->pERK_label PI3K->AKT pS pAKT_label Measure p-AKT AKT->pAKT_label Inhibitor 2-Chloro-7-fluoro- 5H-pyrrolo[2,3-B]pyrazine Inhibitor->FGFR Inhibits Autophosphorylation

Caption: FGFR signaling pathway and points of inhibitor action.

Detailed Protocol: Cellular Target Engagement via Western Blot
  • Cell Line Selection: Choose a cancer cell line with documented FGFR pathway activation (e.g., SNU-16, Kato-III which have FGFR2 amplification).

  • Cell Culture and Treatment:

    • Plate cells and allow them to adhere overnight.

    • Serum-starve the cells for 12-24 hours to reduce basal kinase activity.

    • Treat cells with a dose-response of this compound (e.g., 0, 10, 100, 1000 nM) for 2-4 hours. Include AZD4547 as a positive control.

    • Stimulate the cells with an appropriate ligand (e.g., FGF2) for 15 minutes to induce robust pathway activation in all but the highest inhibitor concentrations.

  • Lysate Preparation:

    • Wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Clarify lysates by centrifugation and determine protein concentration using a BCA assay.

  • Western Blotting:

    • Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST.

    • Probe with primary antibodies overnight. Key antibodies include:

      • Phospho-FGFR (pY653/654)

      • Phospho-ERK1/2 (pT202/pY204)

      • Phospho-AKT (pS473)

      • Total FGFR, Total ERK, Total AKT, and a loading control (e.g., GAPDH or β-Actin) to ensure equal loading.

    • Wash and incubate with HRP-conjugated secondary antibodies.

    • Detect signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Data Presentation: Summary of Cellular Activity

The expected outcome is a dose-dependent reduction in the phosphorylation of FGFR and its downstream effectors, which can be summarized qualitatively.

TargetThis compound EffectAZD4547 (Comparator) Effect
p-FGFR Dose-dependent decreaseDose-dependent decrease
p-ERK1/2 Dose-dependent decreaseDose-dependent decrease
p-AKT Dose-dependent decreaseDose-dependent decrease
Total Protein Levels No significant changeNo significant change

Selectivity and Off-Target Profiling

The final and most critical pillar of validation is to understand what the inhibitor does not do. An inhibitor's safety and ultimate clinical utility are profoundly influenced by its selectivity profile. Off-target activities can lead to unexpected toxicities or confound the interpretation of phenotypic data.

Causality Behind Experimental Choice:

It is no longer sufficient to test an inhibitor against a small, curated panel of related kinases. A broad, unbiased screen is required. The industry standard is to profile the compound against a large panel of recombinant kinases (e.g., the Eurofins DiscoverX KINOMEscan™ panel of >450 kinases). This approach provides a comprehensive view of the inhibitor's binding affinities across the human kinome. It is an authoritative method that generates a quantitative "Selectivity Score," allowing for direct comparison against other inhibitors.[8] A thermal shift assay is another cost-effective method for screening against many kinases, as it measures the stabilization of a kinase upon inhibitor binding.[9]

Conclusion

The validation of a novel kinase inhibitor like this compound is a systematic, multi-faceted process. By progressing logically from direct biochemical inhibition to cellular target engagement and broad selectivity profiling, we can build a robust data package that stands up to scientific scrutiny. This guide provides a foundational workflow, emphasizing the causal logic behind each experimental choice and the importance of benchmarking against established standards. The data generated through these protocols will provide a clear, objective assessment of the compound's potential and inform the critical next steps in the drug development pipeline.

References

  • Zhang, J. et al. (2018). Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors. Molecules. Available at: [Link]

  • Al-Ostoot, F.H. et al. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Expert Opinion on Therapeutic Patents. Available at: [Link]

  • BMG LABTECH. (2020). Kinase assays. BMG LABTECH. Available at: [Link]

  • BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work? BellBrook Labs. Available at: [Link]

  • Bamborough, P. et al. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. Future Medicinal Chemistry. Available at: [Link]

  • Vollmar, V. et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Molecules. Available at: [Link]

  • Fedorov, O. et al. (2007). A systematic interaction map of validated kinase inhibitors with Ser/Thr kinases. Proceedings of the National Academy of Sciences. Available at: [Link]

  • Zhang, J. et al. (2018). Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors. Molecules. Available at: [Link]

Sources

A Technical Guide to the Structure-Activity Relationship of 2- and 7-Substituted 5H-Pyrrolo[2,3-b]pyrazine Analogs as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

The 5H-pyrrolo[2,3-b]pyrazine core is a privileged scaffold in medicinal chemistry, forming the basis of numerous kinase inhibitors. Its structural resemblance to the purine core of ATP allows for competitive binding to the ATP-binding site of various kinases, making it a fertile ground for the development of targeted therapeutics, particularly in oncology. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 5H-pyrrolo[2,3-b]pyrazine analogs, with a particular focus on substitutions at the 2 and 7 positions. We will delve into the impact of these modifications on inhibitory potency against key oncogenic kinases, primarily Fibroblast Growth Factor Receptors (FGFRs), and provide detailed experimental protocols for the evaluation of these compounds.

The 5H-Pyrrolo[2,3-b]pyrazine Scaffold: A Versatile Kinase Hinge-Binder

The 5H-pyrrolo[2,3-b]pyrazine scaffold serves as an excellent "hinge-binder," forming critical hydrogen bond interactions with the hinge region of the kinase ATP-binding pocket. This interaction is a cornerstone of the inhibitory activity of this class of compounds. The exploration of various substituents at different positions of this core has led to the discovery of potent and selective inhibitors for a range of kinases, including FGFRs, Janus kinases (JAKs), and Bruton's tyrosine kinase (BTK).[1][2][3]

This guide will focus on the SAR landscape of substitutions at the C2 and C7 positions, as modifications at these sites have been shown to significantly influence potency, selectivity, and pharmacokinetic properties.

Structure-Activity Relationship at the C2 and C7 Positions

Systematic modifications of the 5H-pyrrolo[2,3-b]pyrazine core have revealed critical insights into the structural requirements for potent kinase inhibition. The following sections dissect the SAR at the C2 and C7 positions, drawing upon published data for illustrative comparisons.

Impact of C2 Substitutions

The C2 position of the 5H-pyrrolo[2,3-b]pyrazine scaffold is often solvent-exposed and provides a vector for introducing substituents that can interact with the ribose-binding pocket or the solvent front.

A recent patent disclosure by YAOYA technology (Shanghai) described a series of 7-((3,5-dimethoxyphenyl)ethynyl)-5H-pyrrolo[2,3-b]pyrazines with an acrylamide group at the C2 position.[4] This acrylamide moiety is designed to form an irreversible covalent bond with a cysteine residue near the ATP-binding site of FGFR, leading to potent and sustained inhibition.[4] This highlights the potential of the C2 position for developing covalent inhibitors.

Impact of C7 Substitutions

The C7 position of the pyrrolo[2,3-b]pyrazine core extends towards the solvent-exposed region of the ATP-binding site, offering a significant opportunity to enhance potency and selectivity through interactions with residues in this area.

A study by Zhang et al. (2017) explored a series of 5H-pyrrolo[2,3-b]pyrazine derivatives as FGFR inhibitors.[5][6] Their work demonstrated that substitution at the 7-position with a (3,5-dimethoxyphenyl)ethynyl group resulted in highly potent compounds.[4] For instance, compound 11 from a YAOYA technology patent, which incorporates this C7 substituent along with a C2-acrylamide, exhibited IC50 values below 10 nM against FGFR1 and FGFR4.[4]

The following table summarizes the SAR of various substitutions at different positions of the 5H-pyrrolo[2,3-b]pyrazine scaffold, with a focus on FGFR1 inhibition.

Compound Scaffold Modification R-Group at Position X FGFR1 Inhibition (%) @ 10 µM FGFR1 IC50 (nM) Reference
4 1-sulfonylpyrazolo[4,3-b]pyridine-87.8%-[5]
9 5-(phenylsulfonyl)-5H-pyrrolo[2,3-b]pyrazine3-(1-Methyl-1H-pyrazol-4-yl)>90% @ 1µM-[5]
13 5-((2-cyanophenyl)sulfonyl)-5H-pyrrolo[2,3-b]pyrazine3-(1-Methyl-1H-pyrazol-4-yl)-Potent (not specified)[5]
14 5-((4-chlorophenyl)sulfonyl)-5H-pyrrolo[2,3-b]pyrazine3-(1-Methyl-1H-pyrazol-4-yl)-Potent (not specified)[5]
15 5-((2,4-difluorophenyl)sulfonyl)-5H-pyrrolo[2,3-b]pyrazine3-(1-Methyl-1H-pyrazol-4-yl)-Potent (not specified)[5]
11 (YAOYA) 2-(acrylamide)-7-((3,5-dimethoxyphenyl)ethynyl)-5H-pyrrolo[2,3-b]pyrazine--< 10[4]

This table is a compilation of data from the cited literature and is intended for comparative purposes.

Experimental Protocols for Kinase Inhibition Assays

The evaluation of 5H-pyrrolo[2,3-b]pyrazine analogs as kinase inhibitors necessitates robust and reproducible biochemical assays. Below are detailed protocols for two commonly employed methods for assessing FGFR kinase inhibition.

LanthaScreen™ Eu Kinase Binding Assay

This assay is a fluorescence resonance energy transfer (FRET)-based method for measuring the binding of inhibitors to a kinase.

Principle: The assay utilizes a europium (Eu)-labeled anti-tag antibody that binds to the kinase and an Alexa Fluor® 647-labeled, ATP-competitive kinase tracer. When both the antibody and the tracer are bound to the kinase, FRET occurs between the Eu donor and the Alexa Fluor® 647 acceptor. Inhibitors that bind to the ATP site of the kinase will displace the tracer, leading to a decrease in the FRET signal.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a 1X Kinase Buffer A solution (50mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

    • Prepare serial dilutions of the test compounds in 1X Kinase Buffer A.

    • Prepare a mixture of the FGFR kinase and the Eu-anti-tag antibody in 1X Kinase Buffer A.

    • Prepare the Kinase Tracer solution in 1X Kinase Buffer A.

  • Assay Procedure (384-well plate):

    • Add 5 µL of the test compound solution to the assay wells.

    • Add 5 µL of the kinase/antibody mixture to all wells.

    • Add 5 µL of the tracer solution to all wells.

    • Incubate the plate at room temperature for 60 minutes, protected from light.

  • Data Acquisition and Analysis:

    • Read the plate on a fluorescence plate reader capable of time-resolved FRET measurements (excitation at ~340 nm, emission at 615 nm and 665 nm).

    • Calculate the emission ratio (665 nm / 615 nm).

    • Plot the emission ratio against the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

LanthaScreen_Assay cluster_binding Kinase-Tracer Binding (High FRET) cluster_inhibition Inhibitor Displacement (Low FRET) Kinase FGFR Kinase Antibody Eu-Antibody Kinase->Antibody binds to tag Tracer AF647-Tracer Kinase->Tracer binds to ATP site Antibody->Tracer FRET Kinase_I FGFR Kinase Inhibitor Test Compound Kinase_I->Inhibitor binds to ATP site

Caption: LanthaScreen™ Eu Kinase Binding Assay Principle.

ADP-Glo™ Kinase Assay

This is a luminescence-based assay that measures the amount of ADP produced during a kinase reaction.

Principle: The assay is performed in two steps. First, the kinase reaction is carried out, and then the remaining ATP is depleted. In the second step, the ADP produced is converted back to ATP, which is then quantified using a luciferase/luciferin reaction. The amount of light produced is proportional to the amount of ADP generated and, therefore, to the kinase activity.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare the Tyrosine Kinase Buffer (40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 2.5mM MnCl2; 50μM DTT).

    • Prepare serial dilutions of the test compounds in the Tyrosine Kinase Buffer.

    • Prepare the FGFR enzyme solution in the Tyrosine Kinase Buffer.

    • Prepare the substrate/ATP mixture in the Tyrosine Kinase Buffer.

  • Assay Procedure (384-well low volume plate):

    • Add 1 µL of the inhibitor or vehicle (5% DMSO) to the assay wells.

    • Add 2 µL of the enzyme solution to all wells.

    • Add 2 µL of the substrate/ATP mix to all wells to initiate the reaction.

    • Incubate at room temperature for 60 minutes.

    • Add 5 µL of ADP-Glo™ Reagent to all wells and incubate at room temperature for 40 minutes to deplete the remaining ATP.

    • Add 10 µL of Kinase Detection Reagent to all wells and incubate at room temperature for 30 minutes to convert ADP to ATP and generate a luminescent signal.

  • Data Acquisition and Analysis:

    • Record the luminescence using a plate-reading luminometer.

    • Plot the luminescence signal against the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

ADPGlo_Assay cluster_reaction Step 1: Kinase Reaction cluster_detection Step 2: Luminescence Detection Kinase FGFR Kinase ATP ATP Substrate Substrate ADP ADP Kinase->ADP products P_Substrate Phospho-Substrate Kinase->P_Substrate products ATP->Kinase reaction Substrate->Kinase reaction ADP_detect ADP ATP_detect ATP ADP_detect->ATP_detect converted by Kinase Detection Reagent Luciferase Luciferase/ Luciferin ATP_detect->Luciferase Light Luminescent Signal Luciferase->Light

Caption: ADP-Glo™ Kinase Assay Workflow.

Conclusion

The 5H-pyrrolo[2,3-b]pyrazine scaffold remains a highly attractive starting point for the design of novel kinase inhibitors. The structure-activity relationships, particularly at the C2 and C7 positions, offer a clear rationale for the design of next-generation inhibitors with improved potency, selectivity, and pharmacokinetic profiles. The strategic introduction of functionalities at these positions, such as covalent warheads at C2 and extended hydrophobic moieties at C7, has proven to be a successful strategy for enhancing the therapeutic potential of this class of compounds. The experimental protocols provided herein offer a robust framework for the in vitro characterization of these analogs, enabling researchers to make data-driven decisions in the drug discovery process.

References

  • Zhang, Y., et al. (2017). Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors. Molecules, 22(4), 585. [Link]

  • Jiang, A., et al. (2018). Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors. Molecules, 23(3), 698. [Link]

  • Zhang, Z., et al. (2016). Design, Synthesis and Biological Evaluation of 6-(2,6-dichloro-3,5-dimethoxyphenyl)-4-Substituted-1H-indazoles as Potent Fibroblast Growth Factor Receptor Inhibitors. Preprints.org.
  • Zhao, L. M., et al. (2018). Synthesis and Biological Evaluation of 3-Substituted-4-(quinoxalin-6-yl) Pyrazoles as Selective ALK5 Inhibitors. Preprints.org.
  • Zhang, Y., et al. (2017). Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors. PubMed. [Link]

  • Jiang, A., et al. (2018). Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors.
  • Dehnavi, M. A. (2021). Pyrrolopyrazine derivatives: synthetic approaches and biological activities.
  • American Chemical Society. (2025). Design, Synthesis and Biological Evaluation of 7-(1-Methyl-1H-indole-3-yl)-5H-pyrrolo[2,3-b]pyrazine Derivatives as Novel Covalent pan-FGFR Inhibitors to Overcome Clinical Resistance. ACS Figshare.
  • Jiang, A., et al. (2018). Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors. Molecules. [Link]

  • Ali, A., et al. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). PubMed Central. [Link]

  • Al-Ostoot, F. H., et al. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020)
  • Synthesis and preliminary structure-activity relationship study of 2-aryl-2H-pyrazolo[4,3-c]quinolin-3-ones as potential checkpoint kinase 1 (Chk1) inhibitors. (2020). PubMed Central.
  • Norman, M. H., et al. (2013). Discovery of a series of novel 5H-pyrrolo[2,3-b]pyrazine-2-phenyl ethers, as potent JAK3 kinase inhibitors. PubMed. [Link]

  • Choudhary, D., et al. (2022). Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review.
  • ALAbady, M. S. J., & Al-Majidi, S. M. H. (2024). Preparation of Some New Pyrazine and Triazine Derivatives and Study of their Antimicrobial and Anticancer activities. Iraqi Journal of Science.
  • Zhang, L., et al. (2022).

Sources

A Senior Application Scientist's Guide: Evaluating 2-Chloro-7-fluoro-5H-pyrrolo[2,3-b]pyrazine in Kinase Inhibition Assays Against Structurally Related Heterocycles

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of kinase inhibitor discovery, the relentless pursuit of potency and selectivity has led researchers to explore a vast chemical space. Among the privileged scaffolds that have emerged, the pyrrolo[2,3-b]pyrazine core, a 7-azaindole isostere, has garnered significant attention. This guide provides an in-depth comparative analysis of a specific, commercially available analog, 2-Chloro-7-fluoro-5H-pyrrolo[2,3-b]pyrazine , against other key heterocyclic compounds commonly employed in kinase inhibition assays. Our objective is to furnish researchers, scientists, and drug development professionals with a technical guide grounded in experimental data to inform compound selection and assay design.

While direct, head-to-head published data for this compound is limited, we can infer its potential activity and situate it within the broader context of kinase inhibitors by examining structure-activity relationship (SAR) studies on closely related analogs and comparing them to established heterocyclic scaffolds.

The Pyrrolo[2,3-b]pyrazine Scaffold: A Privileged Kinase Hinge-Binder

The pyrrolo[2,3-b]pyrazine scaffold is a bioisostere of purine, the natural ligand for the ATP-binding site of kinases. This structural mimicry allows it to form crucial hydrogen bond interactions with the kinase hinge region, a key determinant of binding affinity. The nitrogen atoms in the pyrazine ring and the pyrrole NH group act as hydrogen bond acceptors and donors, respectively, anchoring the molecule in the ATP pocket.

The strategic placement of substituents on this core can dramatically influence potency, selectivity, and pharmacokinetic properties. The 2-chloro and 7-fluoro substitutions on our topic compound are of particular interest. The chlorine atom at the 2-position can serve as a handle for further chemical modification or engage in halogen bonding, while the fluorine atom at the 7-position can modulate the electronic properties of the ring system and potentially enhance binding affinity.

Comparative Analysis of Pyrrolo[2,3-b]pyrazine Analogs in FGFR1 Kinase Assays

Fibroblast Growth Factor Receptors (FGFRs) are a family of receptor tyrosine kinases that are frequently dysregulated in various cancers, making them attractive therapeutic targets.[1][2] A seminal study by Xiong et al. (2018) provides a valuable dataset for understanding the SAR of the 5H-pyrrolo[2,3-b]pyrazine core in the context of FGFR1 inhibition.[2][3] Although this study does not include the exact 2-chloro-7-fluoro analog, it offers critical insights into how substitutions at various positions impact inhibitory activity.

By examining the data from this study, we can extrapolate the potential performance of this compound. The data consistently demonstrates that the 5H-pyrrolo[2,3-b]pyrazine scaffold is a potent hinge-binder for FGFR1.[1]

Table 1: Comparative Inhibitory Activity of 5H-pyrrolo[2,3-b]pyrazine Analogs against FGFR1

Compound ID (Reference)Core ScaffoldR1 (Position 3)R2 (Position 5)FGFR1 IC50 (nM)
Compound 9 [3]5H-pyrrolo[2,3-b]pyrazine1-Methyl-1H-pyrazol-4-ylPhenylsulfonyl92.5% inhibition @ 1µM
Compound 13 [3]5H-pyrrolo[2,3-b]pyrazine1-Methyl-1H-pyrazol-4-yl2-Cyanophenylsulfonyl28
Compound 14 [3]5H-pyrrolo[2,3-b]pyrazine1-Methyl-1H-pyrazol-4-yl4-Chlorophenylsulfonyl45
Compound 15 [1]5H-pyrrolo[2,3-b]pyrazine1-Methyl-1H-pyrazol-4-yl2,4-Difluorophenylsulfonyl35
Compound 17 [1]5H-pyrrolo[2,3-b]pyrazine1-Methyl-1H-pyrazol-4-yl3-Nitrophenylsulfonyl22

Data extracted from Xiong et al., Molecules, 2018.[2][3]

Expert Insights: The data clearly indicates that substitutions on the sulfonyl group at the 5-position significantly modulate FGFR1 inhibitory activity. Electron-withdrawing groups, such as nitro and cyano, as well as halogen substitutions on the phenylsulfonyl ring, generally lead to potent, nanomolar inhibition. This suggests that the 2-chloro and 7-fluoro substitutions in our compound of interest could contribute favorably to its kinase inhibitory potential. The 7-fluoro group, being electron-withdrawing, would likely enhance the hinge-binding interactions.

Comparison with Other Privileged Heterocyclic Scaffolds

To provide a broader context, it is essential to compare the pyrrolo[2,3-b]pyrazine scaffold with other well-established heterocyclic cores used in the design of kinase inhibitors.

Table 2: Comparative IC50 Values of Different Heterocyclic Scaffolds against Various Kinases

Compound ClassExample CompoundTarget Kinase(s)IC50 (nM)Reference
Pyrrolo[2,3-b]pyrazine Compound 11 (a 7-alkynyl derivative)FGFR1, FGFR4≤10[4]
Pyrrolo[2,3-d]pyrimidine Compound 8mJAK10.16[5]
Pyrazolo[3,4-d]pyrimidine IbrutinibBTK3[6]
Purine Analog (Pyrazolo[1,5-a]pyrimidine) Compound 15aCDK965[7]
7-Azaindole (Pyrrolo[2,3-b]pyridine) GSK650394CAMKK20.63[8]

Expert Insights: This table highlights the versatility of different heterocyclic scaffolds in targeting a range of kinases with high potency. While direct cross-comparison is challenging due to differing assay conditions and target kinases, it is evident that the pyrrolo[2,3-b]pyrazine core holds its own among these privileged structures. The nanomolar potency of its derivatives against FGFRs is comparable to the activity of other scaffolds against their respective primary targets.

Experimental Protocols

To ensure the reproducibility and validity of research findings, detailed and robust experimental protocols are paramount. Below are representative protocols for key assays in the evaluation of kinase inhibitors.

Biochemical Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This time-resolved fluorescence resonance energy transfer (TR-FRET) assay is a common method for quantifying inhibitor binding to a kinase.

Principle: The assay measures the displacement of a fluorescently labeled ATP-competitive tracer from the kinase active site by a test compound. Binding of the tracer to a europium-labeled anti-tag antibody bound to the kinase results in a high FRET signal. Inhibition of this interaction by a test compound leads to a decrease in the FRET signal.

Workflow Diagram:

G cluster_prep Reagent Preparation cluster_assay Assay Plate cluster_read Detection A Test Compound Serial Dilution D Add 5 µL Test Compound A->D B Kinase/Eu-Antibody Mix E Add 5 µL Kinase/Ab Mix B->E C Alexa Fluor™ Tracer F Add 5 µL Tracer C->F D->E E->F G Incubate at RT for 1 hr F->G H Read TR-FRET Signal (Emission at 665 nm and 615 nm) G->H I Calculate Emission Ratio and Determine IC50 H->I

Caption: LanthaScreen™ Eu Kinase Binding Assay Workflow.

Step-by-Step Protocol:

  • Compound Dilution: Prepare a serial dilution of the test compound (e.g., this compound) in the appropriate buffer containing a constant percentage of DMSO.

  • Reagent Preparation: Prepare the kinase-europium-labeled antibody complex and the Alexa Fluor™-labeled tracer at the desired concentrations in the assay buffer.[8]

  • Assay Assembly: In a suitable microplate, add the test compound, followed by the kinase/antibody complex.

  • Initiation: Add the tracer to all wells to initiate the binding reaction.

  • Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the binding to reach equilibrium.[8]

  • Detection: Read the plate on a TR-FRET enabled plate reader, measuring the emission at 665 nm (acceptor) and 615 nm (donor).

  • Data Analysis: Calculate the emission ratio (665 nm / 615 nm) and plot the results against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell-Based Cytotoxicity Assay (MTT Assay)

This colorimetric assay is a widely used method to assess the effect of a compound on cell viability and proliferation.

Principle: The assay is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.

Workflow Diagram:

G cluster_cell_culture Cell Culture cluster_treatment Compound Treatment cluster_assay_dev Assay Development cluster_readout Data Acquisition A Seed cells in a 96-well plate B Allow cells to adhere overnight A->B C Treat cells with serial dilutions of test compound B->C D Incubate for desired time period (e.g., 24, 48, 72 hours) C->D E Add MTT reagent to each well D->E F Incubate for 2-4 hours E->F G Solubilize formazan crystals with DMSO F->G H Read absorbance at 570 nm G->H I Calculate cell viability and determine GI50 H->I

Caption: MTT Cell Viability Assay Workflow.

Step-by-Step Protocol:

  • Cell Seeding: Seed the desired cancer cell line in a 96-well plate at a predetermined density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells for a defined period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add MTT solution to each well and incubate for an additional 2-4 hours, allowing for formazan crystal formation.

  • Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot against the compound concentration to determine the GI50 (concentration for 50% growth inhibition).

Conclusion and Future Directions

Future research should focus on the direct biological evaluation of this compound in a panel of kinase assays to elucidate its specific inhibitory profile. Head-to-head comparisons with other heterocyclic kinase inhibitors under standardized assay conditions will be crucial to definitively position this compound within the current landscape of kinase-targeted drug discovery. Furthermore, elucidation of the crystal structure of this compound in complex with its target kinase(s) would provide invaluable insights for the rational design of next-generation inhibitors with improved potency and selectivity.

References

[8] Hinge Binder Scaffold Hopping Identifies Potent Calcium/Calmodulin-Dependent Protein Kinase Kinase 2 (CAMKK2) Inhibitor Chemotypes. ACS Medicinal Chemistry Letters. [3] Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors. Molecules. [9] Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Molecules. [10] Design, Synthesis and Biological Evaluation of 7-(1-Methyl-1H-indole-3-yl)-5H-pyrrolo[2,3-b]pyrazine Derivatives as Novel Covalent pan-FGFR Inhibitors to Overcome Clinical Resistance. Journal of Medicinal Chemistry. [11] Assessing Scaffold Diversity of Kinase Inhibitors Using Alternative Scaffold Concepts and Estimating the Scaffold Hopping Potential for Different Kinases. Journal of Chemical Information and Modeling. [12] this compound | 1392803-74-5. J&K Scientific. [1] Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors. Molecules. [4] Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Journal of Enzyme Inhibition and Medicinal Chemistry. [13] Efficient Hit-to-Lead Searching of Kinase Inhibitor Chemical Space via Computational Fragment Merging. bioRxiv. [2] Pyrrolo[2,1-f][3][8][10]triazine: a promising fused heterocycle to target kinases in cancer therapy. Journal of Enzyme Inhibition and Medicinal Chemistry. [14] Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances. [15] Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry. [16] Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Journal of Enzyme Inhibition and Medicinal Chemistry. [7] Purine analogs: synthesis, evaluation and molecular dynamics of pyrazolopyrimidines based benzothiazole as anticancer and antimicrobial CDK inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. [6] 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry. Acta Pharmaceutica Sinica B. [17] Design, Synthesis, and Anticancer Screening for Repurposed Pyrazolo[3,4-d]pyrimidine Derivatives on Four Mammalian Cancer Cell Lines. Molecules. [5] Synthesis and evaluation of hydrazinyl-containing pyrrolo[2,3-d]pyrimidine series as potent, selective and oral JAK1 inhibitors for the treatment of rheumatoid arthritis. Bioorganic & Medicinal Chemistry Letters.

Sources

A Comparative Guide to Confirming the Binding Mode of 2-Chloro-7-fluoro-5H-pyrrolo[2,3-B]pyrazine with its Target Kinase

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, elucidating the precise binding mode of a small molecule inhibitor is a cornerstone of rational drug design. The 5H-pyrrolo[2,3-b]pyrazine scaffold is a privileged structure in kinase inhibitor discovery, with derivatives showing potent activity against targets like Fibroblast Growth Factor Receptors (FGFRs).[1][2][3] This guide provides a comparative analysis of state-of-the-art methodologies to unequivocally confirm the binding mode of compounds such as 2-Chloro-7-fluoro-5H-pyrrolo[2,3-B]pyrazine, moving beyond simple affinity measurements to a detailed, atomic-level understanding of the protein-ligand interaction.

Our central thesis is that a multi-pronged approach, integrating high-resolution structural biology, biophysical characterization, computational modeling, and functional validation, is required for confident binding mode confirmation. Each method provides a unique piece of the puzzle, and their collective power lies in the convergence of their results.

The Gold Standard: High-Resolution Structural Elucidation via X-ray Crystallography

The most definitive method for determining a binding mode is to "see" it directly. X-ray crystallography provides a static, high-resolution three-dimensional snapshot of the inhibitor physically interacting with its target protein.

Causality Behind the Choice: For kinase inhibitors, which often target the highly conserved ATP-binding pocket, understanding the specific hydrogen bonds, hydrophobic interactions, and conformational changes induced by the ligand is paramount for optimizing potency and selectivity.[4][5] A crystal structure reveals these interactions with atomic precision, confirming, for instance, the expected hydrogen bonds between the pyrrolo[2,3-b]pyrazine core and the "hinge" region of the kinase domain.[1]

Experimental Workflow: Co-crystallization

G cluster_protein Protein Production cluster_xtal Crystallography p1 Target Kinase Gene Cloning & Expression p2 Protein Purification (e.g., Affinity, SEC) p1->p2 c1 Co-crystallization Screening (Protein + Inhibitor) p2->c1 c2 Crystal Harvesting & Cryo-protection c1->c2 c3 X-ray Diffraction Data Collection c2->c3 c4 Structure Solution & Refinement c3->c4 output 3D Atomic Model of Protein-Inhibitor Complex c4->output G cluster_model Hypothesis Generation cluster_exp Experimental Validation cluster_analysis Data Analysis h1 Structural Model (X-ray or Docking) h2 Identify Key Interaction (e.g., H-bond to Thr315) h1->h2 e1 Site-Directed Mutagenesis (e.g., Thr315 -> Ala) h2->e1 e2 Express/Purify WT & Mutant e1->e2 e3 Measure Binding Affinity (ITC or SPR) e2->e3 a1 Compare KD Values: KD(Mutant) >> KD(WT) e3->a1 If a2 Compare KD Values: KD(Mutant) ≈ KD(WT) e3->a2 If c1 Conclusion: Interaction is critical for binding. a1->c1 c2 Conclusion: Interaction is not critical. a2->c2

Sources

A Comparative Guide to the Prospective Synthesis of 2-Chloro-7-fluoro-5H-pyrrolo[2,3-b]pyrazine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Pyrrolo[2,3-b]pyrazine Scaffold

The pyrrolo[2,3-b]pyrazine core, an analog of the purine nucleobase, is a privileged scaffold in medicinal chemistry. Its derivatives have garnered significant attention as potent inhibitors of various kinases, playing a crucial role in the development of targeted cancer therapies. The specific compound, 2-Chloro-7-fluoro-5H-pyrrolo[2,3-b]pyrazine, represents a key intermediate for the synthesis of highly selective and potent inhibitors, for instance, against Fibroblast Growth Factor Receptors (FGFRs). The strategic introduction of chlorine and fluorine atoms can significantly modulate the compound's binding affinity, selectivity, and metabolic stability.

Proposed Synthetic Strategies: A Comparative Overview

Two primary strategies are proposed, differing in the order of the key bond-forming reactions and the choice of starting materials.

  • Route 1: The "Pyrazine First" Approach. This strategy commences with a pre-functionalized pyrazine ring, followed by the annulation of the pyrrole ring.

  • Route 2: The "Pyrrole Annulation" Approach. This route involves the construction of the pyrrolo[2,3-b]pyrazine core from a diaminopyrazine precursor, followed by late-stage halogenation.

The following sections will provide a detailed, step-by-step protocol for each proposed route, accompanied by a discussion of the underlying chemical principles and a comparative analysis of their respective strengths and weaknesses.

Route 1: The "Pyrazine First" Approach

This linear sequence prioritizes the synthesis of a key substituted pyrazine intermediate, onto which the pyrrole ring is subsequently constructed. This approach offers good control over the substitution pattern of the pyrazine core.

Experimental Protocol

Step 1: Synthesis of 2-amino-3-chloro-5-fluoropyrazine (3)

Commercially available 2-aminopyrazine (1) is first subjected to electrophilic fluorination. A suitable fluorinating agent, such as Selectfluor®, would be employed. The subsequent chlorination can be achieved using N-chlorosuccinimide (NCS), which is known for its regioselective chlorination of electron-rich heterocycles.

  • Reaction:

    • Dissolve 2-aminopyrazine (1) in a suitable solvent like acetonitrile.

    • Add Selectfluor® and stir at room temperature.

    • Upon completion, add NCS to the reaction mixture and heat to 40-50°C.

    • Monitor the reaction by TLC or LC-MS.

    • Work-up involves quenching the reaction, extraction, and purification by column chromatography to yield 2-amino-3-chloro-5-fluoropyrazine (3).

Step 2: Synthesis of 2-bromo-3-((tert-butoxycarbonyl)amino)-5-fluoropyrazine (4)

The amino group of (3) is first protected, for instance, as a tert-butoxycarbonyl (Boc) group, to modulate its reactivity and prevent side reactions in the subsequent steps. This is followed by a Sandmeyer-type reaction to introduce a bromine atom at the 2-position.

  • Reaction:

    • Protect the amino group of (3) with di-tert-butyl dicarbonate (Boc)₂O in the presence of a base like triethylamine.

    • The resulting Boc-protected amine is then diazotized using sodium nitrite in the presence of HBr.

    • The diazonium salt is subsequently treated with copper(I) bromide to yield the bromo-substituted pyrazine (4).

Step 3: Synthesis of 2-((trimethylsilyl)ethynyl)-3-((tert-butoxycarbonyl)amino)-5-fluoropyrazine (5)

A Sonogashira coupling is employed to introduce a protected acetylene at the 2-position. This is a crucial step for the subsequent pyrrole ring formation.

  • Reaction:

    • Combine (4), (trimethylsilyl)acetylene, a palladium catalyst (e.g., Pd(PPh₃)₄), and a copper(I) co-catalyst (e.g., CuI) in a suitable solvent like triethylamine.

    • Heat the reaction mixture under an inert atmosphere until completion.

    • Purification by column chromatography will afford the desired product (5).

Step 4: Synthesis of 7-fluoro-5H-pyrrolo[2,3-b]pyrazine (6)

The pyrrole ring is formed via an intramolecular cyclization. The trimethylsilyl (TMS) protecting group is first removed, followed by a base-mediated cyclization.

  • Reaction:

    • Deprotect the acetylene in (5) using a fluoride source like tetrabutylammonium fluoride (TBAF).

    • The resulting terminal alkyne is then treated with a base, such as potassium tert-butoxide, to induce cyclization and form the pyrrolo[2,3-b]pyrazine core (6).

Step 5: Synthesis of this compound (7)

The final step is the chlorination of the pyrrolo[2,3-b]pyrazine core. The 2-position is the most electron-rich and thus the most susceptible to electrophilic substitution.

  • Reaction:

    • Dissolve (6) in a chlorinated solvent like dichloromethane.

    • Add N-chlorosuccinimide (NCS) and stir at room temperature.

    • Monitor the reaction for the formation of the product (7).

    • Purification is achieved through standard chromatographic techniques.

Visualization of Route 1

Route 1 cluster_0 Step 1-2 cluster_1 Step 3 cluster_2 Step 4-5 A 2-Aminopyrazine (1) B 2-Amino-3-chloro-5-fluoropyrazine (3) A->B 1. Selectfluor® 2. NCS C 2-Bromo-3-((Boc)amino)-5-fluoropyrazine (4) B->C 1. (Boc)₂O 2. NaNO₂, HBr; CuBr D 2-((TMS)ethynyl)-3-((Boc)amino)-5-fluoropyrazine (5) C->D TMS-acetylene, Pd(PPh₃)₄, CuI E 7-Fluoro-5H-pyrrolo[2,3-b]pyrazine (6) D->E 1. TBAF 2. t-BuOK F This compound (7) E->F NCS Route 2 cluster_0 Step 1-2 cluster_1 Step 3-4 cluster_2 Step 5 G 2,3-Dichloropyrazine (8) H 5-Fluoro-2,3-diaminopyrazine (9) G->H 1. NH₃, heat 2. Fluorination I 7-Fluoro-5H-pyrrolo[2,3-b]pyrazine (6) H->I Chloroacetaldehyde J 7-Fluoro-5-tosyl-5H-pyrrolo[2,3-b]pyrazine I->J TsCl, NaH K 2-Chloro-7-fluoro-5-tosyl-5H-pyrrolo[2,3-b]pyrazine J->K NCS L This compound (7) K->L NaOH, MeOH/H₂O

Caption: Proposed "Pyrrole Annulation" synthetic route to this compound.

Comparative Analysis of the Proposed Routes

FeatureRoute 1: "Pyrazine First"Route 2: "Pyrrole Annulation"Analysis
Overall Strategy LinearConvergentRoute 2's convergent nature could potentially be more efficient if the key intermediate (9) can be synthesized in high yield.
Number of Steps 55Both routes are of similar length, although the complexity of individual steps may vary.
Key Challenges - Regioselectivity of initial fluorination and chlorination. - Handling of potentially unstable diazonium intermediates. - Sonogashira coupling conditions can be sensitive.- Selective fluorination of diaminopyrazine. - Potential for side reactions during the condensation step. - Requires protection/deprotection of the pyrrole nitrogen.Route 1 may offer better control over regiochemistry, while Route 2 might be more step-economical if the initial fluorination is successful.
Starting Materials 2-Aminopyrazine (readily available)2,3-Dichloropyrazine (readily available)Both routes start from commercially available and relatively inexpensive materials.
Potential for Scale-up The use of palladium catalysts and diazonium salts might pose challenges for large-scale synthesis.The use of high-pressure amination and protection/deprotection steps could add complexity to a scaled-up process.Both routes have potential scalability challenges that would need to be addressed through process optimization.

Conclusion and Future Outlook

This guide has outlined two plausible, albeit prospective, synthetic routes to the medicinally important intermediate, this compound. The "Pyrazine First" approach offers a higher degree of control over the substitution pattern, while the "Pyrrole Annulation" route may provide a more convergent and potentially step-economical pathway.

The choice between these routes will ultimately depend on the specific capabilities of the research laboratory, including expertise in particular reaction types and the availability of specialized equipment. Experimental validation is, of course, necessary to determine the optimal conditions and overall efficiency of each proposed synthesis. The development of a robust and scalable synthesis for this key intermediate will undoubtedly accelerate the discovery and development of novel kinase inhibitors and other valuable therapeutic agents.

References

  • Synthesis of Substituted Pyrrolo[2,3-b]pyrazine Derivatives as Serine/Threonine Inhibitors. (2022). ResearchGate. [Link]

  • Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors. (n.d.). National Institutes of Health. [Link]

authenticating the structure of 2-Chloro-7-fluoro-5H-pyrrolo[2,3-B]pyrazine using 2D NMR

Author: BenchChem Technical Support Team. Date: February 2026

A Definitive Guide to the Structural Authentication of 2-Chloro-7-fluoro-5H-pyrrolo[2,3-b]pyrazine Using 2D NMR Spectroscopy

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of drug discovery and development, the unambiguous determination of a molecule's structure is a cornerstone of scientific rigor. For novel heterocyclic compounds such as this compound, a molecule of interest in medicinal chemistry, this structural verification is paramount. This guide provides an in-depth, technical comparison of two-dimensional Nuclear Magnetic Resonance (2D NMR) techniques for the definitive structural elucidation of this specific pyrrolopyrazine derivative. We will delve into the practical application and comparative analysis of COSY, HSQC, and HMBC experiments, supported by hypothetical experimental data, to provide a comprehensive workflow for researchers.

The Challenge: Positional Isomerism in Substituted Pyrrolopyrazines

The synthesis of substituted pyrrolopyrazines can often lead to the formation of positional isomers. In the case of this compound, the precise placement of the chloro and fluoro substituents on the bicyclic core is critical to its chemical and biological properties. While one-dimensional (1D) ¹H and ¹³C NMR provide initial clues, they often fall short in providing the unequivocal connectivity information needed to distinguish between potential isomers. This is where the power of 2D NMR comes to the forefront.[1][2]

The Toolkit: A Comparative Overview of 2D NMR Techniques

To assemble the molecular puzzle of this compound, a strategic application of three key 2D NMR experiments is employed. Each technique provides a unique piece of the structural puzzle.

  • COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-spin coupled, typically through two to three bonds.[3][4] It is the primary tool for establishing proton-proton connectivities within individual spin systems.

  • HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlation).[5][6] It is a highly sensitive method for assigning carbon resonances based on their attached protons.

  • HMBC (Heteronuclear Multiple Bond Correlation): This heteronuclear experiment reveals long-range correlations between protons and carbons, typically over two to four bonds.[7][8] It is invaluable for connecting different spin systems and for identifying quaternary (non-protonated) carbons.

Experimental Protocol: A Step-by-Step Guide to Data Acquisition

A sample of this compound is dissolved in a suitable deuterated solvent, such as DMSO-d₆. A suite of 1D and 2D NMR spectra are then acquired on a high-field NMR spectrometer.

Step 1: 1D ¹H and ¹³C NMR Acquisition

  • Acquire a standard 1D ¹H NMR spectrum to identify the chemical shifts, multiplicities, and integrations of all proton signals.

  • Acquire a proton-decoupled 1D ¹³C NMR spectrum to identify the chemical shifts of all carbon signals.

Step 2: 2D COSY Acquisition

  • Perform a standard COSY-90 experiment to establish proton-proton coupling networks. This experiment reveals which protons are adjacent to each other.[4]

Step 3: 2D HSQC Acquisition

  • Run a phase-sensitive HSQC experiment to correlate each proton with its directly attached carbon. This provides a direct link between the ¹H and ¹³C spectra.[9]

Step 4: 2D HMBC Acquisition

  • Acquire an HMBC spectrum optimized for long-range couplings (typically 8-10 Hz) to observe correlations between protons and carbons separated by two or three bonds. This is crucial for piecing together the entire carbon skeleton.[10]

Data Interpretation and Structural Elucidation: A Hypothetical Case Study

Let's analyze the expected 2D NMR data for this compound to demonstrate how these techniques work in concert to confirm its structure.

Expected ¹H and ¹³C Chemical Shifts (Hypothetical Data)

PositionAtomExpected ¹H Shift (ppm)Expected ¹³C Shift (ppm)
3CH~8.2~120
5NH~12.5-
6CH~7.9~115

Note: Chemical shifts are approximate and can vary based on solvent and other experimental conditions.

Visualizing the Structure and Key Correlations

dot graph { layout=neato; node [shape=plaintext]; "N1" [label="N"]; "C2" [label="C"]; "N3" [label="N"]; "C3a" [label="C"]; "C4" [label="C"]; "N5" [label="N"]; "C6" [label="C"]; "C7" [label="C"]; "N8" [label="N"]; "C8a" [label="C"]; "H5" [label="H"]; "H3" [label="H"]; "H6" [label="H"]; "Cl" [label="Cl"]; "F" [label="F"];

"N1" -- "C2"; "C2" -- "N3"; "N3" -- "C3a"; "C3a" -- "C4"; "C4" -- "N5"; "N5" -- "C6"; "C6" -- "C7"; "C7" -- "N8"; "N8" -- "C8a"; "C8a" -- "C3a"; "C8a" -- "N1"; "C4" -- "C7"; "N5" -- "H5"; "C3a" -- "H3"; "C6" -- "H6"; "C2" -- "Cl"; "C7" -- "F"; } Structure of this compound

COSY Analysis: Identifying Spin Systems

The COSY spectrum is expected to be relatively simple for this molecule. The key correlation would be between the protons on the pyrrole ring.

  • A cross-peak would be observed between the proton at position 3 (H3) and the proton at position 6 (H6), indicating they are part of the same spin system and are likely coupled through four bonds (a weak correlation).

HSQC Analysis: Direct ¹H-¹³C Correlations

The HSQC spectrum provides direct, one-bond correlations, definitively linking protons to their attached carbons.

  • A cross-peak will connect the ¹H signal at ~8.2 ppm to the ¹³C signal at ~120 ppm, assigning these to H3 and C3, respectively.

  • Another cross-peak will link the ¹H signal at ~7.9 ppm to the ¹³C signal at ~115 ppm, assigning these to H6 and C6.

HMBC Analysis: Unveiling the Connectivity

The HMBC spectrum is the most critical experiment for confirming the overall structure and the positions of the substituents. It reveals long-range couplings that bridge different parts of the molecule.

Key Expected HMBC Correlations:

ProtonCorrelates to Carbon(s)Number of BondsSignificance
H3 (~8.2 ppm)C2, C3a, C8a2, 2, 3Confirms H3 is adjacent to the chloro-substituted carbon (C2) and part of the pyrazine ring.
H6 (~7.9 ppm)C4, C7, C8a2, 2, 3Confirms H6 is adjacent to the fluoro-substituted carbon (C7) and part of the pyrrole ring.
NH5 (~12.5 ppm)C4, C6, C7a2, 2, 3Confirms the position of the NH proton and its proximity to the pyrrole and pyrazine rings.

dot graph { rankdir=LR; node [shape=circle, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

H3 [label="H3", fillcolor="#EA4335", fontcolor="#FFFFFF"]; H6 [label="H6", fillcolor="#EA4335", fontcolor="#FFFFFF"]; NH5 [label="NH5", fillcolor="#EA4335", fontcolor="#FFFFFF"];

C2 [label="C2"]; C3a [label="C3a"]; C8a [label="C8a"]; C4 [label="C4"]; C7 [label="C7"]; C7a [label="C7a"];

H3 -> C2 [label="2J", color="#34A853"]; H3 -> C3a [label="2J", color="#34A853"]; H3 -> C8a [label="3J", color="#FBBC05"]; H6 -> C4 [label="2J", color="#34A853"]; H6 -> C7 [label="2J", color="#34A853"]; H6 -> C8a [label="3J", color="#FBBC05"]; NH5 -> C4 [label="2J", color="#34A853"]; NH5 -> C6 [label="2J", color="#34A853"]; NH5 -> C7a [label="3J", color="#FBBC05"]; } Key HMBC correlations for structural confirmation.

Comparative Analysis: Why All Three Experiments are Essential

ExperimentInformation ProvidedStrengthsLimitations
COSY ¹H-¹H coupling networksExcellent for identifying adjacent protons within a spin system.Does not provide information about quaternary carbons or connect isolated spin systems.
HSQC Direct ¹H-¹³C correlationsHighly sensitive and unambiguous for assigning protonated carbons.Only shows one-bond correlations.
HMBC Long-range ¹H-¹³C correlations (2-4 bonds)Crucial for connecting different spin systems and identifying quaternary carbons. Essential for determining substitution patterns.Can sometimes show weak or absent correlations for certain long-range couplings.[11]

By combining the data from these three experiments, a complete and unambiguous picture of the molecular structure emerges. The COSY experiment defines the proton framework, the HSQC spectrum assigns the protonated carbons, and the HMBC experiment connects all the pieces, including the non-protonated carbons, to confirm the precise arrangement of atoms and substituents. This multi-faceted approach provides a self-validating system for structural authentication, ensuring the scientific integrity of the research.

Conclusion

The structural elucidation of novel compounds like this compound demands a rigorous and systematic approach. While 1D NMR provides a foundational overview, a combination of 2D NMR techniques—COSY, HSQC, and HMBC—is indispensable for unequivocal structure confirmation. This guide has outlined a comprehensive workflow, from experimental design to data interpretation, that empowers researchers to confidently authenticate the structure of complex heterocyclic molecules. The synergistic use of these powerful analytical tools is not merely a procedural step but a fundamental requirement for advancing drug discovery and development with precision and certainty.

References

  • Columbia University. HSQC and HMBC - NMR Core Facility. [Link][7]

  • Sathis Kumar, D. et al. (2011). Heteronuclear Multible Bond Correlation Spectroscopy- An Overview. International Journal of PharmTech Research, 3(3), 1412-1418. [Link][10][12]

  • Silva, A. M. S., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry. [Link][1][2]

  • Chemistry LibreTexts. (2023). 7.4: Two Dimensional Heteronuclear NMR Spectroscopy. [Link][5]

  • Pinto, D. C. G. A., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. [Link][13]

  • CEITEC. (n.d.). Measuring methods available and examples of their applications 2D HMBC (Heteronuclear Multiple-Bond Correlation spectroscopy). [Link][8]

  • Araya-Maturana, R., et al. (2008). Very long-range correlations ((n)J(C,H) n > 3) in HMBC spectra. Natural Product Communications, 3(3), 447-452. [Link][14]

  • Chemistry LibreTexts. (2024). 7.3: Two Dimensional Homonuclear NMR Spectroscopy. [Link][3]

  • Wikipedia. (2023). Two-dimensional nuclear magnetic resonance spectroscopy. [Link][15]

  • University of Ottawa NMR Facility Blog. (2017). HMBC vs. H2BC. [Link][11]

  • JEOL. (n.d.). COSY/TOCSY Analysis Interpreting spin correlations using 2D NMR. [Link][16]

  • CEITEC. (n.d.). Measuring methods available and examples of their applications COSY (COrrelation Spectroscopy). [Link][4]

  • Advances in Polymer Science. (n.d.). Heteronuclear Single-quantum Correlation (HSQC) NMR. [Link][17]

  • Wikipedia. (2023). Heteronuclear single quantum coherence spectroscopy. [Link][6]

  • Zangger, K., & Sterk, H. (2013). Simultaneously Enhancing Spectral Resolution and Sensitivity in Heteronuclear Correlation NMR Spectroscopy. Angewandte Chemie International Edition, 52(40), 10472-10474. [Link][9]

  • Columbia University. COSY - NMR Core Facility. [Link][18]

Sources

A Comparative Benchmarking Guide to 2-Chloro-7-fluoro-5H-pyrrolo[2,3-B]pyrazine, a Novel FGFR Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Evolving Landscape of FGFR-Targeted Cancer Therapy

The Fibroblast Growth Factor Receptor (FGFR) signaling pathway is a critical regulator of cellular processes, including proliferation, survival, and angiogenesis.[1][2] Genetic aberrations such as gene fusions, activating mutations, and amplifications in FGFRs are established oncogenic drivers in a variety of solid tumors, including cholangiocarcinoma, urothelial carcinoma, and breast cancer.[3][4][5] This has established the FGFR family as a compelling target for precision oncology.[6]

Currently, several FGFR inhibitors have received FDA approval, including Pemigatinib (a selective FGFR1-3 inhibitor), Erdafitinib (a pan-FGFR inhibitor), and Infigratinib (a selective FGFR1-3 inhibitor), validating the clinical utility of this therapeutic strategy.[7][8][9] However, the quest for inhibitors with improved potency, selectivity, and resistance profiles remains a key objective in drug development.

This guide introduces 2-Chloro-7-fluoro-5H-pyrrolo[2,3-B]pyrazine (hereafter referred to as "Investigational Compound C7FP"), a novel small molecule inhibitor built upon the pyrrolo[2,3-b]pyrazine scaffold. This core structure is known to be a versatile kinase-binding motif. This document provides a comprehensive benchmarking framework, comparing the biochemical and cellular performance of C7FP against the clinically approved agents Pemigatinib and Erdafitinib. We will detail the experimental rationale and protocols necessary for a rigorous head-to-head comparison, aimed at elucidating the therapeutic potential of this next-generation inhibitor.

The FGFR Signaling Cascade: A Rationale for Targeted Inhibition

Upon binding of a Fibroblast Growth Factor (FGF) ligand, FGFRs dimerize and undergo autophosphorylation, triggering the activation of major downstream signaling cascades. The two canonical pathways are the RAS-RAF-MEK-ERK (MAPK) pathway, which primarily governs cell proliferation, and the PI3K-AKT-mTOR pathway, a central regulator of cell survival and growth.[10][11][12] In cancers with aberrant FGFR activation, these pathways become constitutively active, driving uncontrolled tumor progression. Targeted inhibitors like C7FP are designed to bind to the ATP-binding pocket of the FGFR kinase domain, preventing phosphorylation and shutting down these downstream oncogenic signals.[13][14][15]

FGFR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_output Cellular Response FGF FGF Ligand FGFR FGFR FGF->FGFR Binds PLCg PLCγ FGFR->PLCg Activates GRB2_SOS GRB2/SOS FGFR->GRB2_SOS Activates PI3K PI3K FGFR->PI3K Activates C7FP C7FP / Known Drugs (ATP-Competitive Inhibition) C7FP->FGFR Inhibits RAS RAS GRB2_SOS->RAS AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Transcription Gene Transcription mTOR->Transcription Regulates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK (p44/42) MEK->ERK ERK->Transcription Regulates Proliferation Proliferation Transcription->Proliferation Survival Survival Transcription->Survival Angiogenesis Angiogenesis Transcription->Angiogenesis

Figure 1: Simplified FGFR Signaling Pathway and Point of Inhibition.

Comparative Benchmarking Workflow

To objectively evaluate C7FP, we propose a tiered experimental approach, moving from purified enzymes to cellular models, and finally to in vivo systems. This workflow ensures a comprehensive assessment of potency, selectivity, and anti-tumor activity.

Experimental_Workflow cluster_tier2 cluster_tier3 tier1 Tier 1: Biochemical Profiling biochem_assay Biochemical Kinase Assay (IC50 vs FGFR1-4) tier1->biochem_assay tier2 Tier 2: Cellular Characterization proliferation_assay Anti-Proliferation Assay (GI50 in FGFR-addicted cells) tier2->proliferation_assay tier3 Tier 3: In Vivo Efficacy xenograft_model Tumor Xenograft Model (Tumor Growth Inhibition) tier3->xenograft_model selectivity_panel Kinome Selectivity Panel (>400 Kinases) biochem_assay->selectivity_panel selectivity_panel->tier2 target_engagement Target Engagement Assay (Cellular Thermal Shift) proliferation_assay->target_engagement pathway_analysis Downstream Pathway Analysis (Western Blot for p-ERK, p-AKT) target_engagement->pathway_analysis pathway_analysis->tier3

Figure 2: Tiered Experimental Workflow for Inhibitor Benchmarking.

Part 1: Biochemical Profiling - Potency and Selectivity

The initial step is to determine the direct inhibitory activity of C7FP against purified FGFR enzymes and to assess its specificity across the human kinome.

In Vitro FGFR Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of C7FP, Pemigatinib, and Erdafitinib against FGFR family members (FGFR1, 2, 3, and 4).

Methodology: A time-resolved Förster resonance energy transfer (TR-FRET) assay is a robust, high-throughput method for measuring kinase activity.[16][17]

  • Reagents: Recombinant human FGFR1, FGFR2, FGFR3, and FGFR4 enzymes; biotinylated poly-GT peptide substrate; ATP; LanthaScreen™ Eu-anti-phosphotyrosine antibody; and ULight™-Streptavidin.

  • Procedure: a. Serially dilute test compounds (C7FP, Pemigatinib, Erdafitinib) in a 384-well plate. b. Add FGFR enzyme and peptide substrate to each well and incubate for 15 minutes. c. Initiate the kinase reaction by adding ATP (at the Km concentration for each enzyme). Incubate for 1 hour at room temperature. d. Stop the reaction by adding EDTA. e. Add the TR-FRET detection mix (Eu-antibody and ULight-Streptavidin) and incubate for 1 hour. f. Read the plate on a TR-FRET-compatible plate reader, measuring emission at 665 nm and 615 nm.

  • Data Analysis: Calculate the TR-FRET ratio and plot against the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.

Hypothetical Results:

CompoundFGFR1 IC50 (nM)FGFR2 IC50 (nM)FGFR3 IC50 (nM)FGFR4 IC50 (nM)
C7FP 1.80.91.545.2
Pemigatinib 2.11.21.9110.5
Erdafitinib 1.22.55.74.9
Kinome Selectivity Profiling

Objective: To evaluate the selectivity of C7FP by screening it against a broad panel of human protein kinases. High selectivity is crucial for minimizing off-target effects and associated toxicities.

Methodology: Utilize a commercial kinase profiling service (e.g., Reaction Biology, Eurofins) to screen C7FP at a fixed concentration (e.g., 1 µM) against a panel of >400 kinases using a radiometric or luminescence-based assay format.[18][19] The percent inhibition for each kinase is determined.

Hypothetical Results Summary:

CompoundKinases Inhibited >90% at 1 µMSelectivity Score (S10 at 1µM)
C7FP FGFR1, FGFR2, FGFR30.007 (3/400)
Pemigatinib FGFR1, FGFR2, FGFR3, VEGFR20.01 (4/400)
Erdafitinib FGFR1, FGFR2, FGFR3, FGFR4, VEGFR2, KIT, RET0.017 (7/400)

S10(1µM) = (Number of kinases with >90% inhibition) / (Total number of kinases tested)

Part 2: Cellular Activity and Mechanism of Action

This phase assesses the compound's ability to inhibit FGFR signaling within a biological context, leading to an anti-proliferative effect in cancer cells dependent on this pathway.

Anti-Proliferation Assay in FGFR-Aberrant Cancer Cell Lines

Objective: To measure the growth inhibition (GI50) of C7FP in cancer cell lines with known FGFR genetic alterations.

Methodology:

  • Cell Lines:

    • SNU-16: Gastric cancer, FGFR2 amplification.[20]

    • RT-112: Bladder cancer, FGFR3 fusion.[5]

    • NCI-H1581: Lung squamous cell carcinoma, FGFR1 amplification.[3]

  • Procedure: a. Seed cells in 96-well plates and allow them to adhere overnight. b. Treat cells with a 10-point serial dilution of C7FP, Pemigatinib, or Erdafitinib for 72 hours. c. Measure cell viability using a luminescence-based assay that quantifies ATP content (e.g., CellTiter-Glo®).

  • Data Analysis: Normalize luminescence signals to vehicle-treated controls and plot against compound concentration to calculate the GI50 value.

Hypothetical Results:

CompoundSNU-16 (FGFR2-amp) GI50 (nM)RT-112 (FGFR3-fusion) GI50 (nM)NCI-H1581 (FGFR1-amp) GI50 (nM)
C7FP 8.512.115.3
Pemigatinib 10.214.818.9
Erdafitinib 9.811.514.2
Western Blot Analysis of Downstream Signaling

Objective: To confirm that C7FP inhibits the FGFR signaling pathway in cells by measuring the phosphorylation status of key downstream effectors, ERK and AKT.[21]

Methodology:

  • Cell Culture and Treatment: Use SNU-16 cells, which have high basal FGFR2 activity. Starve cells overnight and then treat with GI50 concentrations of each compound for 2 hours.

  • Protein Extraction: Lyse cells in RIPA buffer containing protease and phosphatase inhibitors. Quantify total protein concentration using a BCA assay.

  • Electrophoresis and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.[22]

  • Immunoblotting: a. Block the membrane with 5% BSA in TBST for 1 hour. b. Incubate overnight at 4°C with primary antibodies against phospho-ERK1/2 (Thr202/Tyr204) and phospho-AKT (Ser473). c. Wash and incubate with an HRP-conjugated secondary antibody for 1 hour. d. Detect signal using an enhanced chemiluminescence (ECL) substrate. e. Strip the membrane and re-probe for total ERK and total AKT to confirm equal protein loading.[23][24]

Expected Outcome: Treatment with C7FP, Pemigatinib, and Erdafitinib should show a marked decrease in the levels of p-ERK and p-AKT compared to the vehicle-treated control, confirming on-target pathway inhibition.

Part 3: In Vivo Efficacy Assessment

The final preclinical validation step involves testing the anti-tumor efficacy of C7FP in a relevant animal model.

Patient-Derived Xenograft (PDX) Mouse Model

Objective: To evaluate the ability of C7FP to inhibit tumor growth in an in vivo setting that closely mimics human cancer.

Methodology:

  • Model: Utilize a patient-derived xenograft (PDX) model established from a cholangiocarcinoma patient with a known FGFR2 fusion.[25][26]

  • Procedure: a. Implant tumor fragments subcutaneously into immunocompromised mice (e.g., NSG mice). b. Once tumors reach an average volume of 150-200 mm³, randomize mice into treatment groups (e.g., n=8-10 per group). c. Administer Vehicle, C7FP (e.g., 10 mg/kg), Pemigatinib (10 mg/kg), or Erdafitinib (10 mg/kg) orally, once daily. d. Measure tumor volume with calipers twice weekly and monitor animal body weight as a measure of toxicity. e. Continue treatment for 21-28 days or until tumors in the vehicle group reach a predetermined endpoint.

  • Data Analysis: Plot mean tumor volume over time for each group. Calculate Tumor Growth Inhibition (TGI) at the end of the study.

Hypothetical Results:

Treatment GroupMean Tumor Volume Change (%)Tumor Growth Inhibition (TGI) (%)
Vehicle+450%-
C7FP (10 mg/kg) +55%88%
Pemigatinib (10 mg/kg) +80%82%
Erdafitinib (10 mg/kg) +75%83%

Discussion and Conclusion

This guide outlines a rigorous, multi-tiered strategy for benchmarking the novel pyrrolo[2,3-b]pyrazine derivative, C7FP, against established FGFR inhibitors. The hypothetical data presented suggests that C7FP exhibits potent and selective inhibition of FGFR1, 2, and 3, with activity comparable or superior to Pemigatinib and Erdafitinib in both biochemical and cellular assays. Its high selectivity, as indicated by the kinome scan, suggests a potentially favorable safety profile by minimizing off-target kinase interactions.

The potent anti-proliferative effects in FGFR-addicted cancer cell lines, coupled with clear inhibition of downstream p-ERK and p-AKT signaling, would provide strong evidence of on-target cellular activity. Furthermore, superior tumor growth inhibition in a clinically relevant PDX model would underscore its potential as a best-in-class therapeutic agent.

The causality behind this experimental design is to build a logical and compelling data package. By starting with purified enzymes, we establish direct potency. We then validate that this potency translates into the desired biological effect in cancer cells that are specifically dependent on the target. Finally, the in vivo model provides the most critical test of whether the compound's favorable biochemical and cellular properties result in meaningful anti-tumor efficacy in a complex biological system. Each step is a self-validating system; for example, if a compound is potent biochemically but not in cells, it may indicate poor cell permeability, whereas strong cellular data supported by robust in vivo efficacy confirms its potential as a viable drug candidate. This comprehensive comparison provides the critical data needed to justify the continued development of this compound for the treatment of FGFR-driven cancers.

References

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  • Infigratinib for the Treatment of Metastatic or Locally Advanced Cholangiocarcinoma With Known FGFR2 Gene Fusions or Rearrangements. (2023, October 10). Cureus. Retrieved from [Link]

  • Pemigatinib. (n.d.). Wikipedia. Retrieved from [Link]

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  • Dissecting the Role of the FGF19-FGFR4 Signaling Pathway in Cancer Development and Progression. (n.d.). Frontiers in Oncology. Retrieved from [Link]

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Safety Operating Guide

Navigating the Disposal of 2-Chloro-7-fluoro-5H-pyrrolo[2,3-B]pyrazine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the fast-paced environment of drug discovery and development, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experimentation; it encompasses their safe and compliant disposal. This guide provides a comprehensive, step-by-step framework for the proper disposal of 2-Chloro-7-fluoro-5H-pyrrolo[2,3-B]pyrazine, a halogenated heterocyclic compound. Our focus is to instill a culture of safety and environmental responsibility by explaining the causality behind each procedural step, ensuring a self-validating system of laboratory practice.

I. Hazard Assessment and Personal Protective Equipment (PPE): The First Line of Defense

Before initiating any disposal procedures, a thorough risk assessment is paramount. Based on analogous compounds, this compound should be presumed to be harmful if swallowed, a skin irritant, and a serious eye irritant.[1][2][3] Therefore, appropriate personal protective equipment (PPE) is non-negotiable.

Table 1: Recommended Personal Protective Equipment (PPE)

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles with side-shields.Protects against splashes and airborne particles of the compound.
Hand Protection Nitrile gloves.Provides a barrier against skin contact. Gloves should be inspected before use and changed frequently, especially if contact with the chemical is suspected.[4]
Body Protection A lab coat or other protective clothing that covers the arms.Prevents contamination of personal clothing.
Respiratory Use in a well-ventilated area, such as a chemical fume hood.Minimizes the inhalation of any dust or vapors.[2]
II. Waste Segregation: A Cornerstone of Safe Disposal

The cardinal rule of chemical waste management is segregation. Halogenated organic compounds must not be mixed with non-halogenated waste streams.[5][6] This is because common disposal methods for non-halogenated organic solvents, such as fuel blending, are not suitable for halogenated waste due to the potential for forming corrosive hydrochloric acid (HCl) and other hazardous byproducts upon combustion.[7]

Experimental Workflow: Waste Segregation and Collection

WasteSegregation cluster_generation Waste Generation Point cluster_decision Segregation Decision cluster_containers Waste Containers A This compound (Solid or in Solution) B Is the waste halogenated? A->B C Designated Halogenated Organic Waste Container B->C Yes D Non-Halogenated Organic Waste Container B->D No

Caption: Waste segregation decision workflow.

III. Step-by-Step Disposal Protocol

This protocol provides a clear, actionable sequence for the safe disposal of this compound waste.

1. Container Selection and Labeling:

  • Select a Compatible Container: Use a designated, leak-proof container made of a material compatible with halogenated organic waste (e.g., a high-density polyethylene or glass bottle).[5] The container must have a tightly fitting screw cap.

  • Proper Labeling: Before adding any waste, affix a "Hazardous Waste" label to the container. The label must include:

    • The full chemical name: "Waste this compound"

    • The concentration (if in solution)

    • The date the first waste was added

    • The primary hazards (e.g., "Toxic," "Irritant")

    • Your name and laboratory information

2. Waste Collection:

  • Solid Waste: Carefully transfer any solid waste of the compound into the designated container using a spatula or other appropriate tool. Avoid generating dust.

  • Liquid Waste: If the compound is in a solvent, transfer the solution to the designated halogenated liquid waste container. Do not mix with aqueous waste.[8]

  • Contaminated Materials: Any materials that have come into direct contact with the compound, such as gloves, weigh boats, or pipette tips, should be collected in a separate, clearly labeled bag or container for solid hazardous waste.

3. Storage of Waste:

  • Secure Storage: Store the waste container in a designated, well-ventilated satellite accumulation area within your laboratory, away from incompatible materials such as strong oxidizing agents or bases.[9][10]

  • Secondary Containment: Place liquid waste containers in a secondary containment bin to prevent the spread of material in case of a leak.[9][11]

  • Keep Containers Closed: Waste containers must be kept tightly closed except when adding waste.[8][11]

4. Arranging for Disposal:

  • Contact Environmental Health and Safety (EHS): Once the waste container is nearly full (do not overfill) or if the waste has been stored for the maximum allowable time according to your institution's policies (often within 60 days), contact your institution's EHS department to arrange for a waste pickup.[9][11]

  • Provide Necessary Documentation: Have all necessary paperwork, such as a completed waste tag, ready for the EHS personnel.

IV. Emergency Procedures: Preparedness is Key

In the event of a spill or accidental exposure, immediate and correct action is crucial.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[1]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[2]

  • Spill: For small spills, absorb the material with an inert absorbent material (e.g., vermiculite, sand) and place it in a sealed container for disposal. For large spills, evacuate the area and contact your institution's emergency response team.[2]

Logical Relationship: Disposal Decision Pathway

DisposalPathway A Waste Generated: This compound B Assess Hazards (Presumed Toxic/Irritant) A->B C Select Appropriate PPE B->C D Segregate as Halogenated Organic Waste C->D E Use Labeled, Compatible Waste Container D->E F Store Securely in Satellite Accumulation Area E->F G Request Pickup from Environmental Health & Safety F->G H Proper Disposal by Licensed Facility G->H

Caption: Step-by-step disposal decision pathway.

By adhering to these procedures, researchers and laboratory personnel can ensure the safe and environmentally sound disposal of this compound, thereby upholding the principles of scientific integrity and responsible chemical management.

References

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A Senior Application Scientist's Guide to Handling 2-Chloro-7-fluoro-5H-pyrrolo[2,3-b]pyrazine

Author: BenchChem Technical Support Team. Date: February 2026

As drug development professionals, our work with novel heterocyclic compounds forms the bedrock of future therapeutics. Compounds like 2-Chloro-7-fluoro-5H-pyrrolo[2,3-b]pyrazine, a halogenated pyrrolopyrazine derivative, are valuable building blocks in medicinal chemistry.[1] However, their structural novelty and inherent reactivity demand a rigorous and proactive approach to safety.

This guide moves beyond generic safety checklists. It provides a procedural and logistical framework for handling this compound, grounded in the principles of risk assessment, engineering controls, and operational preparedness. The causality behind each recommendation is explained to build a culture of safety that is both compliant and intuitive.

Pre-Operational Hazard Assessment

The core structure, 5H-pyrrolo[2,3-b]pyrazine, and its halogenated derivatives are classified as irritants.[2] An SDS for the similar compound, 2-Bromo-3-methyl-5H-pyrrolo[2,3-b]pyrazine, provides a reliable surrogate for hazard assessment.[3][4]

Table 1: Inferred Hazard Profile

Hazard Class GHS Hazard Statement Rationale & Implications
Acute Toxicity, Oral (Category 4) H302: Harmful if swallowed Accidental ingestion could lead to acute illness. Strict prohibition of eating, drinking, or smoking in the lab is critical.[3][4]
Skin Irritation (Category 2) H315: Causes skin irritation Direct contact with the solid or solutions can cause inflammation, redness, or dermatitis. Proper glove selection and immediate decontamination upon contact are essential.[2][3]
Serious Eye Damage/Irritation (Category 2A) H319: Causes serious eye irritation The compound, especially as a fine powder, poses a significant risk to eyes, potentially causing serious, lasting damage. Appropriate eye protection is mandatory.[2][3]

| Specific Target Organ Toxicity, Single Exposure (Category 3) | H335: May cause respiratory irritation | Inhalation of the powder can irritate the respiratory tract, leading to coughing and discomfort. All handling of the solid must be performed in a certified chemical fume hood.[2][3] |

Given the presence of both chlorine and fluorine, two highly electronegative halogens, we must assume the compound is biologically active and handle it with the care afforded to potent research chemicals.

Engineering Controls & Personal Protective Equipment (PPE): Your First Line of Defense

Engineering controls are the foundation of safety, designed to isolate you from the hazard. PPE is the final, essential barrier. The selection of PPE is not a matter of preference but a direct response to the assessed risks.[5]

Primary Engineering Control:

  • Chemical Fume Hood: All operations that involve handling the solid compound or its solutions—including weighing, transfers, and reaction setup—must be conducted within a certified chemical fume hood to prevent inhalation exposure.[3]

Table 2: Mandatory Personal Protective Equipment

Protection Type Specification Rationale
Body Protection Full-length, buttoned laboratory coat. Provides a primary barrier against incidental spills and contamination of personal clothing.[6]
Eye & Face Protection ANSI Z87.1-compliant chemical splash goggles.[7] Due to the high risk of serious eye irritation from fine powders or splashes, standard safety glasses are insufficient. Goggles provide a complete seal around the eyes.[6]
Hand Protection Double-gloving: Nitrile gloves (inner pair) and a second pair of nitrile gloves (outer pair). Disposable nitrile gloves offer good protection against incidental chemical contact.[6] For a compound of unknown toxicity, double-gloving is a prudent measure. The outer glove is removed immediately upon contamination, protecting the inner glove and your skin.[7] Always check gloves for tears before use.

| Respiratory Protection | Not required if work is conducted within a certified and properly functioning chemical fume hood. | A fume hood is the primary method of respiratory protection.[8] If engineering controls fail or for large-scale spills, a NIOSH-approved respirator with appropriate cartridges would be necessary.[8] |

PPE_Selection_Workflow cluster_assessment Hazard Assessment cluster_controls Controls & PPE start Start: Prepare to handle This compound is_powder Is the material a powder with respiratory risk? start->is_powder is_irritant Is there a risk of skin/eye irritation? is_powder->is_irritant No fume_hood Action: Use Chemical Fume Hood is_powder->fume_hood Yes goggles Action: Wear Chemical Splash Goggles is_irritant->goggles fume_hood->is_irritant gloves Action: Wear Double Nitrile Gloves goggles->gloves lab_coat Action: Wear Lab Coat gloves->lab_coat Spill_Response_Workflow spill Spill Detected alert Alert personnel in the area and evacuate if necessary spill->alert assess Assess spill size and risk alert->assess small_spill Small Spill (<100mg, contained in hood) assess->small_spill Small large_spill Large Spill (>100mg or outside hood) assess->large_spill Large contain Contain spill with sorbent pads or sand small_spill->contain evacuate Evacuate the lab. Close doors. large_spill->evacuate cleanup Carefully collect powder using damp paper towels or absorbent pads contain->cleanup decontaminate Decontaminate area with appropriate solvent cleanup->decontaminate dispose Package all waste in a labeled hazardous waste bag decontaminate->dispose contact_ehs Contact site's Emergency Response / EHS evacuate->contact_ehs

Diagram 2: Spill Response Workflow.

Operational and Disposal Plans

Storage:

  • Store the compound in a tightly sealed, clearly labeled container.

  • Keep in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

  • Suppliers recommend storing under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C to maintain compound integrity. [9][10] Waste Disposal: This compound must be disposed of as regulated hazardous chemical waste. Under no circumstances should it be disposed of down the drain or in regular trash. [11]

  • Waste Segregation: All materials contaminated with this compound must be segregated into the "Halogenated Organic Waste" stream. [12][13]This includes:

    • Excess solid compound.

    • Contaminated gloves, weigh papers, and cleaning materials.

    • Solutions containing the compound.

    • Empty stock bottles.

  • Container Management:

    • Use only approved, chemically compatible waste containers provided by your institution's Environmental Health & Safety (EHS) department.

    • Keep liquid and solid waste in separate, clearly labeled containers.

    • Ensure the waste container is properly labeled with the words "Hazardous Waste," the full chemical name(s) of the contents, and the associated hazards (e.g., "Toxic," "Irritant").

    • Do not overfill containers; liquid waste containers should not be filled beyond 75% capacity to allow for vapor expansion. [12] * Keep waste containers closed at all times, except when adding waste.

By adhering to this comprehensive guide, researchers can confidently and safely work with this compound, ensuring both personal safety and the integrity of their research.

References

  • Laboratory Personal Protective Equipment (PPE) for Safety and Precision . Thomasnet. [Link]

  • Personal Protective Equipment Requirements for Laboratories . University of Washington Environmental Health and Safety. [Link]

  • Personal Protective Equipment in Chemistry . Dartmouth Environmental Health and Safety. [Link]

  • Process for Disposal of Chlorinated Organic Residues . American Chemical Society. [Link]

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Retrosynthesis Analysis

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Reactant of Route 1
2-Chloro-7-fluoro-5H-pyrrolo[2,3-B]pyrazine
Reactant of Route 2
2-Chloro-7-fluoro-5H-pyrrolo[2,3-B]pyrazine

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